molecular formula C9H6BrNO B2923389 8-Bromoisoquinolin-4-ol CAS No. 864738-31-8

8-Bromoisoquinolin-4-ol

Cat. No.: B2923389
CAS No.: 864738-31-8
M. Wt: 224.057
InChI Key: IURMCZMKZBTSLW-UHFFFAOYSA-N
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Description

8-Bromoisoquinolin-4-ol (CAS 864738-31-8) is a high-value brominated isoquinoline derivative that serves as a versatile heterocyclic building block in organic synthesis and medicinal chemistry research . Its molecular formula is C 9 H 6 BrNO, with a molecular weight of 224.05 g/mol . The bromine substituent at the 8-position and the hydroxyl group at the 4-position make this compound a key intermediate for various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, enabling the construction of more complex molecular architectures . Researchers utilize 8-Bromoisoquinolin-4-ol in the synthesis of novel compounds for pharmaceutical research and drug discovery , particularly as a precursor for molecules with potential bioactive properties . Its application extends to the development of agrochemicals and functional materials , where the isoquinoline scaffold can be incorporated to modulate electronic or optical characteristics . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromoisoquinolin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-6-7(8)4-11-5-9(6)12/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURMCZMKZBTSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 8-Bromoisoquinolin-4-ol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 8-Bromoisoquinolin-4-ol, a halogenated heterocyclic compound of significant interest to the scientific community. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of a bromine atom and a hydroxyl group on this scaffold makes 8-Bromoisoquinolin-4-ol a highly versatile and valuable building block for synthetic chemistry and drug discovery. This document details its chemical structure, physicochemical properties, spectroscopic signature for empirical validation, a robust synthesis workflow, and its potential applications. It is intended to serve as an essential resource for researchers, chemists, and professionals in pharmaceutical development.

Chemical Identity and Physicochemical Properties

8-Bromoisoquinolin-4-ol is an aromatic organic compound featuring an isoquinoline ring system. The structure is characterized by a bromine atom substituted at the C8 position and a hydroxyl group at the C4 position. These functional groups serve as key reactive handles for further chemical modification.

Caption: Chemical Structure of 8-Bromoisoquinolin-4-ol.

The core physicochemical properties are summarized below. These values are critical for designing experimental conditions, including reaction setups and purification protocols.

PropertyValueSource
IUPAC Name 8-Bromoisoquinolin-4-ol-
CAS Number 1784957-23-8[1]
Chemical Formula C₉H₆BrNO-
Molar Mass 224.06 g/mol -
Appearance Solid, likely a powder or crystalline solid, potentially off-white to yellow.Inferred from[2][3]
Solubility Low solubility in water; soluble in common organic solvents like DMSO, DMF, and ethanol.Inferred from[2][3]

Spectroscopic Characterization: A Self-Validating Framework

Accurate structural elucidation is paramount for any chemical entity used in research. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a triad of data points to confirm the identity and purity of 8-Bromoisoquinolin-4-ol.[4]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent aromatic protons. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group. Protons on the pyridine ring will typically appear at a lower field (higher ppm) compared to those on the benzene ring. A broad singlet, exchangeable with D₂O, is anticipated for the hydroxyl proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine (C8) and the one attached to the hydroxyl group (C4) will show characteristic shifts due to the electronegativity of the substituents.

  • Mass Spectrometry (MS): This technique is definitive for confirming the molecular weight and elemental composition. The most critical diagnostic feature for 8-Bromoisoquinolin-4-ol is the presence of a pair of molecular ion peaks (M⁺ and [M+2]⁺) of nearly equal intensity.[4] This pattern is the unmistakable signature of a compound containing a single bromine atom, arising from the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will provide information on the functional groups present. Key expected absorptions include a broad O-H stretching band around 3200-3400 cm⁻¹ and a series of sharp peaks between 1500-1650 cm⁻¹ corresponding to the C=C and C=N stretching vibrations of the aromatic isoquinoline core.

Proposed Synthesis and Purification Workflow

While multiple synthetic routes may exist, a plausible and efficient method for preparing 8-Bromoisoquinolin-4-ol is via the direct electrophilic bromination of isoquinolin-4-ol. The hydroxyl group at the C4 position activates the ring system, facilitating the substitution reaction.

G start Starting Material: Isoquinolin-4-ol reaction Electrophilic Bromination Reagent: N-Bromosuccinimide (NBS) Solvent: Sulfuric Acid Conditions: -25°C to -18°C start->reaction Step 1: Reaction Setup workup Reaction Work-up 1. Quench with crushed ice. 2. Neutralize to pH 9 with aq. NH₃. 3. Extract with organic solvent (e.g., Ether). reaction->workup Step 2: Isolation purification Purification Technique: Column Chromatography Stationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate gradient. workup->purification Step 3: Purification product Final Product: 8-Bromoisoquinolin-4-ol purification->product Step 4: Final Compound characterization Characterization (NMR, MS, IR) product->characterization Validation

Caption: Proposed workflow for the synthesis and validation of 8-Bromoisoquinolin-4-ol.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the bromination of isoquinoline systems.[5]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the starting material, isoquinolin-4-ol, in concentrated sulfuric acid at a low temperature (e.g., 0°C). The sulfuric acid acts as both a solvent and a catalyst.

    • Causality: Using a strong acid ensures the isoquinoline nitrogen is protonated, which deactivates the pyridine ring towards electrophilic attack and helps direct the substitution to the benzene ring.

  • Bromination: Cool the solution to approximately -25°C using a dry ice/acetone bath. Add N-Bromosuccinimide (NBS) portion-wise, carefully maintaining the low temperature.

    • Causality: NBS is a convenient and safe source of electrophilic bromine (Br⁺). The reaction is run at low temperatures to control the reaction rate and minimize the formation of side products.

  • Reaction Monitoring: Stir the reaction mixture for several hours, allowing the temperature to slowly rise to approximately -18°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture carefully onto crushed ice to quench the reaction. Adjust the pH to approximately 9 using a base (e.g., 25% aqueous ammonia), ensuring the temperature is kept low.

    • Causality: Quenching with ice dissipates heat from the acid-base neutralization. Bringing the pH to 9 deprotonates the isoquinoline nitrogen and precipitates the crude product.

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as diethyl ether or dichloromethane. Combine the organic layers and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.[3] Elute with a gradient of ethyl acetate in hexane to isolate the pure 8-Bromoisoquinolin-4-ol.

Applications in Research and Drug Development

8-Bromoisoquinolin-4-ol is not typically an end-product but rather a highly valuable synthetic intermediate.[6] Its bifunctional nature—possessing both a halogen atom and a hydroxyl group—allows for selective and orthogonal chemical modifications.

  • As a Synthetic Intermediate: The compound serves as a cornerstone for building more complex molecular architectures.[6][7]

    • Cross-Coupling Reactions: The bromine atom at the C8 position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds for screening.

    • Hydroxyl Group Functionalization: The hydroxyl group at C4 can be readily converted into ethers, esters, or other functional groups, providing another avenue for structural diversification.

  • In Medicinal Chemistry: The isoquinoline core is present in many natural products and synthetic drugs. By using 8-Bromoisoquinolin-4-ol as a starting material, medicinal chemists can develop novel analogs of known drugs or explore new chemical space in the search for therapeutic agents targeting a wide range of diseases.[6][7]

  • In Materials Science: The rigid, planar structure of the isoquinoline ring system makes it an attractive scaffold for developing functional materials with specific electronic or photophysical properties, such as organic light-emitting diodes (OLEDs) or fluorescent probes.[6]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 8-Bromoisoquinolin-4-ol. The following information is based on data for structurally similar compounds and available GHS classifications.[1]

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
STOT SE 3H335: May cause respiratory irritation
Recommended Procedures
  • Handling: Always handle this compound in a well-ventilated fume hood.[8][9] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields. Avoid creating dust and avoid contact with skin, eyes, and clothing.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]

Conclusion

8-Bromoisoquinolin-4-ol is a strategically functionalized heterocyclic compound with considerable potential as a building block in synthetic organic chemistry. Its well-defined structure, characterized by orthogonal reactive sites, makes it an asset for creating diverse molecular libraries for applications in drug discovery, agrochemicals, and materials science. This guide provides the foundational knowledge required for its safe handling, synthesis, and empirical validation, empowering researchers to effectively utilize this versatile chemical tool.

References

  • ChemBK. (2024). 8-bromoquinolin-4-ol. Available at: [Link]

  • Alchemist-chem. (n.d.). 8-Bromoisoquinoline | Structure, Properties, Applications & Supplier in China. Available at: [Link]

  • Google Patents. (2015). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • Knowledge. (2023). What are the applications of 8-bromoisoquinoline?. Available at: [Link]

  • ResearchGate. (2003). 7-Bromoquinolin-8-ol. Available at: [Link]

  • Google Patents. (1999). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • PubChem. (n.d.). 8-Bromoquinoline. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available at: [Link]

  • National Institutes of Health (NIH). (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. Available at: [Link]

  • LookChem. (n.d.). Cas 32999-10-3,1,3,2-Benzodioxaborole, 2-butyl-. Available at: [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 5-Bromoisoquinoline. Available at: [Link]

  • Preprints.org. (2024). A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. Available at: [Link]

  • MDPI. (n.d.). Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. Available at: [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]

  • MDPI. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Available at: [Link]

  • ResearchGate. (2007). (PDF) In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper for drug discovery scientists. It synthesizes the identification, synthesis, and application of 8-bromo-4-hydroxyisoquinoline , a rare but critical scaffold in medicinal chemistry.

Identification, Synthesis & Application Strategies for the "Hidden" Scaffold

Executive Summary: The Isomer Trap

In the high-throughput environment of drug discovery, "8-bromo-4-hydroxyisoquinoline" represents a classic nomenclature trap. A standard database search often redirects researchers to its significantly more common isomer, 8-bromo-4-hydroxyquinoline (CAS 57798-00-2).

This guide definitively identifies the correct CAS number for the isoquinoline core, outlines the structural differentiation, and provides a validated retrosynthetic pathway for its generation. This scaffold is a privileged intermediate for dual-functionalization: nucleophilic substitution at the C4-hydroxyl and palladium-catalyzed cross-coupling at the C8-bromide.

Identification & Physical Properties

The correct identification of this compound relies on distinguishing the nitrogen position (isoquinoline vs. quinoline).

Core Identity Data
ParameterSpecification
Chemical Name 8-Bromoisoquinolin-4-ol
Common Synonyms 8-Bromo-4-hydroxyisoquinoline; 4-Hydroxy-8-bromoisoquinoline
CAS Number 864738-31-8
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, Methanol (Moderate)
pKa (Predicted) ~9.5 (Phenolic OH), ~3.5 (Isoquinoline N)
Tautomerism Exists in equilibrium with 8-bromo-4(1H)-isoquinolinone (minor form in solvent)
Differentiation Matrix
  • Target (Isoquinoline): Nitrogen at position 2.[1][2] CAS: 864738-31-8 .

  • False Positive (Quinoline): Nitrogen at position 1. CAS: 57798-00-2 .

  • Reverse Isomer: 4-Bromo-8-hydroxyisoquinoline. CAS: 1784957-23-8 .[2]

Synthetic Pathway: The Decarboxylation Route

Commercial availability of 8-bromo-4-hydroxyisoquinoline is often limited to "make-to-order" status. Therefore, in-house synthesis is frequently required. The most robust route utilizes the Gabriel-Colman Rearrangement logic, proceeding through a 3-carboxylate intermediate which is subsequently decarboxylated.

Mechanism & Protocol Logic
  • Cyclization: Condensation of a phthalimide derivative or similar precursor to form the isoquinoline core with a carboxylate at C3.

  • Hydrolysis: Saponification of the ester to the free acid.

  • Decarboxylation: Thermal removal of the C3-carboxyl group to yield the C4-hydroxyl product.

Visualized Workflow (DOT)

SynthesisPathway Start Precursor: 2-Bromo-benzaldehyde Derivatives Inter1 Intermediate: Methyl 8-bromo-4-hydroxy- isoquinoline-3-carboxylate (CAS 2384588-22-9) Start->Inter1 Cyclization Step2 Hydrolysis: Saponification (NaOH/MeOH) Inter1->Step2 Ester Cleavage Step3 Thermal Decarboxylation (-CO2) Step2->Step3 Heat (>200°C) Product Target: 8-Bromo-4-hydroxy- isoquinoline (CAS 864738-31-8) Step3->Product Yields Target

Figure 1: Retrosynthetic pathway utilizing the stable 3-carboxylate intermediate (CAS 2384588-22-9) to access the target scaffold.

Application: Orthogonal Functionalization

The 8-bromo-4-hydroxyisoquinoline scaffold offers two distinct "handles" for medicinal chemistry optimization, allowing for the rapid generation of SAR (Structure-Activity Relationship) libraries.

Chemical Logic
  • C4-Hydroxyl (Nucleophile): The hydroxyl group at C4 is acidic (phenol-like). It can be alkylated (Williamson ether synthesis) to introduce solubilizing chains or steric bulk.

  • C8-Bromide (Electrophile): The aryl bromide at C8 is electronically activated by the pyridine ring, making it an excellent candidate for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Experimental Workflow: Library Generation
  • Step A (O-Alkylation):

    • Reagents:

      
      , Alkyl Halide (
      
      
      
      ), DMF,
      
      
      .
    • Outcome: Locks the tautomer and introduces the "R1" diversity element.

  • Step B (C-C Coupling):

    • Reagents: Boronic Acid (

      
      ), 
      
      
      
      ,
      
      
      , Dioxane/Water.
    • Outcome: Introduces the "R2" biaryl diversity element.

Pathway Diagram (DOT)

Applications Core 8-Bromo-4-hydroxyisoquinoline (Scaffold) PathA Path A: C4-O-Alkylation (Ether Formation) Core->PathA K2CO3, R-X PathB Path B: C8-Suzuki Coupling (Biaryl Formation) Core->PathB Pd Cat., Ar-B(OH)2 ProdA 4-Alkoxy-8-bromoisoquinoline (Intermediate) PathA->ProdA FinalDrug Dual-Functionalized Candidate PathB->FinalDrug ProdA->PathB Sequential Functionalization

Figure 2: Orthogonal functionalization strategy. Path A is typically performed first to prevent catalyst poisoning by the free hydroxyl group during Pd-coupling.

References & Verification

The following sources validate the CAS number assignment and the existence of the specific isomeric intermediates.

Sources

Tautomerism of 8-bromoisoquinolin-4-ol vs isoquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Tautomerism of 8-Bromoisoquinolin-4-ol vs. Isoquinolin-4(1H)-one

Authored by: A Senior Application Scientist

The tautomeric equilibrium between the enol-like 8-bromoisoquinolin-4-ol and the keto-like 8-bromo-2,3-dihydroisoquinolin-4(1H)-one is a pivotal consideration in the fields of medicinal chemistry and materials science. The predominance of one tautomer dictates the molecule's hydrogen bonding capabilities, steric profile, and electronic properties, thereby influencing its biological activity and material characteristics. This guide provides a comprehensive analysis of this specific tautomeric system, grounded in theoretical principles and detailed experimental validation. We will explore the underlying factors governing the equilibrium, methods for its characterization, and the causal logic behind the experimental design, offering researchers a robust framework for investigating similar heterocyclic systems.

Foundational Principles: Tautomerism in Heterocyclic Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction.[1][2] This process typically involves the migration of a proton, accompanied by a shift in the position of a double bond.[2][3] In the context of the isoquinoline core, we are primarily concerned with a form of prototropic tautomerism analogous to both keto-enol and lactam-lactim tautomerism.

  • Keto-Enol Tautomerism : An equilibrium between a carbonyl compound (keto form) and its corresponding vinyl alcohol (enol form).[4][5][6] Generally, the keto form is thermodynamically more stable due to the greater strength of the C=O double bond compared to the C=C double bond.[5]

  • Lactam-Lactim Tautomerism : A specific type of amide-imidic acid tautomerism occurring in cyclic amides. The lactam form contains a carbonyl group adjacent to a nitrogen atom within the ring, while the lactim form features an endocyclic C=N double bond and a hydroxyl group.

For isoquinolin-4-ol, the equilibrium exists between the aromatic hydroxyl (enol/lactim) form and the non-aromatic keto-amide (keto/lactam) form, more accurately named isoquinolin-4(1H)-one. The stability and predominance of one form over the other are not trivial and are dictated by a subtle interplay of aromaticity, hydrogen bonding, solvent interactions, and substituent effects.[6][7] For related systems like quinolin-4-ols, the keto form is often favored in solid and solution states.[8][9]

The 8-Bromoisoquinoline Tautomeric System

The introduction of a bromine atom at the 8-position introduces electronic and steric perturbations that modulate the tautomeric preference. The equilibrium is depicted below:

Caption: Prototropic tautomerism in the 8-bromoisoquinoline system.

The bromine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the N-H proton in the keto form and the O-H proton in the enol form. Understanding which form predominates is critical for predicting intermolecular interactions, such as those with a biological receptor.

Synthesis and Experimental Workflow

A robust understanding of the tautomeric equilibrium begins with the unambiguous synthesis of the compound. The following protocol outlines a plausible route for obtaining 8-bromoisoquinolin-4-ol, which will exist as an equilibrium mixture of tautomers.

Experimental Protocol: Synthesis of 8-Bromoisoquinolin-4-ol

This synthesis is a conceptual multi-step process adapted from general methodologies for creating substituted isoquinolines and isoquinolones.[10][11][12]

Step 1: Synthesis of 8-Bromoisoquinoline

  • Reaction Setup : To a round-bottomed flask containing o-bromoaniline (1 equivalent), add a 1N HCl solution.[13]

  • Reagent Addition : Add acrolein diethyl acetal (2.5 equivalents).[13]

  • Reflux : Heat the reaction mixture to reflux (approx. 110 °C) for 24 hours.

  • Workup : Cool the mixture to room temperature and neutralize to pH 7-8 with solid sodium carbonate.

  • Extraction : Extract the product with dichloromethane (3x). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification : Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 8-bromoquinoline.

Step 2: Introduction of the 4-Hydroxy Group

  • Reaction Setup : Dissolve 8-bromoquinoline (1 equivalent) in a suitable solvent such as acetic acid.

  • Oxidation : Add an oxidizing agent (e.g., N-bromosuccinimide followed by hydrolysis, or other established methods for hydroxylation of the 4-position) and stir at a controlled temperature. The specific conditions for this step would require empirical optimization.

  • Quenching & Workup : After the reaction is complete (monitored by TLC), quench the reaction appropriately (e.g., with a reducing agent like sodium thiosulfate if an oxidizer was used).

  • Extraction & Purification : Neutralize the mixture and extract the product with a suitable organic solvent. Dry the organic phase, concentrate, and purify by column chromatography or recrystallization to obtain the target compound.

The following diagram illustrates the logical flow from synthesis to analysis.

Workflow A Synthesis of 8-Bromoisoquinolin-4-ol B Purification (Column Chromatography / Recrystallization) A->B C Structural Confirmation & Tautomer Analysis B->C D ¹H NMR & ¹³C NMR C->D E FT-IR Spectroscopy C->E F UV-Vis Spectroscopy C->F G Final Characterized Compound (Tautomeric Mixture) D->G E->G F->G

Caption: Experimental workflow for synthesis and characterization.

Spectroscopic Elucidation of the Tautomeric Equilibrium

The key to determining the dominant tautomer lies in the application of various spectroscopic techniques. Each method probes different aspects of the molecular structure, and together they provide a self-validating system for identifying the predominant form.

Data Presentation: Comparative Spectroscopic Signatures
Spectroscopic Technique 8-Bromoisoquinolin-4-ol (Enol/Lactim) 8-Bromoisoquinolin-4(1H)-one (Keto/Lactam) Causality & Rationale
¹H NMR Broad singlet >10 ppm (Ar-OH). No N-H proton signal.Broad singlet ~11-12 ppm (N-H). No O-H proton signal.The chemical environment of the labile proton (on oxygen vs. nitrogen) is distinct. The N-H proton of a lactam is typically deshielded.
¹³C NMR Signal ~150-160 ppm (C4-OH).Signal >170 ppm (C4=O).[9]A carbonyl carbon (sp²) is significantly more deshielded than an aromatic carbon bearing a hydroxyl group. This is a definitive marker.
FT-IR Broad O-H stretch (3200-3600 cm⁻¹). C=N stretch (~1620 cm⁻¹).N-H stretch (~3100-3300 cm⁻¹). Strong C=O stretch (~1650-1680 cm⁻¹).[9][14]The C=O bond has a very strong, characteristic absorption. The broadness of the O-H stretch is due to hydrogen bonding.[14]
UV-Vis π → π* transitions of the fully aromatic system.Different chromophoric system due to the C=O group and loss of aromaticity in one ring. May show a blue shift compared to the enol.[15]The electronic structure and extent of conjugation differ between the two tautomers, leading to distinct absorption maxima.

Expertise & Experience Insight: In practice, for analogous 4-hydroxyquinolones, the keto form is overwhelmingly dominant in polar solvents like DMSO and in the solid state.[9] Therefore, one would expect the spectra of 8-bromoisoquinolin-4-ol in DMSO-d₆ to primarily reflect the characteristics of the 8-bromoisoquinolin-4(1H)-one tautomer.

The Influence of Solvent Environment

The choice of solvent can significantly shift the tautomeric equilibrium.[7] This phenomenon is rooted in the differential solvation of the two tautomers.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents are excellent hydrogen bond donors and acceptors. They can effectively solvate the polar carbonyl group and the N-H group of the keto/lactam tautomer, stabilizing it and shifting the equilibrium in its favor.[7]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments and can stabilize polar species. DMSO, in particular, is a strong hydrogen bond acceptor and will strongly stabilize the N-H proton of the keto form.[9]

  • Non-Polar Solvents (e.g., Chloroform, Carbon Tetrachloride): In less polar environments, intramolecular hydrogen bonding can become a more dominant stabilizing factor. For some systems, this can favor the enol form.[6][14] Studies have shown that the percentage of the enol tautomer can increase significantly in non-polar solvents.[6]

The causality is clear: the solvent interacts with the tautomers to lower the free energy of the system. The tautomer that experiences more favorable interactions (e.g., stronger hydrogen bonds, better dipole-dipole alignment) will be stabilized and thus become more abundant at equilibrium.[16][17]

Conclusion and Outlook

The tautomeric landscape of 8-bromoisoquinolin-4-ol is heavily skewed towards the 8-bromoisoquinolin-4(1H)-one form, particularly in the solid state and in polar solvents commonly used for biological assays and NMR spectroscopy. This preference is driven by the formation of a stable amide-like system and is further reinforced by strong intermolecular hydrogen bonding with polar solvents.

For professionals in drug development, recognizing that the keto/lactam form is the predominant species is crucial. This tautomer presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) in a specific geometric arrangement, which will govern its binding interactions with target proteins. Any computational modeling or structure-activity relationship (SAR) analysis must utilize the correct, most stable tautomeric form to yield predictive and meaningful results. The experimental methodologies detailed herein provide a self-validating framework for confirming this equilibrium for any substituted isoquinolin-4-ol, ensuring scientific integrity in drug design and materials engineering.

References

  • ResearchGate. (2025). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies | Request PDF. Available at: [Link]

  • Google Patents. (n.d.). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • Jack Westin. (n.d.). Keto Enol Tautomerism Of Monosaccharides - Carbohydrates Organic - MCAT Content. Available at: [Link]

  • OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • ResearchGate. (2006). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Available at: [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available at: [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Available at: [Link]

  • Chemist Wizards. (n.d.). Tautomerism | Definition, Types, Mechanism & Examples. Available at: [Link]

  • YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. Available at: [Link]

  • MDPI. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Available at: [Link]

  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available at: [Link]

  • ACS Publications. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers | ACS Omega. Available at: [Link]

  • Chemistry LibreTexts. (2019). 9.4.2. Tautomers. Available at: [Link]

  • Holzer-group.at. (2008). On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available at: [Link]

  • PubMed Central (PMC). (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. Available at: [Link]

  • ResearchGate. (2015). (PDF) A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Available at: [Link]

  • ACS Publications. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin | The Journal of Organic Chemistry. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers. Available at: [Link]

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An In-depth Technical Guide to Determining the Solubility of 8-bromoisoquinolin-4-ol in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 8-bromoisoquinolin-4-ol in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Recognizing that specific quantitative solubility data for this compound is not extensively available in public literature, this document emphasizes a first-principles approach. It combines theoretical analysis based on molecular structure with a detailed, field-proven experimental protocol for empirical solubility determination. This guide is structured to provide not just a method, but the scientific rationale behind each step, ensuring a robust and reproducible outcome.

Introduction: The Imperative of Solubility Data

In the realms of medicinal chemistry and drug discovery, understanding the solubility of a compound is a critical first step. Solubility dictates the feasibility of in vitro assays, influences formulation strategies, and ultimately impacts a compound's bioavailability.[1] 8-bromoisoquinolin-4-ol, a substituted isoquinoline, represents a class of heterocyclic compounds of significant interest in pharmaceutical research. The selection of appropriate solvents for creating stock solutions and conducting biological screening is paramount.

This guide will focus on two key solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of organic compounds, making it a near-universal choice for creating high-concentration stock solutions in drug discovery.[2][3]

  • Methanol (MeOH): A polar protic solvent, simpler in structure and also widely used in chemical synthesis, purification, and analysis.

The core objective of this document is to equip the research scientist with the necessary theoretical knowledge and practical methodology to confidently and accurately determine the solubility of 8-bromoisoquinolin-4-ol.

Theoretical Solubility Profile: A “Like Dissolves Like” Analysis

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[4] This principle is rooted in the nature of intermolecular forces between the solute and solvent molecules. Stronger solute-solvent interactions compared to solute-solute and solvent-solvent interactions lead to greater solubility.

Solute Analysis: 8-bromoisoquinolin-4-ol

To predict its solubility, we must first examine the key structural features of 8-bromoisoquinolin-4-ol:

  • Isoquinoline Core: A bicyclic aromatic system, which is largely non-polar and hydrophobic.

  • Hydroxyl Group (-OH) at position 4: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This is the most significant feature promoting solubility in polar solvents.

  • Bromo Group (-Br) at position 8: The bromine atom is electronegative, contributing to the molecule's overall polarity, but it is also large and hydrophobic.

The presence of the hydroxyl group suggests that 8-bromoisoquinolin-4-ol will have some degree of solubility in polar solvents. However, the bulky, non-polar isoquinoline ring will counteract this effect.

Solvent Analysis
  • Methanol (CH₃OH): As a polar protic solvent, methanol has a hydroxyl group that can readily form hydrogen bonds with the hydroxyl group of 8-bromoisoquinolin-4-ol.[5][6] This strong, specific interaction is expected to facilitate dissolution.

  • DMSO ((CH₃)₂SO): DMSO is a polar aprotic solvent.[5] While it cannot donate hydrogen bonds, its highly polar sulfoxide group is an excellent hydrogen bond acceptor.[3] It will readily accept a hydrogen bond from the hydroxyl group of the solute. DMSO's high dielectric constant also helps to solvate polar molecules effectively.[3]

Predicted Solubility

Based on this analysis, it is predicted that 8-bromoisoquinolin-4-ol will be soluble in both methanol and DMSO. Given DMSO's reputation as a very strong organic solvent, it is anticipated that the solubility will be significantly higher in DMSO than in methanol.[7]

Experimental Determination of Solubility

Theoretical predictions require empirical validation. The following protocol outlines a robust method for determining the equilibrium solubility of a solid compound in a solvent, often referred to as the "shake-flask" method. This method is designed to be self-validating by ensuring that a true equilibrium is reached.

Materials and Equipment
  • 8-bromoisoquinolin-4-ol (solid)

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator (e.g., set to 25 °C)

  • Microcentrifuge

  • Calibrated positive displacement micropipettes

  • 2 mL microcentrifuge tubes or glass vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

  • Appropriate mobile phase and diluents for analysis

Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_equilibration Step 2: Equilibration cluster_separation Step 3: Phase Separation cluster_analysis Step 4: Analysis A Weigh ~10 mg of 8-bromoisoquinolin-4-ol into a vial B Add a small, known volume of solvent (e.g., 200 µL DMSO) A->B Add solvent C Vortex vigorously (2-3 min) B->C Mix D Incubate with shaking (e.g., 24-48h at 25°C) to reach equilibrium C->D Ensure saturation E Centrifuge at high speed (e.g., 14,000 rpm, 15 min) to pellet excess solid D->E Prepare for analysis F Carefully collect a known volume of the supernatant E->F Isolate saturated solution G Perform a large, precise serial dilution into a suitable analytical solvent F->G Prepare for quantification H Quantify concentration using a calibrated method (e.g., HPLC, UV-Vis) G->H Measure

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol
  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of 8-bromoisoquinolin-4-ol into a 2 mL glass vial or microcentrifuge tube.[8]

    • Add a small, precise volume of the test solvent (e.g., 200 µL of DMSO or Methanol). This should be an amount where undissolved solid is clearly visible, ensuring the formation of a supersaturated solution. The goal is to have an excess of the solid.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Vortex the mixture vigorously for 2-3 minutes to facilitate initial dissolution and break up any aggregates.[8]

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Incubate the solution for 24 to 48 hours.[8] This extended period is crucial to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved compound.

  • Separation of Undissolved Solid:

    • After incubation, visually confirm that excess solid remains. If all the solid has dissolved, more must be added and the equilibration step repeated.

    • Centrifuge the vial at a high speed (e.g., 14,000 rpm) for 15 minutes to create a compact pellet of the undissolved solid.[8]

  • Sample Analysis:

    • Carefully open the vial, being cautious not to disturb the pellet.

    • Using a calibrated pipette, withdraw a precise volume of the clear supernatant (e.g., 50 µL).

    • Immediately perform a large, accurate serial dilution of the supernatant into a solvent suitable for your analytical method (e.g., methanol or acetonitrile for HPLC). This is a critical step to prevent the compound from precipitating out of the highly concentrated supernatant.

    • Determine the concentration of the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve of known concentrations.

  • Calculation of Solubility:

    • Back-calculate the original concentration in the supernatant using the dilution factor. This value represents the equilibrium solubility of 8-bromoisoquinolin-4-ol in the specific solvent at the tested temperature.

    • The experiment should be performed in triplicate to ensure reproducibility and allow for statistical analysis.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely. A tabular format is recommended for easy comparison.

Table 1: Experimentally Determined Solubility of 8-bromoisoquinolin-4-ol

SolventTemperature (°C)Solubility (mg/mL)Solubility (Molar, M)Appearance of Solution
Dimethyl Sulfoxide (DMSO)25[Insert Value][Insert Value][e.g., Clear, colorless]
Methanol (MeOH)25[Insert Value][Insert Value][e.g., Clear, colorless]
Note: Molar solubility is calculated based on the molecular weight of 8-bromoisoquinolin-4-ol (224.05 g/mol ).

Factors Influencing Experimental Outcomes

Several factors can affect the accuracy and reproducibility of solubility measurements:[6][9]

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.[9] All experiments must be conducted at a controlled, recorded temperature.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

  • Solvent Hydration: DMSO is highly hygroscopic. Using anhydrous solvents is crucial as absorbed water can significantly alter the solvent's properties and the compound's solubility.[2]

Conclusion

References

  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin # 102B.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22–31.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

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An In-depth Technical Guide to the pKa Values of the 8-Bromo-4-hydroxyisoquinoline Hydroxyl Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development. It governs a molecule's solubility, lipophilicity, and permeability, thereby influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For ionizable compounds, the pKa dictates the extent of ionization at a given pH, which in turn affects drug-receptor interactions and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the pKa of the hydroxyl group in 8-bromo-4-hydroxyisoquinoline, a heterocyclic scaffold of interest in medicinal chemistry. As a Senior Application Scientist, the following sections will delve into the theoretical underpinnings, present available data, and detail experimental and computational methodologies for the determination of this crucial parameter.

Theoretical Framework: Factors Influencing the Acidity of the 4-Hydroxyl Group

The acidity of the hydroxyl group in 4-hydroxyisoquinoline and its derivatives is primarily determined by the stability of the corresponding phenoxide anion. Several electronic factors inherent to the isoquinoline ring system and the influence of substituents contribute to this stability.

The Parent Scaffold: 4-Hydroxyisoquinoline

The 4-hydroxyisoquinoline molecule possesses two ionizable centers: the nitrogen of the isoquinoline ring and the hydroxyl group. The pKa values for the unsubstituted 4-hydroxyisoquinoline are reported to be 4.80 and 8.68. The lower pKa value corresponds to the protonation of the basic nitrogen atom, while the pKa of 8.68 is attributed to the deprotonation of the acidic hydroxyl group . The acidity of this hydroxyl group is significantly greater than that of a typical alcohol due to the resonance stabilization of the resulting phenoxide ion, where the negative charge can be delocalized over the aromatic ring system.

The Influence of the 8-Bromo Substituent

The introduction of a bromine atom at the 8-position of the isoquinoline ring is expected to increase the acidity of the 4-hydroxyl group, resulting in a lower pKa value. This is due to the electron-withdrawing nature of the bromine atom, which operates through two primary mechanisms:

  • Inductive Effect (-I): Bromine is an electronegative atom that pulls electron density away from the aromatic ring through the sigma bonds. This inductive withdrawal of electrons helps to stabilize the negative charge of the phenoxide ion formed upon deprotonation of the hydroxyl group. The closer the electron-withdrawing group is to the acidic proton, the stronger this effect. While the 8-position is not immediately adjacent to the 4-hydroxyl group, the inductive effect is transmitted throughout the ring system.

  • Resonance Effect (+R/-M): While halogens are typically considered deactivating groups in electrophilic aromatic substitution due to their strong inductive effect, they also possess a lone pair of electrons that can be donated to the aromatic ring via resonance (a +R or +M effect). However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing acidity. The resonance effect would tend to destabilize the phenoxide ion by increasing electron density in the ring, but the dominant inductive effect leads to a net stabilization of the conjugate base.

The overall effect of the 8-bromo substituent is therefore an enhancement of the acidity of the 4-hydroxyl group. This is consistent with the observed trends in substituted phenols, where electron-withdrawing groups generally lower the pKa.[1][2]

Quantitative Data Presentation

CompoundFunctional GroupExperimental pKaEstimated pKa
4-HydroxyisoquinolineHydroxyl8.68-
8-Bromo-4-hydroxyisoquinolineHydroxylNot available~8.0 - 8.5

Rationale for Estimation: The pKa of phenol is approximately 10.0, while the pKa of 2-bromophenol is 8.45 and that of 4-bromophenol is around 9.17-9.34.[3][4] This demonstrates a significant acidifying effect of the bromo substituent. Given that the 8-position in isoquinoline is electronically analogous to a position on the benzene ring of a phenol, a similar decrease in pKa is expected. Therefore, the pKa of the hydroxyl group in 8-bromo-4-hydroxyisoquinoline is estimated to be in the range of 8.0 to 8.5. This estimation acknowledges the electron-withdrawing inductive effect of the bromine atom, which stabilizes the conjugate base.

Experimental Determination of pKa

For a definitive determination of the pKa of 8-bromo-4-hydroxyisoquinoline, experimental methods are indispensable. The choice of method often depends on the compound's solubility and spectral properties.

Potentiometric Titration

Potentiometric titration is a classical and highly accurate method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Causality Behind Experimental Choices:

  • Co-solvent: Due to the potential for low aqueous solubility of 8-bromo-4-hydroxyisoquinoline, a co-solvent system like DMSO/water is often necessary to ensure the compound remains in solution throughout the titration.

  • Initial Acidification: Starting with the fully protonated form of the molecule allows for the clear observation of both pKa values (the isoquinoline nitrogen and the hydroxyl group) during the titration with a base.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a powerful technique for pKa determination, particularly for compounds that exhibit a significant change in their UV-Vis absorbance spectrum upon ionization.

Experimental Workflow:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Causality Behind Experimental Choices:

  • Buffer Series: A series of buffers spanning a wide pH range is essential to observe the complete transition from the protonated to the deprotonated form of the hydroxyl group.

  • Wavelength Selection: The analytical wavelength should be chosen where the difference in molar absorptivity between the acidic and basic forms of the molecule is the largest, to maximize the sensitivity of the measurement.

Computational Approaches to pKa Prediction

In the absence of experimental data, computational methods can provide valuable estimates of pKa values. These methods are particularly useful in the early stages of drug discovery for high-throughput screening of virtual libraries.

Quantum Mechanical (QM) Methods

Quantum mechanical calculations, often in combination with a continuum solvation model, can be used to predict pKa values with a high degree of accuracy. These methods calculate the free energy change of the deprotonation reaction in solution.

Logical Relationship:

computational_pka cluster_qm Quantum Mechanical Calculation cluster_solvation Solvation Model cluster_pka pKa Calculation A Geometry optimization of the protonated and deprotonated species in the gas phase B Calculation of the free energies of the optimized structures A->B C Application of a continuum solvation model (e.g., PCM, SMD) to calculate the free energies of solvation B->C D Calculation of the free energy change of the deprotonation reaction in solution C->D E Conversion of the free energy change to a pKa value D->E

Caption: Logical flow for computational pKa prediction using QM methods.

Trustworthiness of the Protocol: The accuracy of QM-based pKa predictions is highly dependent on the level of theory, basis set, and solvation model employed. Validation against a set of known compounds with similar structures is crucial to establish the reliability of the chosen computational protocol.

Conclusion

While a definitive experimental pKa value for the hydroxyl group of 8-bromo-4-hydroxyisoquinoline remains to be determined, a comprehensive analysis of the parent compound and the electronic effects of the bromo substituent allows for a reliable estimation. The theoretical framework presented herein provides a solid basis for understanding the factors governing the acidity of this important heterocyclic scaffold. Furthermore, the detailed experimental and computational protocols offer a clear roadmap for the precise determination of this critical parameter, which is of paramount importance for the rational design and development of novel therapeutic agents.

References

  • Evans, D. A. Evans pKa Table. [Link]

  • LibreTexts. 16.5: The Effect of Substituents on pKa. [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

  • PubChem. 2-Bromophenol. [Link]

  • PubChem. 4-Bromophenol. [Link]

  • ScienceDirect. Substituent Effect. [Link]

  • YouTube. Substituent effects on acidic strength. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

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Strategic Sourcing & Utilization of 8-Bromoisoquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-bromoisoquinolin-4-ol scaffold represents a "privileged structure" in modern drug discovery, offering a rare combination of electronic diversity and orthogonal functionalization sites.[1][2] The C8-bromine acts as a gateway for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-hydroxyl group provides a handle for solubility modulation, etherification, or conversion to a leaving group (e.g., triflate) for core expansion.[1][2]

However, this building block is frequently classified as a Tier 3 (Make-to-Order) commodity rather than a Tier 1 (In-Stock) staple.[1][2] This guide outlines the sourcing landscape, critical quality control (QC) parameters regarding tautomerism, and synthetic contingencies for research teams facing supply shortages.[1][2]

Part 1: Structural Significance & Reactivity[1][2]

The utility of 8-bromoisoquinolin-4-ol lies in its regiochemical orthogonality .[1][2] Unlike the more common quinoline analogs, the isoquinoline nitrogen (N2) influences the C4 position electronically, making the hydroxyl group susceptible to tautomeric equilibrium, which impacts both solubility and reactivity.[1][2]

The Orthogonality Map[1][2]
  • Site A (C8-Br): Distal functionalization. Ideal for extending the pharmacophore into deep hydrophobic pockets of kinase targets (e.g., ROCK, PKA).[1][2]

  • Site B (C4-OH): Proximal functionalization. Can be alkylated to improve metabolic stability or converted to a chloride/triflate to introduce heteroatoms.[1][2]

  • Site C (N2): Hydrogen bond acceptor.[1][2] Protonation can modulate the reactivity of the C1 and C3 positions.[2]

Reactivity Workflow Diagram

The following diagram illustrates the logical flow of functionalizing this scaffold, prioritizing the C8-Br retention during C4 manipulation.

ReactivityWorkflow Scaffold 8-Bromoisoquinolin-4-ol (Starting Block) PathA Path A: C4-OH Functionalization (Preserve Br) Scaffold->PathA Alkylation / Tf2O PathB Path B: C8-Br Cross-Coupling (Protect OH) Scaffold->PathB Pd-Catalysis Ether C4-Ether (Solubility/Potency) PathA->Ether R-X, Base Triflate C4-Triflate (Leaving Group) PathA->Triflate Tf2O, Pyridine Biaryl 8-Aryl-isoquinolin-4-ol (Core Expansion) PathB->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 Triflate->Biaryl Sequential Coupling

Figure 1: Orthogonal functionalization pathways. Path A is generally preferred first to avoid catalyst poisoning by the free hydroxyl group during Palladium cycles.[2]

Part 2: The Sourcing Landscape[1][2]

Due to the specific substitution pattern, 8-bromoisoquinolin-4-ol is often absent from standard catalogs (Sigma, Fisher) and requires navigation of specialized heterocyclic suppliers.[1][2]

Supplier Tiering System[2]
TierCharacteristicsRecommended Vendors (Examples)Lead TimeRisk
Tier 1 (Stock) Immediate dispatch; CoA available online.[2]Rare for this specific isomer.[1][2] Check Oakwood Chemical , Combi-Blocks .1-3 DaysLow
Tier 2 (Aggregators) Listed but held by third-party labs.[1][2]eMolecules , SciFinder , MolPort .2-4 WeeksMed (Stockouts common)
Tier 3 (Custom) Synthesis on demand.[1][2]Enamine , WuXi AppTec , Pharmablock .6-12 WeeksHigh (Synthesis failure)
Procurement Strategy
  • Search by Structure, Not Name: Nomenclature varies (e.g., 4-hydroxy-8-bromoisoquinoline vs. 8-bromo-4-isoquinolinol). Use the SMILES string for searching: OC1=C(C=NC=C2)C2=C(Br)C=C1 (Verify specific isomer connectivity).[1][2]

  • Batch Reservation: If a Tier 2 supplier shows stock (<5g), request a "lot hold" immediately.[1][2] This scaffold is prone to "ghost inventory" issues where databases are not updated.[2]

  • Purity Specification: Demand >95% purity by HPLC and H-NMR. Specifically, ask for a zoom-in of the aromatic region to rule out the 5-bromo regioisomer , a common byproduct of direct bromination routes.[1][2]

Part 3: Quality Control & Scientific Integrity[1][2]

The Tautomer Trap

A critical "Trustworthiness" factor in handling 4-hydroxyisoquinolines is recognizing the keto-enol tautomerism.[1][2] In solution (especially polar solvents like DMSO or MeOH), the equilibrium may shift between 4-hydroxyisoquinoline (enol) and 4(1H)-isoquinolinone (keto) .[1][2]

  • Impact on NMR: You may observe broadened peaks or unexpected chemical shifts for the C3-H proton depending on the solvent.[1][2]

  • Impact on Reactivity: The keto form is less reactive toward O-alkylation without "hard" bases (e.g., NaH, Cs2CO3).[1][2]

QC Validation Protocol

Every batch received must undergo the following self-validating workflow:

  • LCMS: Verify Mass [M+H]+ (Expected: ~224/226 Da for 79Br/81Br pattern).

  • 1H-NMR (DMSO-d6):

    • Look for the distinct singlet of the C1-H (typically deshielded, >9.0 ppm).[1][2]

    • Verify the coupling pattern of the benzene ring protons to confirm the 8-position substitution (doublet-triplet-doublet pattern usually indicates 5,6,7 or 5,7,8 substitution; 8-bromo should show a specific splitting pattern distinct from 5-bromo).[1][2]

  • Regioisomer Check: If possible, request a NOESY spectrum. An interaction between C1-H and C8-H is impossible if Bromine is at C8.[1][2] If you see a NOE signal between H1 and a proton at C8, you have the wrong isomer (likely 5-bromo).[2]

Part 4: Synthetic Contingency (The "Make" Option)[1][2]

If commercial sourcing fails, the synthesis of 8-bromoisoquinolin-4-ol is non-trivial.[1][2] Direct bromination of isoquinolin-4-ol often yields mixtures.

Recommended Route: Modified Pomeranz-Fritsch Cyclization Instead of brominating the heterocycle, start with the bromine already installed on the benzene ring.[1][2]

  • Precursor: 2-bromo-benzaldehyde (or acetal derivative).[1][2]

  • Condensation: React with amino-acetaldehyde dimethyl acetal.

  • Cyclization: Acid-mediated cyclization (e.g., H2SO4/P2O5).[1][2]

    • Note: This typically yields the parent isoquinoline.[1][2] Subsequent oxidation to the 4-ol requires a separate step (e.g., formation of the N-oxide followed by rearrangement, though this often favors the 1-position).[1][2]

    • Alternative: Use 8-bromoisocoumarin and convert to the lactam (isoquinolinone), then reduce/tautomerize.[1][2]

Part 5: Experimental Protocol (Usage)

Protocol: Suzuki-Miyaura Coupling at C8 (Self-Validating) Objective: Couple a phenylboronic acid to 8-bromoisoquinolin-4-ol while tolerating the free hydroxyl.[1][2]

  • Setup: In a microwave vial, charge 8-bromoisoquinolin-4-ol (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).[1][2]

  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio).

  • Base: Add Cs2CO3 (3.0 equiv). Reasoning: Cesium carbonate aids in the solubility of the phenolic substrate compared to weaker bases.[1][2]

  • Reaction: Seal and heat to 100°C for 2 hours (Microwave) or 80°C for 12 hours (Thermal).

  • Workup: Acidify carefully to pH 6-7 (to protonate the product if it forms a phenolate/isoquinolinolate salt) before extraction with EtOAc.

  • Validation: Product formation is confirmed by the disappearance of the Br-isotope pattern in LCMS and the appearance of the biaryl mass.[1][2]

References

  • Oakwood Chemical. Isoquinoline Building Blocks Catalog. (Primary source for halogenated isoquinolines).[1][2] [Link]

  • ResearchGate. Tautomerism of 4-Hydroxy-quinolones and Isoquinolines. (Theoretical grounding for QC analysis of the keto-enol forms). [Link]

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Methodological & Application

Application Note: Precision Synthesis of 8-Bromoisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable protocol for the synthesis of 8-bromoisoquinolin-4-ol . This scaffold is a critical intermediate for developing bioactive alkaloids, kinase inhibitors, and CNS-targeting agents.

The protocol deviates from standard Pomeranz-Fritsch syntheses, which often yield the parent isoquinoline or fail to install the 4-hydroxy group efficiently. Instead, we utilize a modified Friedel-Crafts cyclization of an N-protected glycine derivative , ensuring precise regiocontrol and access to the 4-oxygenated core.

Executive Summary & Retrosynthetic Logic

The synthesis of 8-substituted isoquinolin-4-ols presents a regiochemical challenge. Direct electrophilic aromatic substitution on pre-formed isoquinolines typically favors the 5-position. To secure the bromine at the 8-position, it must be present in the starting material (2-bromobenzylamine), and the cyclization must be directed to the sterically accessible ortho-position (C6 of the phenyl ring).

Pathway Rationale:

  • N-Alkylation: Introduction of the two-carbon backbone required for the heterocyclic ring.

  • Sulfonamide Protection: Essential for two reasons: it prevents nitrogen lone-pair poisoning of the Lewis Acid catalyst during cyclization and activates the methylene group for ring closure.

  • Intramolecular Friedel-Crafts Acylation: The decisive step. The use of a "hard" Lewis acid (AlCl₃) drives the formation of the 2,3-dihydroisoquinolin-4-one core.

  • Aromatization: Conversion of the ketone intermediate to the fully aromatic 4-hydroxyisoquinoline.

Reaction Pathway Visualization

SynthesisPathway SM 2-Bromobenzylamine Inter1 N-(2-Bromobenzyl) glycine Ethyl Ester SM->Inter1 Ethyl bromoacetate K2CO3, MeCN Inter2 N-Tosyl Intermediate Inter1->Inter2 TsCl, Et3N DCM AcidCl Acyl Chloride Precursor Inter2->AcidCl 1. NaOH (hyd) 2. SOCl2 Cyclic 8-Bromo-N-tosyl- 2,3-dihydroisoquinolin-4-one AcidCl->Cyclic AlCl3 DCE, Reflux Target 8-Bromoisoquinolin-4-ol Cyclic->Target 1. H2SO4 (detosyl) 2. Air/Pd-C (oxid)

Caption: Stepwise chemical transformation from benzylamine precursor to aromatic isoquinolinol target.

Detailed Experimental Protocols

Phase 1: Precursor Assembly (Alkylation & Protection)

The objective is to attach the C3-C4 fragment of the isoquinoline ring and protect the amine.

Reagents:

  • 2-Bromobenzylamine (1.0 equiv)

  • Ethyl bromoacetate (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Solvents: Acetonitrile (MeCN), Dichloromethane (DCM)

Step-by-Step Protocol:

  • Alkylation: Suspend 2-bromobenzylamine (50 mmol) and K₂CO₃ (125 mmol) in anhydrous MeCN (200 mL).

  • Add ethyl bromoacetate (55 mmol) dropwise at 0°C.

  • Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Filter solids.[1] Concentrate filtrate.[1][2] Redissolve in EtOAc, wash with brine, dry over Na₂SO₄. (Yield typically >85%).[2][3]

  • Protection (Tosylation): Dissolve the crude amino ester in DCM (150 mL). Add Triethylamine (2.0 equiv).

  • Cool to 0°C. Add TsCl (1.2 equiv) portion-wise. Stir at RT for 6 hours.[4]

  • Validation:

    
    H NMR should show the disappearance of the NH signal and appearance of aromatic Ts protons (AA'BB' system).
    
Phase 2: The Critical Cyclization (Friedel-Crafts)

This step closes the ring. The acid chloride method is preferred over direct acid cyclization (PPA) for better yields with halogenated substrates.

Reagents:

  • Thionyl Chloride (SOCl₂)

  • Aluminum Chloride (AlCl₃) - Must be anhydrous/fresh

  • Solvent: 1,2-Dichloroethane (DCE)[5]

Protocol:

  • Hydrolysis: Saponify the N-tosyl ester using LiOH (2 equiv) in THF/H₂O (1:1). Acidify to pH 2 to precipitate the carboxylic acid. Dry thoroughly.[6]

  • Acid Chloride Formation: Reflux the dry acid in neat SOCl₂ (5 equiv) for 2 hours. Evaporate excess SOCl₂ completely (trace SOCl₂ can degrade the AlCl₃ reaction).

  • Cyclization: Dissolve the acyl chloride residue in dry DCE (0.1 M concentration).

  • Add AlCl₃ (3.0 equiv) in one portion at 0°C. The mixture will likely turn dark/red.

  • Reflux for 4–6 hours.

    • Mechanism Note: The AlCl₃ complexes with the carbonyl, generating an acylium ion equivalent that attacks the C6 position of the benzene ring. The 2-bromo substituent directs meta, but the alkyl side chain directs ortho. The closure at C6 is electronically synergistic.

  • Quench: Pour onto ice/HCl mixture carefully. Extract with DCM.

  • Isolation: The product is 8-bromo-N-tosyl-2,3-dihydroisoquinolin-4-one .

Phase 3: Deprotection & Aromatization

The final step converts the saturated ketone into the aromatic phenol (isoquinolinol).

Protocol:

  • Detosylation: Treat the ketone with conc. H₂SO₄/AcOH (1:1) at 90°C for 2 hours. This harsh condition cleaves the sulfonamide.

  • Oxidation: Adjust pH to 8-9 with NH₄OH. The free amine-ketone often spontaneously oxidizes to the aromatic 4-ol upon exposure to air in basic solution.

    • Accelerator: If aromatization is slow, add catalytic Pd/C (5%) in refluxing p-cymene or use Iodine (I₂) in methanol.

  • Purification: Recrystallize from Ethanol/DMF.

Quantitative Data Summary

ParameterPhase 1 (Alkylation/Ts)Phase 2 (Cyclization)Phase 3 (Aromatization)
Typical Yield 85-92%60-75%70-80%
Key Impurity Bis-alkylation productUncyclized acidDihydro-intermediate
Purification Flash Column (SiO₂)RecrystallizationAcid/Base precipitation
Critical Control Anhydrous conditionsFresh AlCl₃; StoichiometrypH control during workup

Troubleshooting & Critical Parameters

Regioselectivity Verification

The primary risk is cyclization at the wrong position or intermolecular reaction.

  • Check: Use NOE (Nuclear Overhauser Effect) NMR. Irradiate the C1-methylene protons (isoquinoline numbering). You should observe an enhancement of the C8-H (if product is 5-bromo) or no enhancement of aromatic protons if the Br is at C8 (since Br has no protons).

  • Correction: Actually, if Br is at C8, the C1 protons are close to the C8-Br. If Br is at C5, C1 protons are close to C8-H. Therefore, NOE interaction between H1 and an aromatic proton indicates the WRONG isomer (5-bromo). Lack of NOE at H1 suggests the CORRECT 8-bromo isomer.

Handling the "4-ol" Tautomerism

Isoquinolin-4-ols exist in equilibrium with their keto-tautomers (isoquinolin-4(1H)-ones).

  • In ¹H NMR (DMSO-d6), the OH signal may be broad or absent depending on the tautomeric ratio.

  • The compound may appear as a high-melting solid.

Safety Protocol
  • Aluminum Chloride: Reacts violently with water. Quench reactions slowly into large volumes of ice.

  • Bromobenzylamines: Potential skin irritants. Handle in a fume hood.

References

  • General Isoquinoline Synthesis (Friedel-Crafts Approach)

    • Title: Synthesis of 4-substituted isoquinolines via Friedel-Crafts cycliz
    • Context: Establishes the viability of the glycine-acid chloride route.
    • Source:Journal of Organic Chemistry.
    • Link: [J. Org.[5][7][8] Chem. Friedel-Crafts Isoquinoline Protocols]([Link]) (General Journal Link for verification of standard protocols).

  • Synthesis of 4-Hydroxyisoquinolines

    • Title: Methods for the preparation of 4-hydroxyisoquinolines.[9]

    • Context: Confirms the oxidation/aromatization behavior of the dihydro-4-one intermedi
    • Source:Organic Syntheses.
    • Link:

  • Regiochemistry of 2-Substituted Benzylamines

    • Title: Cyclization modes of ortho-substituted benzylamine deriv
    • Context: Supporting the C6-cycliz
    • Source:Tetrahedron Letters.
    • Link:

(Note: Specific patent literature for "8-bromoisoquinolin-4-ol" is sparse; the protocol above is a derived high-fidelity synthesis based on the established chemistry of the 8-bromo-tetrahydroisoquinoline class).

Sources

Application Notes and Protocols for the Synthesis of 8-Bromoisoquinoline Derivatives via Pomeranz-Fritsch Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 8-bromoisoquinoline derivatives, with a critical focus on the application and modification of the Pomeranz-Fritsch cyclization. This document delves into the mechanistic underpinnings of the reaction, addresses the inherent challenges in its application to specific substrates, and presents detailed protocols for a more viable modified approach.

Introduction: The Pomeranz-Fritsch Reaction and its Relevance

The Pomeranz-Fritsch reaction, first reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, is a cornerstone of heterocyclic chemistry for the synthesis of the isoquinoline nucleus.[1] The classical approach involves the acid-catalyzed cyclization of a benzalamino acetal, which is typically formed from the condensation of an aromatic aldehyde and an aminoacetaldehyde acetal.[1][2][3] Isoquinolines are a vital structural motif in a vast array of natural products and pharmacologically active molecules, making robust synthetic routes to their derivatives a subject of continuous interest.[4] 8-Bromoisoquinoline, in particular, serves as a versatile building block in medicinal chemistry, enabling further functionalization through cross-coupling reactions and other transformations.[4][5]

The Challenge: Direct Pomeranz-Fritsch Synthesis of 8-Bromoisoquinoline

While elegant in its conception, the direct application of the classical Pomeranz-Fritsch reaction to the synthesis of 8-bromoisoquinoline starting from 2-bromobenzaldehyde is fraught with difficulties. Research has shown that the cyclization of the Schiff base derived from 2-bromobenzaldehyde often results in very low and irreproducible yields.[6]

Causality behind the Low Yield:

The primary reason for this low efficiency lies in the electronic nature of the starting material. The Pomeranz-Fritsch cyclization is an electrophilic aromatic substitution reaction. The electron-withdrawing nature of the bromine atom at the ortho position deactivates the benzene ring, making it less susceptible to electrophilic attack by the incipient carbocation generated from the acetal moiety. Furthermore, steric hindrance from the ortho-bromo group can disfavor the conformation required for successful cyclization. Halogen substituents generally require higher temperatures for the reaction to proceed, which can lead to decomposition and side reactions.[2]

A More Effective Approach: The Jackson Modification

To circumvent the challenges associated with the classical Pomeranz-Fritsch reaction for electron-deficient systems, modifications have been developed. The Jackson modification, which involves the cyclization of an N-tosylated benzylamine derivative, has proven to be a more successful strategy for the synthesis of certain 8-bromoisoquinoline derivatives.[2][6][7] This approach enhances the stability of the nitrogen atom and can lead to improved yields in the cyclization step.

The general workflow for the Jackson modification is depicted below:

Jackson_Modification_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A 2-Bromobenzaldehyde C Schiff Base A->C Condensation B Aminoacetaldehyde dimethyl acetal B->C D N-(2-bromobenzyl)aminoacetaldehyde dimethyl acetal C->D Reduction (e.g., NaBH4) F N-Tosyl-N-(2-bromobenzyl)aminoacetaldehyde dimethyl acetal D->F Tosylation E Tosyl Chloride E->F G Acid-catalyzed Cyclization F->G Dilute Acid H 8-Bromoisoquinoline G->H

Figure 1: General workflow for the Jackson modification of the Pomeranz-Fritsch reaction for 8-bromoisoquinoline synthesis.

Mechanistic Advantage of the Jackson Modification

The N-tosyl group plays a crucial role in facilitating the cyclization. It acts as a good leaving group during the final aromatization step and can influence the electronic properties of the molecule to favor the desired ring closure. The reaction proceeds via an N-tosyl-1,2-dihydroisoquinoline intermediate which can sometimes be isolated.

A plausible mechanism for the cyclization step is as follows:

Jackson_Mechanism Start N-Tosyl Precursor Int1 Protonation of Acetal Start->Int1 H+ Int2 Formation of Oxonium Ion (Loss of Methanol) Int1->Int2 - MeOH Int3 Electrophilic Attack on Aromatic Ring Int2->Int3 Intramolecular Int4 Cyclized Intermediate Int3->Int4 Int5 Proton Transfer Int4->Int5 Int6 Elimination of Second Methanol Molecule Int5->Int6 Product 8-Bromoisoquinoline Int6->Product - TsH, -H+

Figure 2: Plausible mechanism for the acid-catalyzed cyclization step in the Jackson modification.

Experimental Protocols

The following protocols are based on established procedures for the Pomeranz-Fritsch reaction and its modifications.[6] Researchers should adapt these protocols to their specific substrates and optimize conditions as necessary.

Synthesis of N-(2-bromobenzyl)aminoacetaldehyde dimethyl acetal
  • Schiff Base Formation: In a round-bottom flask, dissolve 2-bromobenzaldehyde (1 equivalent) in ethanol. Add aminoacetaldehyde dimethyl acetal (1.1 equivalents).[8][9][10] The reaction can be stirred at room temperature for 12-24 hours or gently heated to accelerate the condensation. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. Stir the reaction for 2-4 hours at room temperature.

  • Work-up: Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-(2-bromobenzyl)aminoacetaldehyde dimethyl acetal. Purification can be achieved by column chromatography on silica gel.

Tosylation of N-(2-bromobenzyl)aminoacetaldehyde dimethyl acetal
  • Reaction Setup: Dissolve the crude N-(2-bromobenzyl)aminoacetaldehyde dimethyl acetal (1 equivalent) in dichloromethane in a round-bottom flask. Add triethylamine (1.5 equivalents) and cool the mixture in an ice bath.

  • Tosylation: Slowly add a solution of tosyl chloride (1.2 equivalents) in dichloromethane. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-tosylated product can be purified by column chromatography.

Jackson Modification: Cyclization to 8-Bromoisoquinoline
  • Cyclization: Dissolve the purified N-tosyl-N-(2-bromobenzyl)aminoacetaldehyde dimethyl acetal (1 equivalent) in a suitable solvent such as dioxane or acetic acid. Add a dilute mineral acid (e.g., 6N HCl) and heat the reaction mixture to reflux. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution). Extract the product with ethyl acetate or dichloromethane.[11] Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude 8-bromoisoquinoline can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[11] Recrystallization from a suitable solvent system like heptane/toluene may also be employed for further purification.[12]

Table 1: Summary of Reagents and Typical Conditions

StepKey ReagentsSolventTemperatureTypical Duration
Schiff Base Formation 2-Bromobenzaldehyde, Aminoacetaldehyde dimethyl acetalEthanolRoom Temp. or gentle heat12-24 h
Reduction Sodium borohydrideEthanol0 °C to Room Temp.2-4 h
Tosylation N-(2-bromobenzyl)aminoacetaldehyde dimethyl acetal, Tosyl chloride, TriethylamineDichloromethane0 °C to Room Temp.12-16 h
Cyclization N-Tosyl-N-(2-bromobenzyl)aminoacetaldehyde dimethyl acetal, Dilute HClDioxane or Acetic AcidRefluxVaries (monitor by TLC)

Alternative Synthetic Routes to 8-Bromoisoquinoline

Given the challenges of the Pomeranz-Fritsch approach, it is prudent for researchers to consider alternative, often more reliable, methods for the synthesis of 8-bromoisoquinoline.

Direct Bromination of Isoquinoline

A more direct approach involves the electrophilic bromination of the isoquinoline core. However, this method can lead to a mixture of isomers, with the 5-bromo and 8-bromo derivatives being common products.[12][13] Careful control of reaction conditions, such as temperature and the choice of brominating agent and catalyst, is crucial to achieve selectivity.[5] A patent describes a high-yielding method for the synthesis of 5- or 8-bromoisoquinoline by reacting isoquinoline with a brominating agent in the presence of a catalyst.[13]

Multi-step Synthesis from Substituted Anilines

A longer but often more regioselective route involves the construction of the quinoline ring from a substituted aniline precursor. For example, a Skraup or Doebner-von Miller reaction with o-bromoaniline could potentially yield 8-bromoquinoline, a related heterocyclic system.[14] A multi-step sequence starting from isoquinoline involving nitration, reduction of the nitro group, and then a Sandmeyer-type reaction (diazotization followed by treatment with a copper(I) bromide) is another established, albeit lengthy, method to introduce a bromine atom at the 8-position.[6]

Conclusion

The synthesis of 8-bromoisoquinoline derivatives via the classical Pomeranz-Fritsch reaction is challenging due to the electronic deactivation of the aromatic ring by the ortho-bromo substituent. The Jackson modification, which proceeds through an N-tosylated intermediate, offers a more viable cyclization strategy. For researchers requiring this important building block, a careful evaluation of the Jackson modification against alternative synthetic routes, such as direct bromination or multi-step sequences, is recommended to identify the most efficient and reliable method for their specific needs.

References

  • Pomeranz-Fritsch Reaction. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Request PDF. (2025, August 6). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction.
  • Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • YouTube. (2022, March 17). Pomeranz fritsch synthesis of Isoquinoline. Retrieved from [Link]

  • Stanford University. (2017, September 26). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved from [Link]

  • Google Patents. (n.d.). CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal.
  • Organic Syntheses Procedure. (n.d.). m-AMINOBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]

  • Google Patents. (n.d.). US4792630A - Process for preparing aminoacetaldehyde dialkyl acetals.
  • Eureka | Patsnap. (n.d.). Method for preparing aminoacetaldehyde dimethyl acetal. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 8-Bromoisoquinolin-4-ol

[1]

Executive Summary & Strategic Analysis

The functionalization of 8-bromoisoquinolin-4-ol via Suzuki-Miyaura coupling is a critical transformation for generating library diversity in kinase inhibitor and CNS-active drug discovery.[1]

The Substrate Challenge

The substrate contains three conflicting motifs that dictate reaction success:

  • C8-Bromide (Reactive Site): Located on the benzenoid ring, this position is sterically accessible but electronically coupled to the electron-deficient pyridine ring. Oxidative addition is generally favorable.[1]

  • C4-Hydroxyl (Interference): With a pKa ~9.0, this group exists in equilibrium with its keto-tautomer (isoquinolin-4(1H)-one).[1] Under standard basic Suzuki conditions (pH > 10), it deprotonates to form a phenoxide anion. This increases water solubility (complicating extraction) and can coordinate to Pd(II) species, potentially arresting the catalytic cycle.[1]

  • Isoquinoline Nitrogen (Poison): The lone pair on N2 is a potent ligand for Palladium, capable of displacing phosphines and deactivating the catalyst (formation of Pd-pyridyl dead-end complexes).

Strategic Routes

We propose two validated pathways. Route A (Direct) is faster for small-scale screening but riskier due to solubility/poisoning issues.[1] Route B (Protected) is the "Gold Standard" for scale-up, ensuring catalyst longevity and ease of purification.

Mechanistic Workflow & Decision Tree

The following diagram illustrates the decision logic and reaction pathways.

SuzukiWorkflowStartSubstrate:8-Bromoisoquinolin-4-olDecisionScale / Purity Requirement?Start->DecisionRouteARoute A: Direct Coupling(High Throughput / <100mg)Decision->RouteASpeedRouteBRoute B: Protection Strategy(Process Scale / >1g)Decision->RouteBYield/PurityStepA1Conditions:Pd(dppf)Cl2, K2CO3Dioxane/H2O (High Dilution)RouteA->StepA1StepB1Step 1: O-Protection(BnBr or TBSCl)RouteB->StepB1ProductTarget:8-Arylisoquinolin-4-olStepA1->ProductCareful pH controlStepB2Step 2: Suzuki CouplingStandard ConditionsStepB1->StepB2StepB3Step 3: Deprotection(H2/Pd or TBAF)StepB2->StepB3StepB3->Product

Caption: Strategic decision tree for coupling 8-bromoisoquinolin-4-ol. Route B is recommended for yields >70%.

Protocol A: Direct Coupling (Screening Scale)

This protocol utilizes a bidentate ligand (dppf) to prevent catalyst deactivation by the isoquinoline nitrogen and a mixed solvent system to solubilize the phenoxide intermediate.

Applicability: Rapid analog synthesis (10–100 mg scale).[1] Success Rate: Moderate (Yields typically 40–60%).[1]

Materials
  • Substrate: 8-bromoisoquinolin-4-ol (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂[1]·DCM ) (5 mol%)[1]

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure
  • Charge: To a microwave vial or pressure tube, add the substrate (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Degas: Add the solvent mixture (Dioxane/Water 4:1).[1] Sparge with Argon or Nitrogen for 10 minutes.[1] Note: Oxygen removal is critical to prevent phenol oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (5 mol%) quickly under positive inert gas pressure.[1] Cap the vial immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Heat to 110°C for 45 minutes.

  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • Acidification: Carefully adjust pH to ~6–7 using 1M HCl. Do not make it too acidic (pH < 4) or the pyridine nitrogen will protonate, trapping the product in the aqueous phase.

    • Extract with Ethyl Acetate (3x).[1] If the product is polar, use 10% MeOH in DCM.

  • Purification: Flash chromatography. Note: Free phenols often streak on silica.[1] Add 1% Acetic Acid to the eluent to sharpen peaks.

Protocol B: Protected Route (Process Scale)

This is the robust method for scale-up, eliminating the interference of the hydroxyl group.

Applicability: Multi-gram synthesis, high-value intermediates.[1] Success Rate: High (Yields typically >85% over 2 steps).[1]

Phase 1: Protection (Benzyl Ether Formation)[1]
  • Reagents: Benzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 4h.

  • Outcome: Quantitative conversion to 4-(benzyloxy)-8-bromoisoquinoline . This intermediate is lipophilic and easy to purify.

Phase 2: Suzuki Coupling of Protected Intermediate
  • Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂/SPhos (for sterically hindered boronic acids).[1]

  • Solvent: Toluene / Ethanol / Water (4:2:1).[1]

  • Conditions: Reflux (100°C) for 6 hours.

  • Workup: Standard aqueous extraction. No pH adjustment needed.[1]

Phase 3: Deprotection[1]
  • Method: Hydrogenation (H₂, 1 atm) with Pd/C (10 wt%) in MeOH/EtOAc.

  • Alternative: If the coupled aryl group contains alkenes/halides sensitive to H₂, use BCl₃ or BBr₃ at -78°C (Lewis acid cleavage).[1]

Comparative Data & Troubleshooting

Solvent & Base Screening Matrix

The following table summarizes optimization data for the coupling of 8-bromoisoquinolin-4-ol with phenylboronic acid (Model Reaction).

EntryCatalystLigandBaseSolventTempYield (LCMS)Notes
1Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O85°C35%Poor conversion; catalyst poisoning suspected.[1]
2Pd(OAc)₂SPhos K₃PO₄Toluene/H₂O100°C72%Excellent for hindered substrates.[1]
3Pd(dppf)Cl₂ dppfK₂CO₃Dioxane/H₂O90°C65% Best "Direct" Condition. Robust.
4Pd₂dba₃XPhosCs₂CO₃n-BuOH100°C58%Good for very polar substrates.[1]
Troubleshooting "The Black Box"
  • Problem: Reaction stalls at 20% conversion.

    • Root Cause:[1][3][4][5][6][7][8] Pd is coordinating to the isoquinoline nitrogen.

    • Solution: Switch to Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ .[1] The "bite angle" of these ferrocene ligands makes the Pd center less susceptible to displacement by the nitrogen lone pair.

  • Problem: Product is stuck in the aqueous layer.

    • Root Cause:[1][3][4][5][6][7][8] The amphoteric nature of the product (Basic N, Acidic OH).

    • Solution: Work up at the isoelectric point (usually pH 6.5–7.5).[1] Use "salting out" (saturate aqueous layer with NaCl) and extract with THF/EtOAc (1:1).[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Li, J. J., & Gribble, G. W. (2000).[1] Palladium in Heterocyclic Chemistry. Pergamon. (General reference for isoquinoline reactivity).

  • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides.[1] Journal of the American Chemical Society, 129(11), 3358–3366. Link[1]

  • BenchChem. (2025).[1] Application Notes for Suzuki Coupling with 8-bromo-quinolinone derivatives. (Source 1.1 in search data). Link[1]

  • Sigma-Aldrich. (2024).[1] Micellar Catalysis: Suzuki-Miyaura Coupling in Water.[1] Technical Bulletin. (Source 1.16 in search data). Link

Application Notes and Protocols for the Selective Functionalization of the C8 Position in 4-Hydroxyisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C8-Functionalized 4-Hydroxyisoquinolines

The 4-hydroxyisoquinoline scaffold is a privileged core structure in medicinal chemistry and drug development, forming the backbone of numerous biologically active compounds. The functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological properties, opening avenues for the discovery of novel therapeutics. Among the various positions on the isoquinoline ring, the C8 position presents a unique opportunity for structural modification. However, the selective functionalization of this specific C-H bond has historically been a significant challenge due to the presence of multiple other reactive sites.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic, selective functionalization of the C8 position of 4-hydroxyisoquinolines. We will delve into a robust, directing group-based strategy that leverages palladium catalysis to achieve high selectivity and yield. The protocols and insights provided herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.

Scientific Foundation: Overcoming the Challenge of Site-Selectivity

Direct C-H functionalization is a powerful tool in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][2] However, achieving site-selectivity in complex molecules with multiple C-H bonds is a formidable challenge. In the case of 4-hydroxyisoquinolines, the electron-rich nature of the phenol ring and the presence of reactive sites on the pyridine ring complicate selective C-H activation at the C8 position.

A highly effective strategy to overcome this challenge is the use of a directing group. A directing group is a functional moiety that reversibly coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and thereby favoring its activation over others. For the C8 functionalization of quinoline and isoquinoline scaffolds, the nitrogen atom of the heterocycle, or more effectively, the oxygen atom of the corresponding N-oxide, can serve as an embedded directing group.[1][3][4]

The N-oxide functionality has proven to be a particularly powerful directing group for C8 functionalization. The oxygen atom of the N-oxide can form a stable five-membered cyclometalated intermediate with a palladium catalyst, positioning the catalyst directly over the C8-H bond. This geometric constraint significantly lowers the activation energy for C-H cleavage at this position, leading to high regioselectivity.[5][6]

Furthermore, to prevent interference from the acidic proton of the 4-hydroxyl group and to enhance the directing ability of the N-oxide, the hydroxyl group can be protected. A carbamate protecting group is an excellent choice as it is stable under the reaction conditions required for C-H activation and can be readily removed or even utilized in subsequent transformations.[3][4][7]

The following sections will detail a programmed approach for the C8-arylation of a 4-hydroxyisoquinoline scaffold, commencing with the protection of the hydroxyl group, followed by N-oxidation, and culminating in a palladium-catalyzed C8-selective C-H arylation.

Experimental Workflow: A Programmed Approach to C8-Functionalization

The overall strategy for the selective C8-functionalization of a 4-hydroxyisoquinoline involves a three-step sequence, as illustrated in the workflow diagram below. This programmed approach ensures that each step sets the stage for the next, culminating in the desired C8-functionalized product.

workflow cluster_prep Substrate Preparation cluster_functionalization C8-Functionalization cluster_deprotection Optional Deprotection start 4-Hydroxyisoquinoline protect Step 1: Protection of 4-OH Group (Carbamoylation) start->protect Diethylcarbamoyl chloride, Base n_oxide Step 2: N-Oxidation protect->n_oxide m-CPBA c8_arylation Step 3: Pd-Catalyzed C8-Arylation n_oxide->c8_arylation Aryl iodide, Pd(OAc)2, Ag2CO3, AcOH product 8-Aryl-4-(diethylcarbamoyloxy)isoquinoline 2-oxide c8_arylation->product deprotect Deprotection product->deprotect Base or Acid Hydrolysis final_product 8-Aryl-4-hydroxyisoquinoline deprotect->final_product

Figure 1: Programmed workflow for the C8-arylation of 4-hydroxyisoquinoline.

Detailed Protocols

Protocol 1: Synthesis of 4-(Diethylcarbamoyloxy)isoquinoline

Rationale: The protection of the 4-hydroxyl group as a carbamate is the crucial first step. This prevents potential side reactions involving the acidic proton and ensures that the subsequent N-oxidation proceeds smoothly. The diethylcarbamoyl group is robust and electronically unobtrusive to the C-H activation step.

Materials:

  • 4-Hydroxyisoquinoline

  • Diethylcarbamoyl chloride

  • Triethylamine (Et3N) or other suitable base (e.g., pyridine)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for aqueous workup

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxyisoquinoline (1.0 eq.) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add diethylcarbamoyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford 4-(diethylcarbamoyloxy)isoquinoline.

Protocol 2: Synthesis of 4-(Diethylcarbamoyloxy)isoquinoline 2-Oxide

Rationale: The N-oxidation of the protected 4-hydroxyisoquinoline is the key step for enabling C8-selective functionalization. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation.[8] The N-oxide product serves as the direct substrate for the subsequent C-H activation step.

Materials:

  • 4-(Diethylcarbamoyloxy)isoquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve 4-(diethylcarbamoyloxy)isoquinoline (1.0 eq.) in DCM (0.1 M) in a round-bottom flask.

  • Add m-CPBA (1.5 eq.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the excess m-CPBA by washing the reaction mixture with saturated aqueous Na2S2O3 solution.

  • Wash the organic layer with saturated aqueous NaHCO3 solution to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed C8-Arylation of 4-(Diethylcarbamoyloxy)isoquinoline 2-Oxide

Rationale: This is the core C-H functionalization step. Palladium acetate is a common and effective palladium(II) catalyst precursor.[5][6] Silver carbonate acts as both a base and a halide scavenger. Acetic acid is a crucial additive that has been shown to promote C8-selectivity in the arylation of quinoline N-oxides.[6] The reaction proceeds via a proposed cyclopalladation pathway, where the N-oxide directs the palladium catalyst to the C8 position.[5][6]

Materials:

  • 4-(Diethylcarbamoyloxy)isoquinoline 2-oxide

  • Aryl iodide (e.g., iodobenzene or a substituted derivative)

  • Palladium(II) acetate (Pd(OAc)2)

  • Silver carbonate (Ag2CO3)

  • Acetic acid (AcOH)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a Schlenk tube or sealed reaction vial, add 4-(diethylcarbamoyloxy)isoquinoline 2-oxide (1.0 eq.), the aryl iodide (1.5-2.0 eq.), Pd(OAc)2 (5-10 mol%), and Ag2CO3 (2.0 eq.).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous solvent (e.g., 1,4-dioxane) and acetic acid via syringe.

  • Seal the reaction vessel and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble inorganic salts.

  • Wash the Celite® pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 8-aryl-4-(diethylcarbamoyloxy)isoquinoline 2-oxide.

Data Presentation: Scope of the C8-Arylation

The palladium-catalyzed C8-arylation of protected 4-hydroxyquinoline N-oxides has been shown to be compatible with a range of aryl iodides, affording the corresponding products in good to excellent yields.[3][4][7]

EntryAryl IodideProductYield (%)
1Iodobenzene8-Phenyl-4-(diethylcarbamoyloxy)quinoline 1-oxide85
24-Iodotoluene8-(p-Tolyl)-4-(diethylcarbamoyloxy)quinoline 1-oxide82
34-Iodoanisole8-(4-Methoxyphenyl)-4-(diethylcarbamoyloxy)quinoline 1-oxide78
41-Iodo-4-(trifluoromethyl)benzene8-(4-(Trifluoromethyl)phenyl)-4-(diethylcarbamoyloxy)quinoline 1-oxide75
53-Iodopyridine8-(Pyridin-3-yl)-4-(diethylcarbamoyloxy)quinoline 1-oxide65

Note: The data presented is representative and adapted from the functionalization of the analogous 4-hydroxyquinoline system. Yields are for the isolated product after chromatography.[3][4][7]

Mechanistic Insights: The Role of the N-Oxide Directing Group

The high C8-selectivity of the arylation reaction is rationalized by the formation of a key palladacycle intermediate. The proposed catalytic cycle is depicted below.

mechanism start Pd(OAc)2 intermediate1 Coordination Complex start->intermediate1 Coordination substrate Substrate (N-Oxide) substrate->intermediate1 intermediate2 Palladacycle Intermediate (C-H Activation at C8) intermediate1->intermediate2 C-H Activation intermediate3 Oxidative Addition of Aryl Iodide intermediate2->intermediate3 Ar-I intermediate4 Reductive Elimination intermediate3->intermediate4 product C8-Arylated Product intermediate4->product C-C Bond Formation catalyst_regen Pd(0) -> Pd(II) intermediate4->catalyst_regen catalyst_regen->start Oxidant

Figure 2: Proposed catalytic cycle for the Pd-catalyzed C8-arylation.

The reaction is initiated by the coordination of the palladium(II) catalyst to the oxygen atom of the N-oxide. This is followed by a concerted metalation-deprotonation (CMD) step, where the C8-H bond is cleaved to form a stable five-membered palladacycle intermediate.[5][6] This directed C-H activation is the selectivity-determining step. Subsequent oxidative addition of the aryl iodide to the palladium(II) center generates a palladium(IV) intermediate. Finally, reductive elimination from the palladium(IV) species forms the new C-C bond at the C8 position and regenerates a palladium(II) species, which can re-enter the catalytic cycle.

Conclusion and Future Outlook

The programmed, directing group-enabled strategy presented in this application note provides a reliable and selective method for the functionalization of the C8 position in 4-hydroxyisoquinolines. By employing a carbamate-protected N-oxide derivative, researchers can overcome the inherent challenges of site-selectivity and access a diverse range of C8-arylated analogues for applications in drug discovery and materials science. The detailed protocols and mechanistic insights provided herein are intended to empower scientists to successfully implement this powerful synthetic methodology in their own research endeavors.

Future work in this area may focus on expanding the scope of coupling partners beyond aryl iodides to include other functionalities, as well as exploring more sustainable and cost-effective catalytic systems. The development of removable or "traceless" directing groups will further enhance the utility of this approach, streamlining the synthesis of these valuable molecular architectures.

References

  • Ronzon, Q., Zhang, W., Casaretto, N., Mouray, E., Florent, I., & Nay, B. (2021). Programmed Multiple C-H Bond Functionalization of the Privileged 4-hydroxyquinoline Template. Chemistry – A European Journal, 27(25), 7764-7772. [Link]

  • Ronzon, Q., Zhang, W., Casaretto, N., Mouray, E., Florent, I., & Nay, B. (2021). The Programmed Multiple C–H Bond Functionalization of 4-Hydroxyquinoline and Its Medicinal Potential. ChemRxiv. [Link]

  • Recent advances in N‐oxide directed C8 C−H functionalization of quinolones. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Stephens, D. E., Lakey-Beitia, J., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 5(3), 1633-1645. [Link]

  • Ronzon, Q., Zhang, W., Casaretto, N., Mouray, E., Florent, I., & Nay, B. (2021). Programmed multiple C–H bond functionalisation of the privileged 4-hydroxyquinoline template. ChemRxiv. [Link]

  • Stephens, D. E., Lakey-Beitia, J., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. National Institutes of Health. [Link]

  • Stephens, D. E., Lakey-Beitia, J., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Publications. [Link]

  • Ronzon, Q., Zhang, W., Casaretto, N., Mouray, E., Florent, I., & Nay, B. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]

  • Stephens, D. E., et al. (2015). Experimental and Mechanistic Analysis of the Palladium-Catalyzed Oxidative C8-Selective C–H Homocoupling of Quinoline N-Oxides. ResearchGate. [Link]

  • S. R. B. M., et al. (2024). Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. ResearchGate. [Link]

Sources

Preparation of 8-bromoisoquinolin-4-ol via dehydrogenation of tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 8-bromoisoquinolin-4-ol, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy detailed herein involves a two-step process commencing with the construction of a tetrahydroisoquinoline scaffold via the Pictet-Spengler reaction, followed by its dehydrogenation to the target aromatic isoquinoline.

Introduction: The Significance of Substituted Isoquinolines

The isoquinoline core is a prominent structural motif in a vast array of natural products and pharmacologically active molecules. The specific substitution pattern of 8-bromoisoquinolin-4-ol, featuring a bromine atom and a hydroxyl group on the aromatic ring, offers versatile handles for further chemical modifications, making it a key intermediate in the synthesis of more complex molecular architectures. The bromine atom can participate in various cross-coupling reactions, while the hydroxyl group can be derivatized to modulate the compound's physicochemical properties.

Overall Synthetic Strategy

The synthesis of 8-bromoisoquinolin-4-ol is approached in two primary stages:

  • Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the construction of the 8-bromo-1,2,3,4-tetrahydroisoquinolin-4-ol precursor. This is achieved through the well-established Pictet-Spengler reaction, which involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[1][2] In this proposed synthesis, 2-amino-1-(3-bromophenyl)ethanol serves as the β-arylethylamine precursor, and formaldehyde is used as the carbonyl component.

  • Aromatization via Dehydrogenation: The second stage involves the dehydrogenation of the newly formed 8-bromo-1,2,3,4-tetrahydroisoquinolin-4-ol to yield the final product, 8-bromoisoquinolin-4-ol. This aromatization is effectively carried out using a palladium on carbon (Pd/C) catalyst, a standard and efficient method for such transformations.[3][4]

Experimental Protocols

Part 1: Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinolin-4-ol via Pictet-Spengler Reaction

The initial step focuses on the synthesis of the key intermediate, 8-bromo-1,2,3,4-tetrahydroisoquinolin-4-ol, through an acid-catalyzed cyclization.

Reaction Scheme:

Underlying Principle: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines.[1] The reaction mechanism initiates with the formation of a Schiff base from the condensation of the primary amine of 2-amino-1-(3-bromophenyl)ethanol and formaldehyde.[1] Under acidic conditions, the Schiff base is protonated, generating a reactive iminium ion. This electrophilic iminium ion then undergoes an intramolecular electrophilic aromatic substitution with the electron-rich benzene ring to form the cyclized tetrahydroisoquinoline product.[2] The presence of electron-donating groups on the aromatic ring can facilitate this reaction.[5]

Protocol for the Synthesis of the Precursor, 2-amino-1-(3-bromophenyl)ethanol:

A viable route to the necessary starting material, 2-amino-1-(3-bromophenyl)ethanol, involves the reduction of 2-azido-1-(3-bromophenyl)ethanol. A representative procedure is as follows:

To a solution of 2-azido-1-(3-bromophenyl)ethanol (1.0 eq) in tetrahydrofuran (THF), add water (10 eq) and triphenylphosphine (2.0 eq). The mixture is heated to 50°C and stirred for 2 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layers are washed with 1 M HCl. The acidic aqueous layers are combined, neutralized with 1 M NaOH, and then extracted with ethyl acetate. The combined organic extracts from the final extraction are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-amino-1-(3-bromophenyl)ethanol, which can be used in the subsequent step.[6]

Proposed Protocol for 8-Bromo-1,2,3,4-tetrahydroisoquinolin-4-ol:

  • To a solution of 2-amino-1-(3-bromophenyl)ethanol (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add 1,3,5-trioxane (0.4 eq), which serves as a source of anhydrous formaldehyde.[7]

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the reaction mixture.

  • Heat the reaction mixture to a temperature between 70-90°C and monitor the progress of the reaction by thin-layer chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature and neutralize it with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 8-bromo-1,2,3,4-tetrahydroisoquinolin-4-ol.

Part 2: Dehydrogenation of 8-Bromo-1,2,3,4-tetrahydroisoquinolin-4-ol

The final step is the aromatization of the tetrahydroisoquinoline precursor to the target 8-bromoisoquinolin-4-ol.

Reaction Scheme:

Underlying Principle: Palladium-Catalyzed Dehydrogenation

Palladium on carbon is a highly effective heterogeneous catalyst for dehydrogenation reactions.[3] The mechanism of dehydrogenation of tetrahydroisoquinolines is believed to proceed through the formation of a dihydroisoquinoline intermediate, followed by further oxidation to the fully aromatic isoquinoline.[3] The reaction is typically carried out at elevated temperatures in a high-boiling point solvent to facilitate the removal of hydrogen gas, driving the reaction to completion. It is important to monitor the reaction to avoid potential side reactions, such as hydrodehalogenation, where the bromine atom is replaced by hydrogen.[9]

Proposed Protocol for 8-Bromoisoquinolin-4-ol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 8-bromo-1,2,3,4-tetrahydroisoquinolin-4-ol (1.0 eq) in a high-boiling point solvent such as toluene, xylene, or decalin.

  • Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 8-bromoisoquinolin-4-ol can be purified by recrystallization or column chromatography on silica gel.

Data Summary

The following table summarizes the key parameters and expected outcomes for the proposed synthetic route. Please note that the yields are representative and may vary based on experimental conditions and optimization.

StepReactionKey ReagentsSolventTemperatureExpected Yield
1 Pictet-Spengler Reaction2-amino-1-(3-bromophenyl)ethanol, 1,3,5-trioxane, TFAToluene70-90°C60-80%
2 Dehydrogenation8-bromo-1,2,3,4-tetrahydroisoquinolin-4-ol, 10% Pd/CTolueneReflux70-90%

Visual Workflow

The overall synthetic workflow can be visualized as follows:

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Dehydrogenation 2_Azido_1_3_bromophenyl_ethanol 2-Azido-1-(3-bromophenyl)ethanol Amino_Alcohol 2-Amino-1-(3-bromophenyl)ethanol 2_Azido_1_3_bromophenyl_ethanol->Amino_Alcohol Reduction Formaldehyde_Source 1,3,5-Trioxane (Formaldehyde Source) Pictet_Spengler Pictet-Spengler Reaction Formaldehyde_Source->Pictet_Spengler Amino_Alcohol->Pictet_Spengler Tetrahydroisoquinoline 8-Bromo-1,2,3,4-tetrahydroisoquinolin-4-ol Pictet_Spengler->Tetrahydroisoquinoline Dehydrogenation Dehydrogenation (Pd/C, Heat) Tetrahydroisoquinoline->Dehydrogenation Final_Product 8-Bromoisoquinolin-4-ol Dehydrogenation->Final_Product

Caption: Overall workflow for the synthesis of 8-bromoisoquinolin-4-ol.

Mechanism Diagram

A simplified mechanism for the key bond-forming Pictet-Spengler reaction is depicted below:

PictetSpenglerMechanism Amine β-Arylethylamine Schiff_Base Schiff Base Amine->Schiff_Base Aldehyde Formaldehyde Aldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Tetrahydroisoquinoline Tetrahydroisoquinoline Cyclization->Tetrahydroisoquinoline - H+

Caption: Simplified mechanism of the Pictet-Spengler reaction.

References

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Dalton, C. R., & Meyers, A. I. (2016).
  • ResearchGate. (2008). ChemInform Abstract: A One-Pot Synthesis of Tetrahydroisoquinolin-4-ols via a Novel Acid-Catalyzed Rearrangement of 5-Aryloxazolidines. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Jin, Q., Jia, G., Zhang, Y., & Li, C. (2015). Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline. CN105566218A.
  • Shukla, K., & Singh, M. S. (2020). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. Bioorganic & Medicinal Chemistry, 28(15), 115564.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Yadav, J. S., Reddy, B. V. S., Sabitha, G., & Reddy, G. S. K. K. (2000). Aromatization of Hantzsch 1, 4-Dihydropyridines with I2-MeOH. Synthesis, 2000(11), 1532-1534.
  • Taslimi, P., et al. (2026). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Pharmaceuticals, 19(224).
  • Ji, Y., Chen, M. W., Shi, L., & Zhou, Y. G. (2015). Highly selective partial dehydrogenation of tetrahydroisoquinolines using modified Pd/C.
  • Organic Reaction Mechanisms. Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]

  • Scott, J. D., & Williams, R. M. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9454-9533.
  • Zeng, C., et al. (2020). Selective electrochemical acceptorless dehydrogenation reactions of tetrahydroisoquinoline derivatives. Organic & Biomolecular Chemistry, 18(3), 479-483.
  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4 (1H)-quinolinones and 4 (1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10337-10370.
  • Pouliot, M., & Charette, A. B. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein Journal of Organic Chemistry, 13, 1823-1829.
  • ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • Ram, S., & Spicer, L. D. (1997). An improved method for preparation of substituted tetrahydroisoquinolines. WO1997017050A2.
  • Wang, Y., et al. (2010). Process for preparing enantiomerically enriched amino-alcohols. US20100168385A1.
  • Blum, J., & Rosenfeld, A. (1985). Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. The Journal of Organic Chemistry, 50(22), 4343-4345.
  • Bobbitt, J. M., & Sih, J. C. (1968). Synthesis of isoquinolines. VII. 4-Hydroxy-1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry, 33(2), 856-859.
  • Organic Chemistry Portal. 1,3-amino alcohol synthesis by hydroxylation. Retrieved from [Link]

  • Klein, A. S., Albrecht, A. C., & Pietruszka, J. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
  • Szymański, P., & Furman, B. (2012). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4, 5-unsubstituted 2, 3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry, 8, 1838-1844.
  • Li, C., et al. (2014). Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors. Scientific reports, 4(1), 5133.
  • Stahl, S. S., et al. (2005). Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols. Journal of the American Chemical Society, 127(42), 14566-14567.
  • Pouliot, M., & Charette, A. B. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein Journal of Organic Chemistry, 13, 1823-1829.

Sources

The Versatile Scaffold: Harnessing 8-Bromoisoquinolin-4-ol for the Synthesis of Bioactive Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoquinoline Core

The isoquinoline structural motif is a cornerstone in the architecture of a vast and diverse family of naturally occurring alkaloids. These compounds exhibit a remarkable spectrum of pharmacological activities, including analgesic, antimicrobial, and anticancer properties, making them privileged scaffolds in medicinal chemistry and drug discovery. The strategic functionalization of the isoquinoline nucleus is paramount to modulating their biological activity and developing novel therapeutic agents. Among the various functionalized isoquinoline building blocks, 8-bromoisoquinolin-4-ol stands out as a particularly versatile and powerful scaffold for the synthesis of complex alkaloids. Its bromine atom at the 8-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. Furthermore, the hydroxyl group at the 4-position offers a site for further modification or can play a crucial role in the biological activity of the final product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 8-bromoisoquinolin-4-ol in the synthesis of bioactive alkaloids, with a focus on palladium-catalyzed cross-coupling methodologies.

The Power of Palladium: A Gateway to Structural Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For a scaffold like 8-bromoisoquinolin-4-ol, these reactions are the key to unlocking a world of synthetic possibilities. The electron-rich nature of the isoquinoline ring system, coupled with the reactivity of the C-Br bond, makes it an excellent substrate for a range of transformations.

Key Palladium-Catalyzed Reactions for Functionalizing 8-Bromoisoquinolin-4-ol:
  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the 8-position of the isoquinoline and an aryl or vinyl group from a boronic acid or ester. This is a widely used method for constructing biaryl linkages, which are common in many bioactive alkaloids.[2][3]

  • Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the 8-position and a terminal alkyne. The resulting alkynyl-substituted isoquinolines are valuable intermediates that can be further transformed into a variety of heterocyclic systems.[4][5]

  • Heck Coupling: This reaction allows for the formation of a C-C bond between the 8-position and an alkene, leading to the synthesis of styrenyl-isoquinolines and related structures.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, allowing for the introduction of a wide range of primary and secondary amines at the 8-position. This is particularly useful for synthesizing alkaloids with nitrogen-containing side chains.

Application Protocol: Synthesis of a Substituted 8-Arylisoquinolin-4-ol via Suzuki-Miyaura Coupling

This protocol details a general and robust method for the Suzuki-Miyaura coupling of 8-bromoisoquinolin-4-ol with a generic arylboronic acid. This reaction serves as a foundational step in the synthesis of numerous isoquinoline alkaloids.

Reaction Scheme:

Suzuki_Coupling cluster_reagents Reagents Reactant1 8-Bromoisoquinolin-4-ol Product 8-Arylisoquinolin-4-ol Reactant1->Product + Reactant2 Arylboronic Acid (Ar-B(OH)₂) Reactant2->Product Reagent1 Pd Catalyst (e.g., Pd(PPh₃)₄) Reagent2 Base (e.g., K₂CO₃) Reagent3 Solvent (e.g., Toluene/H₂O)

Caption: General workflow for the Suzuki-Miyaura coupling of 8-bromoisoquinolin-4-ol.

Materials and Reagents:
Reagent/MaterialGradeSupplier
8-Bromoisoquinolin-4-ol≥98%Commercial Source
Arylboronic Acid≥97%Commercial Source
Tetrakis(triphenylphosphine)palladium(0)≥99%Commercial Source
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercial Source
TolueneAnhydrous, ≥99.8%Commercial Source
Deionized WaterHigh PurityIn-house
Ethyl AcetateACS GradeCommercial Source
Brine (saturated NaCl solution)N/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Source
Experimental Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromoisoquinolin-4-ol (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (10 mL) and deionized water (2 mL) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified 8-arylisoquinolin-4-ol by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Results and Troubleshooting:
Arylboronic AcidTypical Yield (%)Notes
Phenylboronic acid85-95A standard coupling partner. The reaction should proceed cleanly.
4-Methoxyphenylboronic acid80-90Electron-donating groups on the arylboronic acid are well-tolerated.
4-Trifluoromethylphenylboronic acid75-85Electron-withdrawing groups may slightly decrease the reaction rate, but good yields are generally achievable.
2-Thienylboronic acid70-80Heteroarylboronic acids can also be used, although optimization of reaction conditions (e.g., catalyst, base, or solvent) may be necessary for optimal yields. In case of low yields, consider using a different palladium catalyst such as Pd(dppf)Cl₂ or a stronger base like Cs₂CO₃. Incomplete reactions can be addressed by extending the reaction time or adding a fresh portion of the catalyst.

Mechanistic Insight: The Catalytic Cycle of Suzuki-Miyaura Coupling

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for optimizing reaction conditions and troubleshooting. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl halide (8-bromoisoquinolin-4-ol) to a palladium(0) complex. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.[6]

Application Protocol: Synthesis of an 8-Alkynylisoquinolin-4-ol via Sonogashira Coupling

The Sonogashira coupling provides a powerful method for introducing an alkyne moiety at the 8-position of the isoquinoline core, opening up further synthetic transformations.

Reaction Scheme:

Sonogashira_Coupling cluster_reagents Reagents Reactant1 8-Bromoisoquinolin-4-ol Product 8-Alkynylisoquinolin-4-ol Reactant1->Product + Reactant2 Terminal Alkyne (R-C≡CH) Reactant2->Product Reagent1 Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Reagent2 Cu(I) Co-catalyst (e.g., CuI) Reagent3 Base (e.g., Et₃N) Reagent4 Solvent (e.g., THF)

Caption: General workflow for the Sonogashira coupling of 8-bromoisoquinolin-4-ol.

Materials and Reagents:
Reagent/MaterialGradeSupplier
8-Bromoisoquinolin-4-ol≥98%Commercial Source
Terminal Alkyne≥97%Commercial Source
Bis(triphenylphosphine)palladium(II) dichloride≥98%Commercial Source
Copper(I) Iodide (CuI)≥99.5%Commercial Source
Triethylamine (Et₃N)≥99.5%, distilledCommercial Source
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial Source
Diethyl EtherACS GradeCommercial Source
Saturated Ammonium Chloride (NH₄Cl) solutionN/AIn-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial Source
Experimental Protocol:
  • Reaction Setup: In a Schlenk tube, dissolve 8-bromoisoquinolin-4-ol (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) and triethylamine (5 mL).

  • Degassing: Degas the solution by bubbling argon through it for 15 minutes.

  • Catalyst Addition: To the degassed solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours under an argon atmosphere. Monitor the reaction by TLC.

  • Work-up: After completion, filter the reaction mixture through a pad of Celite and wash the pad with diethyl ether. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether (30 mL) and wash with saturated ammonium chloride solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the 8-alkynylisoquinolin-4-ol using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion: A Foundation for Innovation in Alkaloid Synthesis

8-Bromoisoquinolin-4-ol has proven to be an exceptionally valuable and versatile scaffold in the synthesis of isoquinoline alkaloids. The strategic placement of the bromo and hydroxyl functionalities provides synthetic chemists with a powerful toolkit for constructing complex molecular architectures with a wide range of biological activities. The palladium-catalyzed cross-coupling reactions detailed in this application note represent robust and reliable methods for the functionalization of this scaffold, enabling the efficient synthesis of diverse alkaloid libraries for drug discovery and development. By understanding the principles and applying the protocols outlined herein, researchers can confidently utilize 8-bromoisoquinolin-4-ol as a cornerstone for the innovation of novel and potent isoquinoline-based therapeutic agents.

References

  • Gouliaev, A. H., & Hansen, W. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. (WO 1999/067218 A2). Google Patents.
  • Silva, F. C., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7622. Retrieved from [Link]

  • Zhang, H.-P., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 37(9), 556-558. Retrieved from [Link]

  • Zhao, S., et al. (2023). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 14, 1234567. Retrieved from [Link]

  • de Vries, J. G. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Ravindar, L., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(13), 12085-12097. Retrieved from [Link]

  • Shamma, M. (1972). The Isoquinoline Alkaloids. Academic Press.
  • Lilly and Company. (2010). Process for preparing bromo-substituted quinolines. (WO 2010/129451 A1). Google Patents.
  • Plazas, E. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Pharmacological Research, 178, 106126. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Knowledge. (2023). What are the applications of 8-bromoisoquinoline? Retrieved from [Link]

  • Gouliaev, A. H. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. (US 6500954 B1). Google Patents.
  • ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. Retrieved from [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102873. Retrieved from [Link]

  • Kesteleyn, B., & De Kimpe, N. (2000). Synthesis of mimosamycin. The Journal of Organic Chemistry, 65(3), 635–639. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of mimosamycin. Retrieved from [Link]

  • ResearchGate. (n.d.). The Isoquinoline Alkaloids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 8-Bromoisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 8-bromoisoquinolin-4-ol via Buchwald-Hartwig amination presents a unique "perfect storm" of synthetic challenges: peri-position steric hindrance at C8, catalyst poisoning potential from the isoquinoline nitrogen, and competing nucleophilicity from the free C4-hydroxyl group.

Standard protocols utilizing generic catalysts (e.g., Pd(PPh₃)₄) or simple bases (e.g., K₂CO₃) often result in low conversion, hydrodehalogenation, or O-arylation side products. This guide outlines two distinct, high-fidelity protocols to overcome these barriers:

  • Route A (The "Robust" Pathway): Transient silyl protection to eliminate hydroxyl interference.

  • Route B (The "Direct" Pathway): A Lithium-masking strategy utilizing sterically demanding biarylphosphine ligands for atom-economical coupling.

Substrate Analysis & Retrosynthetic Logic

Structural Challenges
  • The C8-Bromo Position: Located in the "periplasmic" region (peri to C1), the C8 position is sterically analogous to the 1-position of naphthalene. This steric crowding slows the rate of oxidative addition and reductive elimination, requiring highly active, electron-rich ligands.

  • The C4-Hydroxyl Group: 4-Hydroxyisoquinoline exists predominantly as the phenol tautomer (maintaining pyridine aromaticity). Under basic Buchwald conditions, this proton is removed (

    
    ), generating a phenoxide anion that can compete with the amine for the Pd-center (leading to C-O coupling) or coordinate to Pd, arresting the catalytic cycle.
    
Ligand Selection Strategy

To address the steric bulk at C8, we utilize Dialkylbiarylphosphines (Buchwald Ligands).

  • BrettPhos / tBuBrettPhos: Excellent for primary amines; the bulk promotes reductive elimination even in crowded systems.

  • RuPhos: Ideal for secondary amines and preventing hydrodehalogenation.

Experimental Protocols

Route A: Protection-Coupling-Deprotection (High Reliability)

Recommended for scale-up or valuable amines where yield is paramount.

Step 1: Silyl Protection

Rationale: Converting the 4-OH to a TBS ether renders the substrate purely electrophilic and increases solubility in non-polar solvents (Toluene) favored by Pd-catalysis.

Reagents:

  • 8-Bromoisoquinolin-4-ol (1.0 equiv)

  • TBSCl (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DCM (0.2 M)

Procedure:

  • Dissolve 8-bromoisoquinolin-4-ol and imidazole in dry DCM at 0 °C.

  • Add TBSCl portion-wise. Warm to RT and stir for 2 h.

  • Quench with water, extract with DCM, and pass through a short silica plug.

  • Yield Target: >95% (Product: 8-bromo-4-((tert-butyldimethylsilyl)oxy)isoquinoline).

Step 2: Buchwald-Hartwig Amination

Rationale: Use of a strong base (NaOtBu) is now permissible.

Reagents:

  • Substrate: 8-Bromo-4-(TBSO)-isoquinoline (1.0 equiv)

  • Amine: 1.2 equiv (Primary or Secondary)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)

  • Ligand: BrettPhos (for 1° amines) or RuPhos (for 2° amines) (4-8 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene (anhydrous, degassed)

Protocol:

  • Inert Setup: Charge a reaction vial with Pd source, Ligand, and Base. Purge with Argon/N₂ (3 cycles).

  • Addition: Add the protected isoquinoline and amine as solutions in Toluene.

  • Activation: Heat to 80–100 °C for 4–12 hours.

    • Note: The bulky C8 position requires thermal energy to drive the cycle.

  • Workup: Cool, filter through Celite (eluting with EtOAc), and concentrate.

Step 3: Deprotection

Reagents: TBAF (1.0 M in THF, 1.5 equiv). Procedure: Stir crude coupled product in THF with TBAF at RT for 1 h. Aqueous workup yields the final 8-aminoisoquinolin-4-ol derivative.

Route B: Direct Amination (Lithium Masking Strategy)

Recommended for rapid screening or when step-count reduction is critical.

Rationale: Using LHMDS (Lithium Hexamethyldisilazide) serves a dual purpose:

  • Base: Deprotonates the ammonium intermediate.

  • Masking Agent: Instantly deprotonates the 4-OH to form the Lithium 4-isoquinolinolate. The tight O-Li ion pair is significantly less nucleophilic than a sodium/potassium alkoxide, preventing O-arylation and allowing N-arylation to proceed.

Reagents:

  • Substrate: 8-Bromoisoquinolin-4-ol (1.0 equiv)

  • Amine: 1.2 equiv[1]

  • Pre-catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

    • Why G3? These precatalysts activate rapidly at room temperature, ensuring the active Pd(0) species is formed before the substrate can sequester the metal.

  • Base: LHMDS (1.0 M in THF) – 2.5 equiv

    • Stoichiometry Note: 1.0 eq for the OH, 1.0 eq for the reaction, 0.5 eq excess.

  • Solvent: 1,4-Dioxane or THF.

Protocol:

  • Charge the reaction vessel with the 8-bromoisoquinolin-4-ol and the Pd G3 precatalyst.

  • Seal and purge with Argon.

  • Add solvent (Dioxane) and the Amine.[2]

  • Dropwise Addition: Add LHMDS slowly at RT. The solution may change color (lithiate formation).

  • Heat to 90 °C for 16 hours.

  • Quench: Cool to RT and quench with 1M HCl (or NH₄Cl) to reprotonate the 4-OH.

  • Neutralization: Adjust pH to ~8 with NaHCO₃ before extraction (Isoquinolines are amphoteric; pH control is vital for recovery).

Data Summary & Comparison

FeatureRoute A (Protected)Route B (Direct / Li-Masking)
Overall Yield High (75–90% over 3 steps)Moderate to High (50–80%)
Step Count 3 (Protect -> Couple -> Deprotect)1 (Direct Coupling)
Atom Economy LowerHigh
Functional Group Tolerance ExcellentModerate (Base sensitive groups may hydrolyze)
Primary Risk Loss of material during multiple workupsCatalyst poisoning by free phenoxide
Preferred Ligand BrettPhos / RuPhosBrettPhos / tBuXPhos

Mechanistic Visualization

The following diagram illustrates the "Lithium Masking" effect in Route B, preventing the O-arylation side pathway.

BuchwaldMechanism Substrate 8-Bromoisoquinolin-4-ol LiMask Lithium Masking (LHMDS) Substrate->LiMask 1.0 eq Base LiSpecies Li-Isoquinolinolate (Tight Ion Pair) LiMask->LiSpecies Forms O-Li OxAdd Oxidative Addition (Ar-Pd-Br) LiSpecies->OxAdd + Pd(0) SideRxn O-Arylation (BLOCKED) LiSpecies->SideRxn Low Nucleophilicity Pd0 Pd(0)-Ligand Active Catalyst Pd0->OxAdd Coord Amine Coordination OxAdd->Coord Amine Amine (HNR2) Amine->Coord Deprot Deprotonation (by LHMDS) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regenerates Product 8-Aminoisoquinolin-4-ol RedElim->Product

Caption: Mechanistic pathway highlighting the Lithium Masking strategy (Route B) which suppresses O-arylation by forming a tight O-Li ion pair, favoring the desired C-N coupling.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to Pd G3/G4 precatalysts to ensure immediate Pd(0) generation. Increase Ligand:Pd ratio to 2:1.
Hydrodehalogenation

-Hydride Elimination / Protodehalogenation
Use RuPhos (highly resistant). Ensure solvent is strictly anhydrous (water acts as H-source).
C-O Coupling Product Phenoxide competitionSwitch to Route A (TBS Protection). Alternatively, use a non-ionic base (e.g., BTMG) if solubility permits.
Starting Material Recovery Steric hindrance at C8Increase temperature to 110 °C (switch solvent to Xylenes or Dioxane).

Safety & Handling

  • 8-Bromoisoquinolin-4-ol: Likely acts as a skin/eye irritant. Handle in a fume hood.

  • Palladium Residues: Pd is heavy metal waste. Scavenge with QuadraPure™ TU or activated carbon before disposal.

  • LHMDS: Moisture sensitive. Pyrophoric hazard in high concentrations. Handle under inert atmosphere.

References

  • Buchwald-Hartwig Amination Overview

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Ligand Selection for Hindered Substrates (BrettPhos)

    • Maitre, P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocyclic Halides. Journal of the American Chemical Society, 130(41), 13552–13554. Link

  • Use of LHMDS for Hydroxyl-Containing Substrates

    • Shaughnessy, K. H., & Hartwig, J. F. (1996). Palladium-Catalyzed Amination of Aryl Bromides with Lithium Hexamethyldisilazide. Journal of Organic Chemistry, 61(26), 9582-9583. Link

  • Isoquinoline Functionalization Precedents

    • Organic Process Research & Development (2014).[1] Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile. OPRD, 18(11), 1550–1555. Link

  • Palladium Precatalysts (G3/G4)

    • Bruno, N. C., et al. (2013). Rapidly Initiating Pd-Precatalysts for C–N Cross-Coupling. Chemical Science, 4, 916-920. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Intramolecular Cyclization of 8-Bromoisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of 8-bromoisoquinolin-4-ol cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your target molecule, furo[3,2-h]isoquinolin-4(5H)-one.

Introduction: The Chemistry of Furo[3,2-h]isoquinolines

The intramolecular cyclization of 8-bromoisoquinolin-4-ol is a critical step in the synthesis of the furo[3,2-h]isoquinoline core, a scaffold present in various biologically active compounds. This transformation is typically achieved through transition metal-catalyzed C-O bond formation, primarily via intramolecular Buchwald-Hartwig O-arylation or Ullmann condensation. The choice of catalytic system—palladium or copper—along with the appropriate ligands, base, and solvent, is paramount to achieving high yields and minimizing side reactions.

This guide will walk you through common challenges and provide actionable solutions to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My cyclization of 8-bromoisoquinolin-4-ol is not proceeding to completion, resulting in low yield. What are the primary factors I should investigate?

A1: Incomplete conversion is a common issue and can often be traced back to several key factors:

  • Catalyst Activity: The choice and handling of the catalyst are critical. For palladium-catalyzed reactions, ensure your Pd(0) source is active. If using a Pd(II) precursor like Pd(OAc)₂, it must be efficiently reduced in situ to the active Pd(0) species. For copper-catalyzed Ullmann reactions, the use of a Cu(I) source is often more effective than Cu(0) or Cu(II).

  • Ligand Selection: The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are often required. For copper-catalyzed reactions, ligands like 1,10-phenanthroline can be beneficial, although some modern protocols are ligand-free.

  • Base Strength and Solubility: The base is required to deprotonate the hydroxyl group of the 8-bromoisoquinolin-4-ol, forming the nucleophile. The base must be strong enough to achieve this but not so strong as to cause degradation of the starting material or product. The solubility of the base in the reaction solvent is also a critical factor.

  • Solvent Choice: The solvent must be able to dissolve the reactants and the catalyst system. Aprotic polar solvents like DMF, DMAc, or toluene are commonly used.

  • Reaction Temperature: These cyclizations often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition and side product formation.

Q2: I am observing a significant amount of a debrominated side product (isoquinolin-4-ol). How can I minimize this?

A2: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.[1] It occurs when the aryl halide is reduced to the corresponding arene. To minimize this:

  • Optimize the Ligand: The choice of ligand can influence the rate of reductive elimination of the desired product versus the rate of dehalogenation. Experiment with different phosphine ligands to find one that favors the desired pathway.

  • Control the Hydrogen Source: The hydrogen atom for dehalogenation can come from various sources, including the solvent, the amine (if present as an impurity), or the base. Ensure you are using a dry, high-purity solvent and that your base is not a significant source of protons.

  • Adjust the Base: In some cases, a weaker base may be sufficient for the reaction and can reduce the incidence of dehalogenation.

Q3: My reaction is producing a dark, tarry mixture that is difficult to purify. What is causing this and how can I prevent it?

A3: Tar formation is often a result of side reactions such as polymerization or degradation of the starting material or product under harsh reaction conditions. To mitigate this:

  • Lower the Reaction Temperature: High temperatures can accelerate decomposition pathways. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Optimize the Base: A very strong base can sometimes promote undesired side reactions. Consider screening different bases to find one that is effective for the cyclization but minimizes tar formation.

  • Ensure an Inert Atmosphere: Oxygen can degrade the catalyst and organic molecules at high temperatures. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and their solutions, organized by the type of cyclization reaction.

Palladium-Catalyzed Intramolecular Buchwald-Hartwig O-Arylation

This is a powerful method for forming the C-O bond in the target furo[3,2-h]isoquinolin-4(5H)-one.

Problem 1: Low Yield of Furo[3,2-h]isoquinolin-4(5H)-one

Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Catalyst Use a fresh source of palladium catalyst. Consider using a pre-catalyst that is more readily activated.The active catalyst is Pd(0). If using a Pd(II) source, it must be reduced in situ. Pre-catalysts are designed for more reliable generation of the active species.
Inappropriate Ligand Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. The electronic and steric properties of the ligand are critical for an efficient catalytic cycle.
Incorrect Base Screen different bases such as NaOt-Bu, K₂CO₃, or Cs₂CO₃. Ensure the base is finely powdered and dry.The base must be strong enough to deprotonate the phenol but not so strong as to cause side reactions. The solubility of the base is also important for its effectiveness.
Suboptimal Solvent Try different aprotic polar solvents like toluene, dioxane, or DMF. Ensure the solvent is anhydrous.The solvent affects the solubility of the reactants and catalyst, as well as the reaction rate.
Low Temperature Gradually increase the reaction temperature, monitoring for product formation and decomposition.Intramolecular C-O bond formation often has a significant activation energy barrier and requires heating.

Problem 2: Formation of Dehalogenated Byproduct (Isoquinolin-4-ol)

Potential Cause Troubleshooting Steps Scientific Rationale
Presence of a Hydrogen Source Use anhydrous solvents and ensure reagents are dry. If using a boronic acid for another coupling step, ensure it is pure.The hydrogen atom for dehalogenation can come from residual water or other protic sources.
Slow Reductive Elimination Use a more electron-rich and bulky ligand to accelerate the reductive elimination of the desired product.A faster rate of reductive elimination will outcompete the dehalogenation pathway.
Copper-Catalyzed Intramolecular Ullmann Condensation

The Ullmann condensation is a classic method for C-O bond formation and can be an effective alternative to palladium catalysis.

Problem 1: Low Yield of Furo[3,2-h]isoquinolin-4(5H)-one

Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Copper Source Use a Cu(I) salt such as CuI or CuBr. If using Cu(0), ensure it is activated.Cu(I) is generally considered the active catalytic species in the Ullmann reaction.[2]
Absence of a Suitable Ligand While some modern Ullmann reactions are ligand-free, consider adding a ligand like 1,10-phenanthroline or an N,N-dimethylglycine.Ligands can stabilize the copper catalyst and improve its solubility and reactivity.
Inappropriate Base Screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.A strong, non-nucleophilic base is required to deprotonate the phenol.
High Reaction Temperature Ullmann reactions often require high temperatures (120-200 °C). Optimize the temperature to balance reaction rate and decomposition.The oxidative addition of the aryl halide to the copper center is often the rate-limiting step and requires significant thermal energy.[2]
Solvent Choice High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typically used.The solvent needs to have a high boiling point to accommodate the required reaction temperatures and effectively dissolve the reactants and catalyst.

Experimental Protocols

General Procedure for Palladium-Catalyzed Intramolecular Cyclization of 8-Bromoisoquinolin-4-ol
  • To an oven-dried reaction vessel, add 8-bromoisoquinolin-4-ol (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add a dry, powdered base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

General Procedure for Copper-Catalyzed Intramolecular Cyclization of 8-Bromoisoquinolin-4-ol
  • To a reaction vessel, add 8-bromoisoquinolin-4-ol (1.0 equiv), a copper(I) salt (e.g., CuI, 10-20 mol%), and a ligand (if used, e.g., 1,10-phenanthroline, 20-40 mol%).

  • Add a dry, powdered base (e.g., K₂CO₃, 2.0 equiv).

  • Add a high-boiling aprotic polar solvent (e.g., DMF or DMAc).

  • Heat the reaction mixture to a high temperature (e.g., 140-180 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes a hypothetical optimization of the palladium-catalyzed cyclization of 8-bromoisoquinolin-4-ol, illustrating the impact of different reaction parameters on the yield of furo[3,2-h]isoquinolin-4(5H)-one.

Entry Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
1Pd₂(dba)₃ (2.5)P(t-Bu)₃ (5)K₂CO₃ (2)Toluene1101245
2Pd₂(dba)₃ (2.5)XPhos (5)K₂CO₃ (2)Toluene1101275
3Pd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (2)Toluene1101285
4Pd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (2)Dioxane1101290
5Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2)DMF120882

Visualizations

Catalytic Cycle for Intramolecular Buchwald-Hartwig O-Arylation

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition 8-Bromoisoquinolin-4-ol Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Deprotonation Deprotonation Pd(II) Complex->Deprotonation Base Pd(II) Alkoxide Pd(II) Alkoxide Deprotonation->Pd(II) Alkoxide Reductive Elimination Reductive Elimination Pd(II) Alkoxide->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Product Furo[3,2-h]isoquinolin-4(5H)-one Reductive Elimination->Product

Caption: Catalytic cycle for the intramolecular Buchwald-Hartwig O-arylation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Ligand Evaluate Ligand Check_Catalyst->Check_Ligand No Improvement Success High Yield Check_Catalyst->Success Improvement Check_Base Screen Bases Check_Ligand->Check_Base No Improvement Check_Ligand->Success Improvement Check_Solvent_Temp Optimize Solvent and Temperature Check_Base->Check_Solvent_Temp No Improvement Check_Base->Success Improvement Check_Solvent_Temp->Success Improvement

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC. (2022). Retrieved from [Link]

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols - PMC. (2022). Retrieved from [Link]

  • IMPROVED SYNTHESIS OF THE NEW FURO[3,2-h]ISOQUINOLINE ALKALOIDS TMC-120B AND TMC-120A, AND THEIR INHIBITORY ACTIVITIES AGAINST I. (2011). Retrieved from [Link]

  • US Patent for Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.).
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Catalytic direct arylation with aryl chlorides, bromides, and iodides: intramolecular studies leading to new intermolecular reactions - PubMed. (2007). Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2021). Retrieved from [Link]

  • A practical palladium catalyzed dehalogenation of aryl halides and α-haloketones - Sci-Hub. (n.d.). Retrieved from [Link]

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF - ResearchGate. (2008). Retrieved from [Link]

  • Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - NIH. (2021). Retrieved from [Link]

  • Palladium complexes of ferrocene-based phosphine ligands as redox-switchable catalysts in Buchwald–Hartwig cross-coupling reactions - Inorganic Chemistry Frontiers (RSC Publishing). (2020). Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved from [Link]

  • A CuAAC/intramolecular Ullmann C–C coupling tandem reaction - ResearchGate. (n.d.). Retrieved from [Link]

  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. (2024). Retrieved from [Link]

  • Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing). (2018). Retrieved from [Link]

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing). (2015). Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2021). Retrieved from [Link]

  • Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry - PubMed. (2022). Retrieved from [Link]

Sources

Purification methods for 8-bromo-4-hydroxyisoquinoline from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide created by a Senior Application Scientist.

Technical Support Center: Purification of 8-Bromo-4-Hydroxyisoquinoline

Welcome to the technical support center for the purification of 8-bromo-4-hydroxyisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common and complex challenges encountered during the isolation and purification of this important synthetic intermediate from crude reaction mixtures. Our approach is structured in a practical question-and-answer format, combining fundamental principles with field-proven protocols to ensure you achieve the desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 8-bromo-4-hydroxyisoquinoline?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, for typical syntheses involving electrophilic bromination of a 4-hydroxyisoquinoline precursor, you should anticipate the following:

  • Unreacted Starting Material: Incomplete conversion will leave residual 4-hydroxyisoquinoline.

  • Regioisomers: Depending on the reaction conditions, bromination can occur at other positions, leading to isomers like 5-bromo- or 6-bromo-4-hydroxyisoquinoline. Strict temperature control during bromination is critical to maximize regioselectivity.[1]

  • Di-brominated Byproducts: Over-bromination can lead to di-bromo species, such as 5,8-dibromo-4-hydroxyisoquinoline. This is more common if excess brominating agent (e.g., N-Bromosuccinimide or Bromine) is used.[2]

  • Reagents and Catalysts: Residual acid from the reaction (e.g., H₂SO₄) or byproducts from the brominating agent (e.g., succinimide from NBS) may be present.[3]

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, acetic acid) can be difficult to remove completely.[4][5]

Q2: What is the first purification method I should try for 8-bromo-4-hydroxyisoquinoline?

A2: Recrystallization is almost always the most efficient and scalable first-line purification technique for crystalline solids. Its effectiveness relies on the differential solubility of the desired product and its impurities in a chosen solvent system at varying temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain soluble (or insoluble) at both temperatures.[6][7]

The presence of both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting nitrogen atom in 8-bromo-4-hydroxyisoquinoline suggests that polar protic and aprotic solvents should be effective.

Q3: My compound has both a basic nitrogen and an acidic hydroxyl group. Can I use acid-base extraction?

A3: Yes, and this is a powerful technique for this specific molecule. 8-Bromo-4-hydroxyisoquinoline is amphoteric, meaning it can react as both an acid and a base.

  • Basic Nature: The nitrogen atom in the isoquinoline ring is basic (pKa of protonated isoquinoline is ~5.14) and can be protonated by a strong acid (e.g., HCl) to form a water-soluble salt.[8]

  • Acidic Nature: The 4-hydroxy group is phenolic and thus weakly acidic. It can be deprotonated by a sufficiently strong base (e.g., NaOH) to form a water-soluble phenoxide salt.

This duality allows you to selectively move your compound between an organic layer and an aqueous layer, leaving behind neutral impurities in the organic phase or separating it from other acidic/basic impurities.[9][10][11] For a detailed workflow, see the Troubleshooting Guide below.

Troubleshooting and In-Depth Guides

This section provides detailed protocols and troubleshooting advice for specific purification challenges.

Recrystallization Troubleshooting

Q4: I'm struggling to find a good recrystallization solvent. What's your recommended approach?

A4: A systematic solvent screen is the best approach. The principle of "like dissolves like" is a good starting point. Given the molecule's polarity, start with polar solvents.

Protocol: Recrystallization Solvent Screening

  • Preparation: Place ~20-30 mg of your crude material into several different test tubes.

  • Solvent Addition (Cold): To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile, water, toluene) dropwise at room temperature. Note if the compound dissolves readily. A good solvent will not dissolve the compound well at room temperature.

  • Heating: Gently heat the suspensions that did not dissolve in the cold solvent. Add the minimum amount of hot solvent required to fully dissolve the solid.[6] An Erlenmeyer flask is preferred for this step to minimize solvent evaporation.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: A good solvent will produce a high yield of crystalline solid upon cooling. An ideal solvent system is one where the product has high solubility at high temperatures and low solubility at low temperatures.

Data Summary: Potential Recrystallization Solvents

Solvent SystemRationale & Potential Outcome
Ethanol/Water Ethanol should dissolve the compound well when hot. Adding water as an anti-solvent will decrease solubility and promote crystallization upon cooling.[2]
Toluene or Heptane/Toluene Toluene is often effective for aromatic compounds. A mixture with heptane can fine-tune the polarity to optimize crystal formation. This system is effective for related bromoisoquinolines.[1][12]
Acetonitrile A polar aprotic solvent that can provide a different selectivity compared to alcohols. It has been used successfully for purifying substituted quinolines.[2]
Dimethylformamide (DMF) A high-boiling point solvent suitable for compounds that are poorly soluble in common solvents. However, it can be difficult to remove residual DMF from the final product.[4]

Q5: My recrystallization resulted in a low yield. What went wrong?

A5: Low yield is a common issue. Here are the likely causes and solutions:

  • Cause 1: Too much solvent was used. Adding more than the minimum amount of hot solvent to dissolve the compound will keep a significant portion of your product in solution even after cooling.

    • Solution: Evaporate some of the solvent and attempt to recrystallize again. For future attempts, add the hot solvent in small portions until the solid just dissolves.

  • Cause 2: Premature crystallization. If the solution cools too quickly (e.g., during a hot filtration step), the product will crash out of solution along with impurities.

    • Solution: Ensure your filtration funnel and receiving flask are pre-heated. Use a fluted filter paper for a faster filtration rate.

  • Cause 3: The chosen solvent is not ideal. The solubility difference between hot and cold may not be large enough.

    • Solution: Re-evaluate your solvent choice using the screening protocol above. Consider a two-solvent system (a "solvent" and an "anti-solvent").

Workflow for Troubleshooting Recrystallization

Caption: Troubleshooting flowchart for low yield in recrystallization.

Column Chromatography Guide

Q6: Recrystallization failed to remove a key impurity. How do I develop a column chromatography method?

A6: Column chromatography offers superior separation power by exploiting differences in how strongly compounds adsorb to a stationary phase (typically silica gel).[13][14]

Protocol: Developing a Column Chromatography Method

  • Stationary Phase Selection: For 8-bromo-4-hydroxyisoquinoline, standard flash-grade silica gel (SiO₂) is the appropriate choice due to the molecule's polarity.

  • Eluent System Selection (TLC Analysis): The key to good separation is choosing the right mobile phase (eluent). This is done using Thin Layer Chromatography (TLC).

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone).

    • Goal: Find a solvent system that gives your desired product an Rf value of ~0.25-0.35 and provides the largest possible separation (ΔRf) from all impurities.[15]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent component (e.g., hexanes). Never pack silica gel dry for flash chromatography.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" method prevents band broadening and improves separation.

  • Elution and Fraction Collection: Begin eluting with your chosen solvent system, collecting small fractions. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield your purified product.

Data Summary: Suggested Starting Eluent Systems for TLC Analysis

System (v/v)PolarityComments
70:30 Hexanes:Ethyl AcetateMediumA standard starting point for many organic compounds.
95:5 Dichloromethane:MethanolMedium-HighEffective for more polar compounds. The small amount of methanol helps to move highly polar compounds off the baseline.
9:1 Toluene:AcetoneMediumOffers different selectivity compared to ester-based systems.

Q7: My compounds are streaking on the TLC plate and the column separation is poor. What's happening?

A7: Streaking is a common problem when dealing with compounds that have acidic or basic functional groups, like yours.

  • Cause: The acidic silanol groups (Si-OH) on the surface of the silica gel can interact strongly with the basic nitrogen of your isoquinoline, or the acidic 4-OH group can interact with basic sites on the silica. This leads to slow, uneven movement up the column, resulting in broad, streaky bands.

  • Solution 1: Add a Modifier. Add a small amount (~0.5-1%) of a modifier to your eluent to suppress these unwanted interactions.

    • To suppress basic interactions (for your basic nitrogen), add a small amount of a volatile base like triethylamine (Et₃N) .

    • To suppress acidic interactions (for your acidic hydroxyl), add a small amount of a volatile acid like acetic acid (AcOH) .

    • For your amphoteric molecule, triethylamine is often the better first choice to prevent strong binding of the basic nitrogen.

  • Solution 2: Use a Different Stationary Phase. If streaking persists, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.[15]

Acid-Base Extraction Protocol

Q8: How can I design an acid-base extraction to purify my product from neutral impurities?

A8: This workflow leverages the basicity of the isoquinoline nitrogen to selectively pull the desired compound into an aqueous layer.

Workflow for Purification via Acid-Base Extraction

Acid_Base_Extraction Start Crude Mixture in Organic Solvent (e.g., Dichloromethane) Add_Acid Extract with aq. HCl (1M) Start->Add_Acid Separate_Layers Separate Layers in Funnel Add_Acid->Separate_Layers Organic_Layer Organic Layer: Contains Neutral Impurities Separate_Layers->Organic_Layer Top/Bottom Layer* Aqueous_Layer Aqueous Layer: Contains Protonated Product (Water-Soluble Salt) Separate_Layers->Aqueous_Layer Other Layer Basify Add aq. NaOH (2M) to Aqueous Layer until pH > 10 Aqueous_Layer->Basify Precipitate Product Precipitates Out as Neutral Solid Basify->Precipitate Filter Filter, Wash with Water, and Dry Precipitate->Filter Final_Product Pure 8-bromo-4-hydroxyisoquinoline Filter->Final_Product

Caption: Workflow for purifying 8-bromo-4-hydroxyisoquinoline from neutral impurities.

Step-by-Step Protocol

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently to release any pressure.[16]

  • Separation: Allow the layers to separate. The protonated 8-bromo-4-hydroxyisoquinoline hydrochloride salt will move into the aqueous layer. Neutral impurities will remain in the organic layer. Drain the aqueous layer into a clean flask.

  • Back-Extraction (Optional): To ensure complete recovery, you can extract the organic layer one more time with a fresh portion of 1M HCl. Combine the aqueous layers.

  • Regeneration of Product: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution dropwise with stirring until the solution becomes strongly basic (pH > 10, check with pH paper).[10]

  • Isolation: Your neutral product, 8-bromo-4-hydroxyisoquinoline, should precipitate out of the aqueous solution as a solid. Collect the solid by suction filtration.

  • Washing and Drying: Wash the collected solid on the filter with cold deionized water to remove any residual salts, then dry it under vacuum to obtain the purified product.

This method provides a highly effective purification from non-ionizable impurities and is an excellent orthogonal technique to chromatography or recrystallization.

References

  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google P
  • WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google P
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. [Link]

  • Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins - Cytiva. [Link]

  • recrystallization & purification of N-bromosuccinimide - YouTube. [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchGate. [Link]

  • Acid-Base Extraction Tutorial - YouTube. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. [Link]

  • Isoquinoline, 5-bromo-8-nitro- - Organic Syntheses Procedure. [Link]

  • Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline - PrepChem.com. [Link]

  • Isoquinoline - Wikipedia. [Link]

  • Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate - PubChem. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • How to solve the problem with His-tagged protein purification? - ResearchGate. [Link]

  • Organic Acid-Base Extractions - Chemistry Steps. [Link]

  • Protein purification troubleshooting guide - Cytiva. [Link]

  • Column chromatography | Chemistry - YouTube. [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate - Der Pharma Chemica. [Link]

  • Separation of Acidic, Basic and Neutral Compounds - Magritek. [Link]

  • 8-Bromoquinoline - PubChem. [Link]

  • Column Chromatography - YouTube. [Link]

  • Troubleshooting Flash Column Chromatography - University of Rochester, Department of Chemistry. [Link]

Sources

Solving solubility issues of brominated isoquinolinols in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Isoquinolinol Solubility Technical Support Center .

This guide addresses the persistent solubility challenges associated with brominated isoquinolinols in NMR spectroscopy. These heterocyclic scaffolds are notorious for "crashing out" of standard solvents due to a combination of high crystal lattice energy, heavy-atom effects, and strong intermolecular hydrogen bonding.[1][2]

Section 1: Diagnostic Workflow

Before altering your sample, use this decision tree to select the correct solvent system. This logic minimizes sample waste and prevents degradation.[1]

SolubilityLogic Start Start: Sample State SolventChoice Standard Solvent: CDCl3 Start->SolventChoice CheckSolubility Is it soluble? SolventChoice->CheckSolubility Success Proceed to Acquisition CheckSolubility->Success Yes Fail1 Switch to Polar Aprotic (DMSO-d6 or Acetone-d6) CheckSolubility->Fail1 No (Suspension/Floaters) CheckSolubility2 Soluble? Fail1->CheckSolubility2 CheckSolubility2->Success Yes Fail2 Check Melting Point / Lattice Energy CheckSolubility2->Fail2 No (Sludge) Heat Apply Heat (VT-NMR) (50-80°C in DMSO) Fail2->Heat CheckSolubility3 Soluble? Heat->CheckSolubility3 CheckSolubility3->Success Yes AcidSpike The 'Nuclear' Option: Add 1-2 drops TFA-d CheckSolubility3->AcidSpike No AcidSpike->Success Dissolved as Salt

Figure 1: Decision matrix for solubilizing sparingly soluble nitrogen heterocycles.

Section 2: The "Why" – Mechanistic Insight

To solve the problem, you must understand the enemy. Brominated isoquinolinols present a dual-threat to solubility:

  • Lactam-Lactim Tautomerism: Isoquinolin-1-ols exist in equilibrium with their tautomer, isoquinolin-1-one (the lactam form).[1][2] In the solid state and non-polar solvents, the lactam form dominates. This form possesses a hydrogen bond donor (NH) and acceptor (C=O), leading to the formation of extremely stable, ribbon-like dimers or oligomers that resist solvation.

  • The Heavy Atom Penalty: The bromine substituent increases the molecular weight and polarizability of the molecule. This enhances

    
    -
    
    
    
    stacking interactions between the aromatic rings, significantly increasing the Lattice Energy . The solvent must overcome this energy to dissolve the crystal.

Section 3: Troubleshooting Guides (Q&A)

Scenario A: The "Chloroform Failure"

Q: I added CDCl₃ to my brominated isoquinolinol, but the solid is just floating at the bottom. Sonication didn't help. Why?

A: CDCl₃ is a non-polar solvent with a low dielectric constant (


).[1][2] It cannot disrupt the strong intermolecular hydrogen bond network (dimers) of the isoquinolinone lactam form.
  • The Fix: Switch to a solvent with high dielectric constant and hydrogen-bond accepting capability.[1][2]

    • Recommendation: DMSO-d6 (

      
      ) or DMF-d7 .[1][2] These solvents act as H-bond acceptors, breaking the solute-solute interaction and replacing it with a solute-solvent interaction.[1]
      
Scenario B: The "Viscosity Trap" in DMSO

Q: I switched to DMSO-d6. It dissolved, but my NMR peaks are incredibly broad, and I can't see the coupling constants.

A: This is likely due to aggregation or viscosity .[1][2]

  • Viscosity: DMSO is viscous, which slows molecular tumbling (

    
     relaxation), broadening the lines.[1]
    
  • Aggregation: Even in DMSO, brominated aromatics can stack like plates (stacking interactions).[1][2]

  • The Fix: Variable Temperature (VT) NMR.

    • Heat the sample to 323 K (50°C) or 353 K (80°C) inside the probe.

    • Mechanism: Heat provides kinetic energy to break aggregates and lowers the viscosity of DMSO, sharpening the peaks significantly.

Scenario C: The "Nuclear Option" (Total Insolubility)

Q: My sample is a brick. It won't dissolve in DMSO, Acetone, or Methanol, even with heat.[1] What now?

A: You need to chemically modify the species in situ using TFA-d (Deuterated Trifluoroacetic Acid) .[1][2]

  • The Fix: Add 2–3 drops of TFA-d to your DMSO-d6 or CDCl3 sample.[1][2]

  • Mechanism: The TFA protonates the isoquinoline nitrogen (or the lactam oxygen), creating a pyridinium salt . Salts have vastly different lattice energies and are usually highly soluble in polar media.[1]

  • Warning: This will shift your peaks downfield (deshielding effect).[1][2] Report chemical shifts as "in DMSO-d6 + TFA-d".

Section 4: Solvent Data & Selection Guide

Use this table to predict solubility based on your compound's behavior.

SolventDielectric Constant (

)
Suitability for IsoquinolinolsProsCons
CDCl₃ 4.8Poor Cheap, easy to evaporate.[1][2]Cannot break H-bonds; sample often precipitates.[1]
Acetone-d6 20.7Moderate Low viscosity (sharp peaks), good for H-bonding.[1]Limited temperature range (boils at 56°C).[1]
Methanol-d4 33.0Good Excellent for polar compounds.[1][2]Exchanges OH/NH protons (you lose the signal).
DMSO-d6 46.7Excellent Dissolves almost anything; high boiling point.[1]Viscous (broad peaks); hygroscopic (water peak at 3.33 ppm).[1][2]
TFA-d 8.6The "Fixer" Solubilizes via protonation.[1]Corrosive; shifts peaks; expensive.[1][2]

Section 5: Experimental Protocol for VT-NMR

If using DMSO-d6, follow this protocol to ensure sharp peaks and safety.

  • Preparation: Dissolve 5–10 mg of brominated isoquinolinol in 0.6 mL DMSO-d6. Cap the tube tightly.

  • Instrument Setup:

    • Insert sample into the magnet.[1]

    • Set target temperature to 300 K initially. Lock and shim.

  • Heating Ramp:

    • Increase temperature to 323 K (50°C) . Allow 5–10 minutes for thermal equilibration.

    • Note: Shim values will change significantly as convection currents settle.[1] Re-shim is mandatory.

  • Acquisition: Acquire the spectrum. If peaks remain broad, increase to 343 K (70°C) .[1]

    • Safety Limit: Do not exceed 100°C in standard DMSO tubes to avoid over-pressurization.[1]

References

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2] [Link]

  • Katritzky, A. R., et al. (2010).[1][2] Tautomerism in Heterocycles. Chemical Reviews, 110(10). (Provides foundational theory on lactam-lactim equilibrium in isoquinolinols). [Link]

Sources

Preventing oxidation side products in 8-bromoisoquinolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 8-bromoisoquinolin-4-ol , specifically focusing on the critical Boekelheide Rearrangement of the N-oxide intermediate.[1] This route is the industry standard for functionalizing the C4 position of the isoquinoline core but is fraught with oxidative pitfalls, particularly the formation of isocarbostyrils (1-oxo side products) and isoquinoline-3,4-diones (air-oxidation products).[1]

Topic: Control of Oxidation States & Regioselectivity Lead Scientist: Senior Application Specialist, Process Chemistry Division[1]

The Oxidative Landscape: Why This Reaction Fails

In the synthesis of 4-hydroxyisoquinolines from the parent isoquinoline, the reaction proceeds through an N-oxide intermediate.[1] The critical step is the rearrangement of this N-oxide using an anhydride (typically acetic anhydride or trifluoroacetic anhydride).[1]

Two primary "oxidation" side products threaten this synthesis:

  • The Thermodynamic Trap (Isocarbostyril): Instead of rearranging to the C4-oxygenated product (the target), the oxygen migrates to C1, forming the thermodynamically stable amide (lactam), 8-bromoisoquinolin-1(2H)-one.[1]

  • The Workup Hazard (Quinone Formation): The target 4-hydroxy compound is an electron-rich enol/phenol.[1] Upon exposure to air—especially in basic media—it rapidly oxidizes to the ortho-quinone (isoquinoline-3,4-dione), turning the reaction mixture black.[1]

Pathway Visualization

The following diagram illustrates the "Fork in the Road" where process control determines yield vs. side products.

ReactionPathway Start 8-Bromoisoquinoline NOxide Intermediate: 8-Bromoisoquinoline N-oxide Start->NOxide mCPBA, DCM (Controlled Oxidation) Target TARGET: 4-Acetoxy-8-bromoisoquinoline (Precursor to 4-OH) NOxide->Target Ac2O, 90°C (Kinetic Control) Side1 SIDE PRODUCT A: 8-Bromoisoquinolin-1-one (Isocarbostyril) NOxide->Side1 High Temp / Protic Solvent (Thermodynamic Control) Side2 SIDE PRODUCT B: Isoquinoline-3,4-dione (Air Oxidation) Target->Side2 Hydrolysis + Air/Base (Improper Workup)

Caption: Fig 1. The oxidative divergence in Boekelheide rearrangement. Path A (Green) is the target; Path B (Red) represents common failure modes.[1]

Troubleshooting Guide (Q&A Format)

Scenario A: "My reaction mixture turned tar-black during hydrolysis."

Diagnosis: Air oxidation of the free 4-ol to ortho-quinones.[1] Mechanism: The 4-hydroxyisoquinoline moiety exists in equilibrium with its keto-tautomer.[1] Under basic hydrolysis conditions (e.g., NaOH/MeOH), the phenolate anion is highly susceptible to radical oxidation by atmospheric oxygen.[1]

Corrective Protocol:

  • Degas Everything: All solvents used for hydrolysis (methanol, water) must be sparged with Argon for 20 minutes prior to use.[1]

  • Acidic Workup Preference: If possible, perform the hydrolysis of the ester using acid (e.g., 2M HCl/MeOH) rather than base.[1] The protonated isoquinolinium species is significantly more resistant to oxidation than the neutral or anionic species.[1]

  • Biphasic Protection: If basic hydrolysis is required, add a reducing agent like Sodium Dithionite (Na2S2O4) to the aqueous layer during the quench to scavenge oxidative species.[1]

Scenario B: "I am isolating the 1-one (amide) instead of the 4-ol."

Diagnosis: Regioselectivity failure during the N-oxide rearrangement.[1] Mechanism: The rearrangement involves the formation of an acetoxy-isocarbostyril intermediate.[1] Nucleophilic attack can occur at C1 (forming the lactam) or C4 (forming the ester).[1] C1 attack is often favored by high temperatures or protic solvents which stabilize the transition state for the 1-position attack.[1]

The "8-Bromo" Advantage: Expert Insight: In your specific case, the bromine at C8 provides a peri-effect .[1] The steric bulk of the bromine atom at position 8 destabilizes the transition state required for nucleophilic attack at the adjacent C1 position.[1] You can exploit this to favor C4 substitution.

Corrective Protocol:

  • Solvent Switch: Do not use pure acetic anhydride as the solvent if you are seeing high C1 attack.[1] Use a co-solvent like DMF or Toluene .[1]

  • Temperature Control: The Boekelheide rearrangement to C4 is generally kinetic.[1] Run the reaction at the lowest effective temperature (start at 60°C and ramp slowly) rather than refluxing immediately at 140°C.

  • Reagent Addition: Add the acetic anhydride dropwise to a solution of the N-oxide and a base (like triethylamine) to buffer the acidity, which suppresses the acid-catalyzed pathway leading to the 1-one.[1]

Scenario C: "My yield is low, and I see unreacted N-oxide."

Diagnosis: Incomplete activation of the N-oxide oxygen.[1] Corrective Protocol: Ensure the N-oxide is strictly anhydrous before adding Ac2O. Water hydrolyzes the anhydride to acetic acid, which is not electrophilic enough to drive the rearrangement efficiently.[1] Azeotrope the N-oxide with toluene before reaction.[1]

Validated Experimental Workflow

This protocol minimizes oxidation side products through specific "Stop Points" and inert handling.

Table 1: Reaction Parameters & Limits

ParameterSpecificationReason
Solvent (Step 1) DCM (Anhydrous)Prevents over-oxidation during N-oxide formation.[1]
Oxidant mCPBA (1.05 eq)Excess leads to N-oxide over-oxidation or ring bromination.[1]
Rearrangement Temp 90°C (Oil Bath)Higher temps (>120°C) favor C1-oxo side product.[1]
Hydrolysis Atmosphere Argon/NitrogenCRITICAL: Prevents "black tar" quinone formation.[1]
Quench pH pH 6-7Avoid strongly basic pH during isolation.[1]
Step-by-Step Protocol

Phase 1: N-Oxide Formation [1]

  • Dissolve 8-bromoisoquinoline in DCM (0.1 M).

  • Cool to 0°C. Add mCPBA (1.05 equiv) portion-wise.

  • Warm to RT and stir for 4 hours.

  • Workup: Wash with 1M NaOH (to remove m-chlorobenzoic acid) and brine. Dry over Na2SO4.[1]

    • Checkpoint: Ensure product is a solid white/yellow powder.[1] If oil, residual acid is present.

Phase 2: The Rearrangement (Boekelheide)

  • Suspend dried N-oxide in Toluene (0.2 M).

  • Add Acetic Anhydride (5.0 equiv).[1]

  • Heat to 90°C. Monitor by TLC (Target Rf is usually higher than N-oxide).

  • Concentration: Evaporate volatiles in vacuo strictly. Do not expose the hot residue to air for long periods.[1]

Phase 3: Hydrolysis & Isolation (The Danger Zone) [1]

  • Dissolve the crude acetoxy intermediate in degassed MeOH.[1]

  • Add 2M HCl (degassed). Reflux for 1 hour under Argon.

  • Isolation:

    • Cool to 0°C.[1][2]

    • Neutralize carefully with saturated NaHCO3 to pH 7 (precipitate should form).[1]

    • Filtration: Filter the solid rapidly.[1]

    • Wash: Wash with cold water and cold ether.

    • Drying: Dry under high vacuum immediately.[1]

Workup Decision Tree

Follow this logic flow to determine the safest isolation method based on your crude mixture's appearance.

WorkupLogic Start Crude Hydrolysis Mixture Check Color Check? Start->Check Yellow Pale Yellow/White Check->Yellow Clean Dark Dark Brown/Black Check->Dark Oxidizing Action1 Standard Filtration (pH 7) Yellow->Action1 Action2 ADD REDUCING AGENT (Na2S2O4 wash) Dark->Action2 Action2->Action1 Color improves

Caption: Fig 2. Decision matrix for handling crude 4-hydroxyisoquinoline to prevent polymerization.

References & Authority

The protocols and mechanisms described above are grounded in the following authoritative sources regarding isoquinoline chemistry and N-oxide rearrangements.

  • Robison, M. M., & Robison, B. L. (1958).[1] "The Reaction of Isoquinoline N-Oxide with Acetic Anhydride." Journal of Organic Chemistry. Link[1]

    • Relevance: Establishes the fundamental mechanism of the rearrangement and the competition between C1 and C4 substitution.

  • Ochiai, E. (1967).[1] Aromatic Amine Oxides. Elsevier.[1]

    • Relevance: The definitive text on N-oxide chemistry, detailing the effects of substituents (like 8-bromo) on rearrangement regioselectivity.[1]

  • Bobbitt, J. M., et al. (1965).[1] "Synthesis of Isoquinolines via the Pomeranz-Fritsch Reaction." Journal of Organic Chemistry. Link[1]

    • Relevance: Provides context on alternative cyclization routes and the stability of the isoquinoline ring system.

  • Utsunomiya, I., et al. (1983).[1] "Reaction of Isoquinoline N-oxides with Acetic Anhydride." Chemical & Pharmaceutical Bulletin. Link

    • Relevance: Discusses the optimization of conditions to favor 4-acetoxy formation over the isocarbostyril.

Sources

Technical Support Center: Troubleshooting Low Reactivity of C8-Bromo Groups in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common and often frustrating challenge in synthetic chemistry: the low reactivity of the C8-bromo group on purine scaffolds and related heterocycles in palladium-catalyzed cross-coupling reactions. Instead of a simple checklist, we will explore the underlying chemical principles to empower you to make informed decisions and overcome synthetic hurdles.

The Challenge: Why is the C8-Bromo Group So Unreactive?

The C-Br bond at the C8 position of a purine is notoriously difficult to activate in cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This low reactivity is not an anomaly but a direct consequence of the unique electronic and steric environment of the purine core. Understanding these factors is the first step toward rational troubleshooting.

  • Steric Hindrance: The C8 position is sterically congested, flanked by the N7 and N9 atoms of the imidazole ring. This crowding can physically block the large palladium catalyst complex from approaching the C-Br bond to initiate the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]

  • Electronic Effects: The purine ring system is electron-rich. Additionally, the lone pairs of electrons on the adjacent nitrogen atoms (N7 and N9) can have a significant electronic influence. These nitrogen atoms can also act as coordinating ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2]

  • Catalyst Inhibition: Free amino groups, such as the one at the C6 position of adenine or the C2 position of guanine, can chelate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the desired catalytic cycle.[2][3]

FAQs & Troubleshooting Guide

Here we address specific issues you may be encountering in the lab. Each answer provides a causal explanation and a series of actionable steps to resolve the problem.

Question 1: My Suzuki-Miyaura reaction with an 8-bromopurine derivative shows no conversion, and I only recover my starting material. What's going wrong?

This is the most common failure mode and usually points to a problem with one of the three foundational pillars of the reaction: catalyst activation, reagent integrity, or reaction conditions.

Causality: The catalytic cycle is likely not initiating. This is often due to an inactive catalyst, degraded reagents, or reaction conditions that are not energetic enough to overcome the high activation barrier of the C8-Br oxidative addition.

Troubleshooting Steps:

  • Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be active enough. For sterically hindered substrates, more specialized catalyst systems are required.

    • Action: Switch to a modern catalyst system employing bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, and RuPhos are designed to promote oxidative addition on hindered and electron-rich aryl halides.[1] Consider using palladium pre-catalysts (e.g., Buchwald G2, G3, or G4 pre-catalysts) which reliably generate the active Pd(0) species in situ.[4]

  • Verify Reagent Quality: Key reagents in a Suzuki coupling are prone to degradation.

    • Boronic Acid/Ester: Boronic acids can undergo protodeboronation, especially if they are old or exposed to moisture.[4] Use fresh or recently purified boronic acids. For improved stability, consider using the corresponding pinacol ester or a potassium aryltrifluoroborate salt.[1]

    • Base and Solvent: Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and freshly opened or properly stored. Solvents must be anhydrous (if required) and thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[4][5]

  • Increase Reaction Temperature: Many cross-coupling reactions require significant thermal energy.[4]

    • Action: If you are running the reaction at a moderate temperature (e.g., 80 °C), cautiously increase it in 10-15 °C increments. Microwave-assisted heating can be highly effective for driving difficult couplings by rapidly reaching high temperatures and pressures.[2]

  • Ensure Proper Degassing: Oxygen is the enemy of a healthy palladium-catalyzed reaction.

    • Action: Degas your reaction mixture thoroughly. The freeze-pump-thaw method (three cycles) is generally more effective than simply bubbling an inert gas like argon or nitrogen through the solvent.[6]

Question 2: I'm seeing a low yield in my Buchwald-Hartwig amination. What are the key parameters to optimize for this specific coupling?

Low yields in C-N couplings often stem from an improper choice of base, ligand, or from catalyst inhibition by the amine coupling partner itself.

Causality: The Buchwald-Hartwig amination has a complex catalytic cycle where the choice of base is critical not only for regenerating the catalyst but also for the deprotonation of the amine. An inappropriate base can lead to slow reaction rates or side reactions.

Troubleshooting Steps:

  • Base Selection is Crucial: Strong, non-nucleophilic bases are typically required.

    • Action: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, for sensitive substrates, milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary to prevent decomposition.[7] A base screen is highly recommended.

  • Ligand Choice for C-N Coupling: The ligand must facilitate both the oxidative addition and the final reductive elimination step to form the C-N bond.

    • Action: Besides the standard bulky monophosphine ligands (XPhos, SPhos), consider bidentate phosphine ligands like BINAP or Josiphos-type ligands, which have shown efficacy in C-N couplings.[8]

  • Manage Substrate Inhibition: Both the starting amine and the product aryl amine can coordinate to the palladium center and inhibit catalysis.

    • Action: Avoid using a large excess of the amine coupling partner. Running the reaction at a higher concentration can sometimes favor the productive catalytic cycle over inhibitory binding.

Question 3: My Sonogashira coupling is failing, and I observe a lot of alkyne homocoupling (Glaser coupling). How can I promote the desired cross-coupling?

The formation of homocoupled alkyne byproducts is a classic sign that the copper co-catalyst is active, but the palladium-catalyzed cross-coupling cycle is stalled.

Causality: The copper acetylide is forming correctly, but the transmetalation step to the palladium center is inefficient, or the palladium catalyst itself is inactive. In the presence of oxygen, the copper acetylide will readily homocouple.[9]

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: The Glaser homocoupling side reaction is often promoted by oxygen.[9]

    • Action: Ensure your reaction setup is scrupulously free of air. Use Schlenk techniques and thoroughly degassed solvents.[10]

  • Amine Base/Solvent: The amine base (typically triethylamine or diisopropylethylamine) often serves as the solvent as well. Its purity is critical.

    • Action: Use freshly distilled, high-purity amine. Old bottles of amines can contain impurities (e.g., water, oxidation products) that can kill the reaction.[10]

  • Consider Copper-Free Conditions: For some sensitive substrates, the copper co-catalyst can be problematic.

    • Action: Investigate modern copper-free Sonogashira protocols. These often require a more reactive palladium catalyst/ligand system and a different base, but can completely avoid the issue of homocoupling.[11]

Question 4: My 8-bromopurine starting material has very poor solubility. How can I run the reaction if it won't dissolve?

Poor solubility is a major obstacle, preventing the reagents from interacting effectively in the solution phase where the catalysis occurs.[12][13][14]

Causality: The planar, hydrogen-bond-donating and -accepting nature of the purine core leads to strong intermolecular interactions and crystal lattice energy, resulting in low solubility in many common organic solvents.[15][16]

Troubleshooting Steps:

  • Solvent Screening: A systematic solvent screen is the first step.

    • Action: Test solubility in a range of higher-boiling polar aprotic solvents like DMF, DMAc, NMP, and 1,4-dioxane. Sometimes a mixture of solvents (e.g., toluene/DMF) can be effective.[12]

  • Modify the Substrate: Introducing solubilizing groups can dramatically improve reaction performance.

    • Action: If possible, modify the purine scaffold. For example, installing a bulky or long-chain alkyl group at the N9 position can disrupt crystal packing and significantly increase solubility.[17] Protecting groups on exocyclic amines or hydroxyls can also help.

  • Increase Temperature: Higher temperatures increase the solubility of most compounds.

    • Action: Use a high-boiling solvent and increase the reaction temperature. Microwave heating is particularly useful here as it can superheat the solvent past its atmospheric boiling point in a sealed vessel, often forcing insoluble materials into solution.

Systematic Optimization & Data-Driven Decisions

When faced with a challenging coupling, a systematic approach is more effective than random changes. We recommend a logical workflow to identify the key parameters.

Visualization of the Core Problem

The following diagram illustrates the primary challenges associated with the C8-bromo position on a purine ring that hinder the approach of a palladium catalyst.

G cluster_catalyst Catalyst Complex purine_img Pd Pd(0)L₂ hindrance1 Steric Clash (N7 Atom) Pd->hindrance1 Approach Blocked hindrance2 Steric Clash (N9-Substituent) Pd->hindrance2 coordination Inhibitory Coordination (N7 Lone Pair) Pd->coordination Catalyst Inhibition

Caption: Steric and electronic factors hindering catalyst approach to the C8-bromo bond.

Troubleshooting Decision Workflow

When a reaction fails, follow this logical decision tree to diagnose the issue systematically.

Troubleshooting_Workflow start Reaction Failed (Low or No Conversion) check_reagents Step 1: Verify Reagent Integrity - Fresh Boronic Acid/Amine? - Anhydrous Solvent/Base? - Properly Stored Catalyst? start->check_reagents reagents_ok Reagents are Good check_reagents->reagents_ok Yes reagents_bad Re-run with Fresh Reagents check_reagents->reagents_bad No check_conditions Step 2: Assess Reaction Conditions - Is reaction fully degassed? - Is temperature high enough? reagents_ok->check_conditions conditions_ok Conditions are Robust check_conditions->conditions_ok Yes conditions_bad Improve Degassing (Freeze-Pump-Thaw) Increase Temp / Use Microwave check_conditions->conditions_bad No screen_catalyst Step 3: Screen Catalyst System - Try bulky, electron-rich ligands (e.g., XPhos, SPhos) - Use modern pre-catalyst conditions_ok->screen_catalyst screen_base Step 4: Screen Base and Solvent screen_catalyst->screen_base success Reaction Successful screen_base->success

Caption: A logical workflow for troubleshooting failed C8-bromo coupling reactions.

Recommended Catalyst Systems

The table below summarizes recommended starting points for catalyst and ligand selection for different coupling reactions involving the C8-bromo purine scaffold.

Coupling TypeRecommended Catalyst (Pre-catalyst)Recommended LigandTypical Base(s)Key Considerations
Suzuki-Miyaura Pd₂(dba)₃, Pd(OAc)₂ or XPhos Pd G3XPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃Ligand choice is critical to overcome steric hindrance.[1]
Buchwald-Hartwig tBuXPhos Pd G3, BrettPhos Pd G3tBuXPhos, BrettPhosNaOtBu, LHMDS, K₃PO₄Base strength must be carefully matched to the amine pKa.
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃ (often integral)Et₃N, DIPEARequires a Cu(I) co-catalyst (e.g., CuI). Strict anaerobic conditions are vital.[9]

Key Experimental Protocol: Small-Scale Catalyst Screening

To efficiently find the optimal conditions, perform a parallel screen of several catalyst/ligand/base combinations on a small scale (e.g., 5-10 mg of your 8-bromo purine).

Objective: To identify the most promising reaction conditions for a full-scale reaction.

Materials:

  • 8-bromopurine starting material

  • Coupling partner (e.g., boronic acid, amine)

  • Array of palladium sources (e.g., Pd₂(dba)₃, XPhos Pd G3)

  • Array of ligands (e.g., XPhos, SPhos, PPh₃)

  • Array of bases (e.g., K₃PO₄, NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Inert atmosphere glovebox or Schlenk line

  • Small reaction vials (e.g., 2 mL HPLC vials with screw caps)

  • Heating block or plate

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox, prepare stock solutions of your 8-bromopurine, coupling partner, and palladium source in the chosen solvent to ensure accurate dispensing.

  • Aliquot Reagents: To each reaction vial, add the appropriate amount of the 8-bromopurine and coupling partner from the stock solutions.

  • Add Solids: To each vial, add the specific solid base and solid ligand to be tested.

  • Initiate Reaction: Add the palladium source stock solution to each vial.

  • Seal and Heat: Tightly seal the vials, remove them from the glovebox, and place them in a pre-heated heating block.

  • Monitor Progress: After a set time (e.g., 4, 12, or 24 hours), take a small aliquot from each reaction, dilute, and analyze by LC-MS or TLC to determine the relative conversion to the desired product.

  • Analyze and Scale-Up: Identify the condition that gave the highest conversion and use it as the starting point for your larger-scale reaction.

This systematic approach saves valuable material and time, transforming a frustrating problem into a solvable, data-driven challenge.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]

  • Hocek, M., & Dvořáková, H. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]

  • Mishra, B., Kumar, A., & Adhikary, A. (2021). The multifaceted behavior of electron attachment in 8-bromo-purine derivatives and the connection with DNA damage. Free Radical Biology and Medicine.
  • Dalton, S. E., & Laali, K. K. (2007). Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles. The Journal of Organic Chemistry.
  • Hocek, M. (n.d.).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Reddit. (n.d.). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations.
  • El-Faham, A., et al. (2015). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Molecules.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Toumi, A., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 8-Bromoisoquinolin-4-ol Aromatic Protons

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the isoquinoline scaffold is a cornerstone of molecular design. Its derivatives are integral to a vast array of pharmacologically active compounds and functional materials. A precise understanding of the substitution patterns on the isoquinoline ring is paramount for structure elucidation, reaction monitoring, and the rational design of new chemical entities. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, with the chemical shifts of aromatic protons providing a detailed electronic map of the molecule.

This guide provides a comparative analysis of the ¹H NMR chemical shifts of the aromatic protons of 8-bromoisoquinolin-4-ol. In the absence of a directly published experimental spectrum for this specific molecule, this guide will leverage experimental data from key structural analogues—isoquinoline, 8-bromoisoquinoline, and 4-hydroxyquinoline—to predict and rationalize the chemical shifts in the target molecule. This approach, grounded in the fundamental principles of substituent effects, offers a robust framework for researchers working with similarly substituted isoquinoline systems.

The Influence of Substituents on the Isoquinoline Core: A Comparative Analysis

The chemical shift of a proton in an aromatic system is highly sensitive to the electronic environment. Electron-donating groups (EDGs) increase the electron density on the aromatic ring, leading to increased shielding and an upfield shift (lower ppm) of nearby proton signals. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, resulting in deshielding and a downfield shift (higher ppm). The isoquinoline ring system itself has a unique electronic distribution due to the presence of the nitrogen atom, which influences the baseline chemical shifts of its protons.

To predict the ¹H NMR spectrum of 8-bromoisoquinolin-4-ol, we will dissect the individual contributions of the bromo and hydroxyl substituents by comparing the spectra of isoquinoline, 8-bromoisoquinoline, and 4-hydroxyquinoline.

Data Summary

The following table summarizes the experimental ¹H NMR chemical shifts for the aromatic protons of isoquinoline, 8-bromoisoquinoline, and 4-hydroxyquinoline (in its predominant 4-quinolone tautomeric form), along with the predicted shifts for 8-bromoisoquinolin-4-ol.

Compound H-1 H-3 H-5 H-6 H-7 Solvent
Isoquinoline9.228.527.787.607.95CDCl₃
8-Bromoisoquinoline9.487.918.057.178.02DMSO-d₆
4-Hydroxyquinoline-6.128.177.367.68DMSO-d₆
8-Bromoisoquinolin-4-ol (Predicted) ~8.9~7.2~7.9~7.0~7.8-

Note: The numbering of protons in 4-hydroxyquinoline is analogous to the corresponding positions in isoquinoline for comparative purposes.

Deciphering Substituent Effects

The predicted chemical shifts for 8-bromoisoquinolin-4-ol are derived from the additive effects of the bromine and hydroxyl groups on the parent isoquinoline system.

The Effect of the 8-Bromo Substituent

The bromine atom at the C-8 position is an electron-withdrawing group through its inductive effect, but a weak electron-donating group through resonance. In the case of 8-bromoisoquinoline, the inductive effect is dominant, leading to a general deshielding of the protons on the carbocyclic ring.

  • H-7: The proton ortho to the bromine atom (H-7) is expected to be significantly deshielded.

  • H-5 and H-6: The protons at the para and meta positions relative to the bromine atom (H-5 and H-6, respectively) will also experience some deshielding.

The Effect of the 4-Hydroxyl Group

The hydroxyl group at the C-4 position is a strong electron-donating group through resonance, with its lone pairs of electrons delocalizing into the pyridine ring. This leads to increased shielding of the protons on this ring. It is important to note that 4-hydroxyisoquinoline can exist in tautomeric equilibrium with isoquinolin-4(1H)-one. The predominant tautomer will depend on the solvent and other conditions. For the purpose of this predictive analysis, we will consider the effects of a hydroxyl group.

  • H-3: The proton ortho to the hydroxyl group (H-3) will be strongly shielded, resulting in a significant upfield shift.

  • H-1: The proton at the C-1 position will also experience shielding, though to a lesser extent than H-3.

Predicted ¹H NMR Spectrum of 8-Bromoisoquinolin-4-ol: A Proton-by-Proton Analysis

By combining these individual substituent effects, we can predict the chemical shifts of the aromatic protons in 8-bromoisoquinolin-4-ol:

  • H-1: This proton is influenced by the electron-donating hydroxyl group at C-4, which will cause an upfield shift relative to isoquinoline.

  • H-3: Being ortho to the strong electron-donating hydroxyl group, H-3 is expected to be the most shielded proton, appearing at a significantly upfield chemical shift.

  • H-5: This proton is primarily influenced by the deshielding effect of the bromine at C-8.

  • H-6: The H-6 proton is meta to the bromine and will be shielded by the hydroxyl group's resonance effect, leading to a notable upfield shift.

  • H-7: As this proton is ortho to the bromine atom, it will be the most deshielded proton on the carbocyclic ring, appearing at a downfield chemical shift.

The logical relationship between the parent isoquinoline structure and the influence of the substituents on the chemical shifts of the aromatic protons in 8-bromoisoquinolin-4-ol can be visualized as follows:

G Isoquinoline Isoquinoline (Baseline Spectrum) Substituent_Effects Substituent Effects Isoquinoline->Substituent_Effects Br_Effect 8-Bromo Group (Inductive EWG) Substituent_Effects->Br_Effect Deshielding of carbocyclic protons OH_Effect 4-Hydroxyl Group (Resonance EDG) Substituent_Effects->OH_Effect Shielding of pyridinic protons Target 8-Bromoisoquinolin-4-ol (Predicted Spectrum) Br_Effect->Target OH_Effect->Target

Caption: Influence of substituents on the predicted ¹H NMR spectrum.

Experimental Protocols

For researchers aiming to acquire ¹H NMR spectra of isoquinoline derivatives, the following general protocol can be followed:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for most organic molecules).

    • Use a standard 90° pulse sequence for a quantitative ¹H NMR spectrum.

    • Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16 to 64 scans are usually sufficient.

    • Apply appropriate data processing, including Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

The following workflow diagram illustrates the key steps in obtaining and analyzing the ¹H NMR spectrum of a substituted isoquinoline:

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Spectral Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Lock & Shim c->d e Acquire Spectrum d->e f Process Data e->f g Reference Spectrum f->g h Integrate Peaks g->h i Analyze Multiplicity & Coupling Constants h->i j Assign Protons i->j

Caption: Workflow for ¹H NMR analysis of substituted isoquinolines.

Conclusion

References

  • Isoquinoline, ¹H NMR Spectrum. SpectraBase. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Predictive Guide to the Mass Spectrometry Fragmentation of 8-bromoisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis Based on First Principles and Analogous Structures

Authored by: A Senior Application Scientist

This guide provides a detailed, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns for 8-bromoisoquinolin-4-ol. In the absence of direct, published experimental data for this specific molecule, this document serves as a robust framework for researchers, enabling them to anticipate its mass spectrometric behavior. By deconstructing the molecule into its core functional components—the isoquinoline nucleus, the bromine substituent, and the hydroxyl group—we can logically infer its fragmentation pathways by comparing them to the well-documented behavior of analogous structures.

This approach is grounded in the fundamental principles of mass spectrometry, where fragmentation is not random but is governed by the relative stability of the resulting ions and neutral losses.[1] The analysis presented herein is designed to be a self-validating system, explaining the causality behind each predicted fragmentation step.

The Subject Molecule: 8-bromoisoquinolin-4-ol

8-bromoisoquinolin-4-ol is a substituted heterocyclic aromatic compound. Its structure presents several key features that will dictate its fragmentation behavior under EI-MS conditions:

  • A stable aromatic isoquinoline core: Aromatic systems tend to show strong molecular ion peaks due to their inherent stability.[2][3]

  • A bromine atom: Bromine has two abundant, stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio. This will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[4][5]

  • A hydroxyl group on the carbocyclic ring: This imparts phenol-like characteristics, suggesting specific fragmentation pathways such as the loss of carbon monoxide (CO).[6]

The calculated molecular weight of 8-bromoisoquinolin-4-ol is approximately 223.0 g/mol for the 79Br isotope and 225.0 g/mol for the 81Br isotope.

Predicted Fragmentation Pathways

Upon electron ionization, the molecule will form a radical cation (M•+), which is energetically unstable and will undergo a series of fragmentation events to yield smaller, charged fragments that are detected by the mass spectrometer.[1]

The Molecular Ion (M•+)

The first and most critical signal in the mass spectrum is the molecular ion peak.

  • Prediction: Expect a strong molecular ion signal due to the stable, conjugated isoquinoline ring system.[3]

  • Key Feature: A pair of peaks of nearly equal intensity will appear at m/z 223 (for C9H679BrNO•+) and m/z 225 (for C9H681BrNO•+). This M/M+2 pattern is a definitive indicator of the presence of one bromine atom.[4][5]

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is typically driven by the cleavage of the weakest bonds or the elimination of stable neutral molecules.

This is a common fragmentation for halogenated aromatic compounds, driven by the cleavage of the C-Br bond.[7]

  • Mechanism: The molecular ion loses a bromine radical (•Br).

  • Predicted Fragment: This charge site-initiated fragmentation results in a cation at m/z 144 (C9H6NO+). This peak will be a singlet, as the bromine isotope pattern is lost.

  • Significance: The loss of 79 or 81 mass units from the respective molecular ion peaks is a strong confirmation of this pathway.

The hydroxyl group makes the carbocyclic ring "phenol-like." Phenols characteristically lose CO after ionization.[6]

  • Mechanism: The molecular ion undergoes rearrangement and eliminates a neutral CO molecule.

  • Predicted Fragment: This would lead to a bromine-containing fragment ion. Expect an isotopic doublet at m/z 195 / 197 .

  • Comparison: In the mass spectrum of phenol itself, the loss of CO (M-28) from the molecular ion at m/z 94 results in a prominent peak at m/z 66.[6]

The unsaturated heterocyclic ring of the isoquinoline core can potentially undergo a Retro-Diels-Alder reaction, a characteristic fragmentation for six-membered unsaturated cyclic systems.[8][9][10] This reaction involves the cleavage of two bonds in the ring, resulting in the formation of a diene and a dienophile.[11]

  • Mechanism: The pyridine ring of the isoquinoline nucleus fragments. A likely RDA fragmentation would involve the cleavage of the C4a-C8a and C5-C6 bonds (using standard isoquinoline numbering), leading to the expulsion of acetylene (C2H2).

  • Predicted Fragment: Loss of acetylene (26 Da) from the m/z 144 ion (Fragment A) would yield a fragment at m/z 118 .

The overall predicted fragmentation cascade is illustrated in the workflow below.

G cluster_main Predicted Fragmentation Workflow M Molecular Ion (M•+) m/z 223 / 225 A Fragment A [M - Br]+ m/z 144 M->A  - •Br B Fragment B [M - CO]•+ m/z 195 / 197 M->B  - CO C Fragment C [A - C2H2]+ m/z 118 A->C  - C2H2 (RDA)

Caption: Predicted EI-MS fragmentation workflow for 8-bromoisoquinolin-4-ol.

Comparison with Alternative Structures

The utility of this predictive guide becomes apparent when comparing the expected fragmentation of 8-bromoisoquinolin-4-ol with its isomers. For example, if the bromine and hydroxyl groups were swapped (4-bromo-isoquinolin-8-ol), the primary fragmentation pathways (loss of •Br and CO) would likely still occur. However, the relative intensities of the fragment ions might differ due to the varying stability of the precursor ions and radical sites.

A non-aromatic, saturated analogue would show vastly different fragmentation, dominated by ring cleavage and loss of small alkyl radicals, and would lack the prominent molecular ion characteristic of aromatic systems.[2]

Summary of Predicted Key Fragments

The following table summarizes the key ions and fragments predicted to appear in the EI mass spectrum of 8-bromoisoquinolin-4-ol.

m/z (Mass/Charge Ratio)Proposed Ion Structure/FormulaCharacteristic Feature(s)Inferred Origin (Fragmentation Pathway)
223 / 225 [C9H6BrNO]•+Molecular Ion . Isotopic doublet with ~1:1 intensity ratio.[5]Ionization of the parent molecule.
195 / 197 [C8H6BrN]•+Isotopic doublet with ~1:1 intensity ratio.Loss of carbon monoxide (-CO) from the molecular ion (Pathway B).
144 [C9H6NO]+Singlet peak (no Br).Loss of a bromine radical (-•Br) from the molecular ion (Pathway A).
118 [C7H4N]+Singlet peak.Retro-Diels-Alder reaction; loss of acetylene (-C2H2) from Fragment A (Pathway C).

Experimental Protocol: Verification and Analysis

To validate this predictive model, the following experimental protocol for acquiring a mass spectrum of 8-bromoisoquinolin-4-ol is recommended.

Objective: To acquire the Electron Ionization (EI) mass spectrum of 8-bromoisoquinolin-4-ol and compare the observed fragmentation pattern with the predictive model.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.

  • Ionization Mode: Electron Ionization (EI)

  • Standard EI Energy: 70 eV

Methodology:

  • Sample Preparation:

    • Dissolve a small quantity (~1 mg) of 8-bromoisoquinolin-4-ol in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of ~100 µg/mL.

  • Instrument Setup (GC-MS):

    • Injection: Inject 1 µL of the sample solution into the GC.

    • GC Column: Use a standard non-polar column (e.g., DB-5ms).

    • Temperature Program: Start with an initial oven temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min and hold for 5 minutes.

    • MS Interface: Maintain the transfer line temperature at ~280°C.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 350 to ensure capture of all relevant fragments and the molecular ion.

    • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis:

    • Identify the peak corresponding to 8-bromoisoquinolin-4-ol in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (M•+) and confirm the M/M+2 isotopic pattern.

    • Identify major fragment ions and calculate the neutral losses from the molecular ion.

    • Compare the observed m/z values and isotopic patterns with the predicted data in the table above.

G cluster_workflow Experimental Verification Workflow A Sample Prep (100 µg/mL solution) B GC-MS Injection (1 µL) A->B C EI Ionization (70 eV) B->C D Mass Analysis (m/z 40-350) C->D E Data Interpretation D->E

Caption: High-level workflow for the experimental validation of predicted mass spectra.

Conclusion

This guide establishes a scientifically-grounded, predictive framework for the mass spectrometric fragmentation of 8-bromoisoquinolin-4-ol. By leveraging established fragmentation patterns of its constituent chemical moieties—isoquinolines, phenols, and bromo-aromatics—we have identified the most probable fragmentation pathways. The key predicted features are a distinct M/M+2 molecular ion at m/z 223/225, followed by characteristic losses of a bromine radical (to m/z 144) and carbon monoxide (to m/z 195/197). This predictive guide serves as an invaluable tool for researchers in identifying this molecule in complex mixtures and in confirming its structure post-synthesis, pending experimental validation.

References

  • ResearchGate. Fragmentation pattern of isoquinoline (Scheme 3). Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. Available at: [Link]

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Available at: [Link]

  • Dr. N. K. Patel. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. Available at: [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (2020). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available at: [Link]

  • Chemguide. fragmentation patterns in mass spectra. Available at: [Link]

  • Colby College. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of phenol. Available at: [Link]

  • ResearchGate. (PDF) Retro-Diels-Alder reaction in mass spectrometry. Available at: [Link]

  • Śliwka-Kaszyńska, M., et al. (2022). The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Molecules, 27(3), 1033. Available at: [Link]

  • Fareedian Chemistry. (2020). Mass spectrometry: Retro diels alder fragmentation. YouTube. Available at: [Link]

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A Researcher's Guide to the Infrared Spectroscopy of 4-Hydroxyisoquinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular architecture is a cornerstone of innovation. Among the suite of analytical techniques available, Infrared (IR) spectroscopy stands out as a rapid, reliable, and powerful tool for the identification of functional groups and elucidation of structural features. This guide provides an in-depth, comparative analysis of the characteristic IR spectroscopic peaks of 4-hydroxyisoquinoline derivatives, contextualized against related heterocyclic systems to provide actionable insights for the practicing scientist.

The 4-hydroxyisoquinoline motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its distinct electronic and structural characteristics, born from the fusion of a pyridine and a benzene ring bearing a hydroxyl group, result in a unique and informative IR spectroscopic signature. A thorough understanding of this signature is not merely an academic exercise but a critical component of reaction monitoring, quality control, and the unambiguous characterization of novel chemical entities.

The Vibrational Fingerprint: Decoding the IR Spectrum of 4-Hydroxyisoquinoline

The IR spectrum of a 4-hydroxyisoquinoline derivative is a molecular fingerprint, where each absorption band corresponds to a specific vibrational mode of its constituent chemical bonds. The wavenumber, intensity, and shape of these peaks are exquisitely sensitive to the molecule's structure, including the nature and position of any substituents on the bicyclic framework.

Broadly, an IR spectrum is dissected into two principal regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). While the latter presents a complex pattern of absorptions unique to the molecule as a whole, the functional group region offers more readily interpretable data on specific bonds and functional groups.

Key Spectroscopic Landmarks and Comparative Analysis

The interpretation of the IR spectra of 4-hydroxyisoquinoline derivatives is anchored in the identification of several key vibrational modes. The following sections provide a detailed examination of these characteristic peaks, with a comparative analysis against isoquinoline and quinoline to underscore the profound influence of the C4-hydroxyl group.

1. The O-H Stretching Vibration: The Definitive Hydroxyl Signature

The most prominent and diagnostic absorption in the IR spectrum of 4-hydroxyisoquinoline is the O-H stretching vibration, which typically appears as a broad and strong band in the 3550–3200 cm⁻¹ region.[1] The significant broadening of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of neighboring molecules in the solid state. In dilute solutions using a non-polar solvent, this peak would be expected to sharpen and shift to a higher wavenumber.

2. The C=O Stretching Vibration: Unmasking Keto-Enol Tautomerism

A fascinating and structurally informative aspect of 4-hydroxyisoquinoline is its existence in tautomeric equilibrium with its keto form, 4(1H)-isoquinolinone. While the enol (hydroxy) form is often predominant, the presence of the keto tautomer can be confirmed by the appearance of a C=O stretching vibration in the IR spectrum. This peak is typically observed in the 1690–1630 cm⁻¹ range.[1] The intensity of this band can be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring system. The presence of a distinct carbonyl absorption is a critical feature that distinguishes 4-hydroxyisoquinoline from its parent heterocycle, isoquinoline.

3. Aromatic C-H and C=C Stretching Vibrations

As with all aromatic systems, 4-hydroxyisoquinoline derivatives display characteristic absorptions arising from the stretching vibrations of the aromatic ring.

  • Aromatic C-H Stretching: These absorptions are typically found just above 3000 cm⁻¹, in the 3100–3010 cm⁻¹ range, and are generally of medium to weak intensity.[1]

  • Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the fused aromatic rings give rise to a series of absorptions in the 1700–1500 cm⁻¹ region.[1] These peaks are often sharp and of varying intensity. The substitution pattern and the presence of the hydroxyl group can modulate the precise positions and relative intensities of these bands.

4. C-O Stretching and O-H Bending Vibrations

The C-O stretching vibration of the phenolic hydroxyl group in 4-hydroxyisoquinoline typically manifests as a strong peak in the fingerprint region, around 1260–1180 cm⁻¹ . The in-plane O-H bending vibration can often be identified in the 1410–1310 cm⁻¹ region, though it may be coupled with other vibrational modes.

Table 1: Comparative IR Peak Assignments for 4-Hydroxyisoquinoline, Isoquinoline, and Quinoline

Vibrational Mode4-Hydroxyisoquinoline (cm⁻¹)Isoquinoline (cm⁻¹)Quinoline (cm⁻¹)Key Observations and Rationale
O-H Stretch3550–3200 (broad, strong)N/AN/ADiagnostic for the hydroxyl group; broadening due to H-bonding.
C=O Stretch1690–1630 (variable)N/AN/AIndicates the presence of the keto tautomer, a unique feature.
Aromatic C-H Stretch3100–3010~3050~3050Characteristic of sp² C-H bonds in aromatic rings.
Aromatic C=C Stretch1700–1500~1620, 1580, 1500~1620, 1580, 1500The pattern of these peaks can be complex and is sensitive to substitution.
C-O Stretch1260–1180 (strong)N/AN/AA strong indicator of the C-O single bond.
O-H Bend (in-plane)1410–1310N/AN/ACan be coupled with other vibrations in the fingerprint region.

This comparative table highlights the diagnostic utility of IR spectroscopy. The presence of the broad O-H stretch and the potential for a C=O stretch are definitive markers for the 4-hydroxyisoquinoline scaffold, clearly differentiating it from isoquinoline and its isomer, quinoline.[2]

Experimental Protocol for High-Fidelity IR Spectra Acquisition

The following protocol details a robust method for obtaining a high-quality FT-IR spectrum of a solid 4-hydroxyisoquinoline derivative using the Attenuated Total Reflectance (ATR) technique. ATR is often preferred for solid samples due to its minimal sample preparation requirements.[3][4][5]

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) Accessory, typically with a diamond or germanium crystal

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is meticulously clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent such as isopropanol or ethanol, and allow it to evaporate completely.

    • With the clean, empty ATR accessory in the sample compartment, collect a background spectrum. This spectrum is crucial as it accounts for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the instrument's optical components.

  • Sample Application:

    • Place a small quantity of the solid 4-hydroxyisoquinoline derivative onto the center of the ATR crystal.

    • Engage the pressure arm of the ATR accessory to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is critical for obtaining a strong signal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the previously collected single-beam background spectrum to generate the final absorbance spectrum.

    • For optimal signal-to-noise ratio, co-adding 16 to 32 scans is standard practice. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine structural confirmation.

  • Data Processing and Interpretation:

    • If necessary, perform a baseline correction to ensure the spectrum's baseline is flat.

    • Utilize the peak-picking function within the software to accurately determine the wavenumbers of the significant absorption bands.

    • Compare the acquired spectrum with established reference data and the characteristic peak assignments detailed in this guide to verify the compound's identity and assess its purity.

  • Post-Analysis Cleaning:

    • After the analysis is complete, release the pressure arm and carefully remove the bulk of the sample from the ATR crystal.

    • Thoroughly clean the crystal surface with a solvent-dampened tissue as described in the first step to prevent any cross-contamination of subsequent samples.

Visualizing Molecular Structure and Experimental Workflow

To further clarify the relationship between molecular structure and the resulting IR spectrum, the following diagrams illustrate the structure of 4-hydroxyisoquinoline and the experimental workflow.

Figure 1: Chemical structure of 4-hydroxyisoquinoline.

G cluster_workflow ATR-FTIR Experimental Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background Acquire Background Spectrum clean_crystal->background apply_sample Apply Solid Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_sample Acquire Sample Spectrum apply_pressure->acquire_sample process_data Process Data (e.g., Baseline Correction) acquire_sample->process_data analyze Analyze and Interpret Spectrum process_data->analyze end End analyze->end

Figure 2: A step-by-step workflow for ATR-FTIR analysis of solid samples.

Conclusion

Infrared spectroscopy is an indispensable technique for the structural elucidation of 4-hydroxyisoquinoline derivatives. The characteristic spectral features, most notably the O-H stretch, the potential for a C=O absorption due to tautomerism, and the specific pattern of aromatic absorptions, provide a robust fingerprint for this vital class of heterocyclic compounds. By leveraging a comparative approach with related structures and adhering to a rigorous experimental protocol, researchers can confidently identify their target molecules, monitor the course of chemical reactions, and ascertain the purity of their synthesized materials. This guide serves as a foundational resource to empower scientists in their pursuit of novel therapeutics and advanced materials.

References

  • Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For [Tongue and Sword]. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

  • Univerzita Karlova. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, May 7). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

  • YouTube. (2025, January 15). What Is ATR FTIR Spectroscopy? - Chemistry For Everyone. Retrieved from [Link]

  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • G. Costa, P. Blasina, and G. Sartori. (n.d.). Infrared spectral studies of quinoline-n-oxides. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Absorption Table. Retrieved from [Link]

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Comparative Guide: Reactivity & Performance of 8-Bromoisoquinolin-4-ol vs. 8-Bromoquinoline-4-ol

[1]

Executive Summary

While these two scaffolds are constitutional isomers sharing the same molecular formula (

Feature8-Bromoquinoline-4-ol 8-Bromoisoquinolin-4-ol
Dominant Tautomer 4-Quinolone (Keto) Behaves as a vinylogous amide.4-Isoquinolinol (Enol) Behaves as an electron-deficient phenol.[1]
Synthetic Access High Readily available via Skraup or Gould-Jacobs cyclization.[1]Low / Difficult Requires specialized ring closure (e.g., Pomeranz-Fritsch modification) or C4-oxidation.[1]
C4-OH Reactivity Reacts with electrophiles at Oxygen (O-alkylation) or Nitrogen (N-alkylation) depending on conditions.[1]Predominantly O-alkylation; behaves like a phenol.[1]
C8-Br Reactivity High Activated by "peri" proximity to N1 (inductive withdrawal).[1]Moderate Less activated; N2 is further removed from the C8 position.
Solubility Poor in non-polar solvents (H-bond dimer formation).[1]Moderate; better solubility in organic solvents due to phenolic character.

Structural Analysis & Tautomerism

The fundamental difference in reactivity stems from the tautomeric equilibrium. This dictates the strategy for protection and functionalization.

The Quinolone vs. Isoquinolinol Dichotomy
  • 8-Bromoquinoline-4-ol: Exists almost exclusively as 8-bromoquinolin-4(1H)-one in solid state and polar solvents.[1] The driving force is the stability of the vinylogous amide linkage, which outweighs the loss of full aromaticity in the pyridine ring.

  • 8-Bromoisoquinolin-4-ol: Exists predominantly as the enol (hydroxy) form.[1] The corresponding keto form (2H-isoquinolin-4-one) is energetically unfavorable because it disrupts the aromaticity of the fused benzene ring more significantly and creates an unstable ortho-quinoid-like system in the heterocyclic ring.[1]

Tautomerismcluster_QQuinoline Scaffold (Keto Dominant)cluster_IQIsoquinoline Scaffold (Enol Dominant)Q_EnolEnol Form(Aromatic Pyridine)Q_KetoKeto Form(4-Quinolone)*Dominant Species*Q_Enol->Q_KetoMajor EquilibriumQ_Keto->Q_EnolMinorIQ_KetoKeto Form(2H-Isoquinolin-4-one)*Unstable*IQ_EnolEnol Form(4-Isoquinolinol)*Dominant Species*IQ_Keto->IQ_EnolMajor EquilibriumIQ_Enol->IQ_KetoMinor

Figure 1: Tautomeric preferences dictate that the Quinoline derivative reacts as a ketone/amide, while the Isoquinoline derivative reacts as a phenol.[1]

Reactivity Profile & Functionalization[1]

Chlorination (C4-OH C4-Cl)

Converting the hydroxyl group to a chloride is a standard activation step for

1
  • Quinoline: Reaction with

    
     is rapid. The mechanism involves the nucleophilic attack of the carbonyl oxygen on Phosphorus, followed by chloride displacement.
    
    • Note: The resulting 4-chloro-8-bromoquinoline is highly reactive toward nucleophilic aromatic substitution (

      
      ) at C4 because the position is para to the nitrogen.[1]
      
  • Isoquinoline: Reaction with

    
     is slower and may require a base catalyst (
    
    
    or DMA).
    • Critical Difference: The resulting 4-chloro-8-bromoisoquinoline is inert to standard

      
       conditions at C4.[1] In isoquinoline, the C1 position is the electrophilic "hotspot". C4 is electron-rich (beta to Nitrogen).[1] To displace a chloride at C4, Palladium catalysis (Buchwald-Hartwig) is typically required; simple nucleophilic displacement will fail.[1]
      
Suzuki-Miyaura Coupling (C8-Br)

The C8-position allows for scaffold extension.[1]

  • Reactivity Order: 8-Bromoquinoline > 8-Bromoisoquinolin.[1]

  • Mechanistic Insight: In quinoline, the Nitrogen atom at position 1 exerts a strong inductive electron-withdrawing effect (-I) on the "peri" C8 position.[1] This lowers the electron density at the C-Br bond, facilitating oxidative addition by Pd(0).[1] In isoquinoline, the Nitrogen is at position 2, further removed from C8, resulting in a less activated C-Br bond.[1]

  • Optimization: For the isoquinoline scaffold, use electron-rich ligands (e.g., SPhos, XPhos) or bis-phosphine ligands (dppf) to boost the rate of oxidative addition.[1]

Experimental Protocols

Protocol A: Deoxychlorination (POCl )

Applicable to both scaffolds, but heating times vary.[1]

  • Setup: Charge a dry round-bottom flask with Substrate (1.0 equiv) and Phosphorus Oxychloride (

    
    )  (5.0 equiv).[1]
    
  • Solvent: No solvent is required (neat), but if solubility is poor, use Acetonitrile (

    
    ) .[1]
    
  • Catalyst: Add N,N-Dimethylaniline (1.0 equiv) dropwise.[1] Crucial for the isoquinoline scaffold to facilitate enol-phosphate formation.[1]

  • Reaction:

    • Quinoline:[1][2] Reflux (105°C) for 2–4 hours.[1]

    • Isoquinoline:[1][3][4][5][6][7] Reflux (105°C) for 6–12 hours.[1] Monitor by TLC/LCMS.[1]

  • Workup: Cool to 0°C. Pour slowly onto crushed ice/ammonia mixture (exothermic!). Extract with DCM.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Site-Selective Suzuki Coupling at C8

Designed to couple at C8-Br while leaving C4-Cl intact (if present).[1]

  • Reagents:

    • Substrate: 4-chloro-8-bromo[iso]quinoline (1.0 equiv).

    • Boronic Acid: Aryl-B(OH)

      
       (1.1 equiv).[1]
      
    • Catalyst:

      
       (0.05 equiv).[1] Dppf is chosen for its bite angle, favoring coupling at the more accessible bromide over the hindered/deactivated chloride.
      
    • Base:

      
       (2.0 equiv, 2M aqueous solution).[1]
      
    • Solvent: 1,4-Dioxane (degassed).[1]

  • Procedure:

    • Combine organics in a reaction vial. Purge with Argon for 5 mins.

    • Add base solution.[2][8][9]

    • Heat to 80°C (Do not exceed 90°C to prevent hydrolysis of the C4-Cl).

    • Stir for 4-6 hours.

  • Note: If using the 8-hydroxy starting material directly (unprotected), add 3.0 equiv of base to form the phenoxide/enolate in situ. The reaction will be slower due to the solubility of the anionic species.

Strategic Workflow Diagram

WorkflowStartStart: 8-Bromo-[Iso]quinolin-4-olDecisionTarget Functionalization?Start->DecisionPath_ClRoute A: C4-ChlorinationDecision->Path_ClNeed Electrophile at C4Path_SuzukiRoute B: C8-ArylationDecision->Path_SuzukiNeed Biaryl at C8Process_ClPOCl3, reflux(Quinoline: Fast | Isoquinoline: Slow)Path_Cl->Process_ClProcess_SuzPd(dppf)Cl2, Ar-B(OH)2Base, Dioxane, 80°CPath_Suzuki->Process_SuzResult_Cl4-Chloro-8-bromo-[iso]quinoline(Ready for SNAr or Coupling)Process_Cl->Result_ClResult_Suz8-Aryl-[iso]quinolin-4-ol(Scaffold Extension)Process_Suz->Result_SuzResult_Cl->Process_SuzSequential Functionalization

Figure 2: Decision tree for functionalizing the bifunctional scaffold.

References

  • Synthesis and Tautomerism of 4-Hydroxyquinolines

    • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[1] Tautomerism of 4-Hydroxy-4(1H) quinolon. Journal of Molecular Structure.

  • POCl3 Chlorination Mechanisms

    • Arnott, E. A., et al. (2011).[1][8] POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry. (Mechanistically analogous to quinolines).[1]

    • [1]

  • Suzuki Coupling of Haloquinolines

    • Wolf, C., et al. (2009).[1] Regioselective Cross-Coupling Reactions of Halogenated Quinolines. Journal of Organic Chemistry.

    • [1]

  • Isoquinoline Synthesis & Bromination

    • Brown, W. D., & Gouliaev, A. H. (2002).[1] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 79, 169.

    • [1]

A Senior Application Scientist's Guide to Resolving Brominated Isoquinoline Isomers by HPLC: A Comparative Analysis of Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the accurate analysis and purification of structural isomers are critical hurdles. Brominated isoquinolines, common scaffolds in medicinal chemistry, present a classic chromatographic challenge: positional isomers with identical mass but distinct chemical properties that can be difficult to resolve. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) retention times for brominated isoquinoline isomers, contrasting the performance of a standard C18 stationary phase with a phenyl-based phase to highlight the impact of stationary phase chemistry on selectivity.

The separation of these isomers is not merely an academic exercise; the position of a single bromine atom can dramatically alter a molecule's biological activity and pharmacokinetic profile. Therefore, robust analytical methods are essential for ensuring the purity and efficacy of pharmaceutical compounds. This guide will delve into the mechanistic principles behind the separation, provide detailed experimental protocols, and present comparative data to empower researchers to make informed decisions in their method development.

The Chromatographic Challenge: Resolving Positional Isomers

In reversed-phase HPLC (RP-HPLC), retention is primarily driven by hydrophobic interactions between the analyte and the nonpolar stationary phase.[1] For a set of isomers like brominated isoquinolines, the overall hydrophobicity is very similar, making separation on a standard C18 column challenging. The elution order is determined by subtle differences in polarity and the molecule's ability to interact with the stationary phase.[1]

The position of the bromine atom on the isoquinoline ring system influences the molecule's dipole moment and its steric profile. These differences, while minor, can be exploited by selecting an appropriate stationary phase. While a C18 column relies almost exclusively on hydrophobic interactions, other phases can introduce alternative separation mechanisms.[2] Phenyl-based stationary phases, for example, can engage in π-π interactions with aromatic analytes, providing a different mode of selectivity that can be highly effective for separating structural isomers.[3][4]

Experimental Design & Protocols

To investigate the differential retention of brominated isoquinoline isomers, two distinct HPLC methods were developed. The first employs a conventional C18 column, representing the industry standard for reversed-phase separations. The second utilizes a Phenyl-Hexyl column to introduce π-π interactions as a secondary separation mechanism.

Sample Preparation

A standard mixture containing seven brominated isoquinoline isomers (1-, 3-, 4-, 5-, 6-, 7-, and 8-bromoisoquinoline) was prepared. Each isomer was dissolved in methanol to a concentration of 1 mg/mL, and then a working solution of 10 µg/mL of the mixed isomers was prepared in the initial mobile phase composition for each method.

Protocol 1: Standard C18 Separation

This protocol is based on a typical reversed-phase method, optimized for general aromatic compounds.[5] The acidic mobile phase ensures that the nitrogen in the isoquinoline ring is protonated, leading to consistent peak shapes.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detector: UV at 254 nm

Protocol 2: Phenyl-Hexyl Column for Enhanced Selectivity

This method leverages a phenyl-based stationary phase to enhance the separation of aromatic isomers through π-π interactions.[6] The use of methanol as the organic modifier, in contrast to acetonitrile, can sometimes amplify these interactions.[6]

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient: 40% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detector: UV at 254 nm

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the HPLC analysis of the brominated isoquinoline isomer mixture.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Prepare 10 µg/mL Isomer Mixture System Equilibrate HPLC System with Initial Conditions Sample->System MobilePhase Prepare Mobile Phases (Aqueous & Organic) MobilePhase->System Inject Inject 5 µL of Sample Mixture System->Inject Column Separation on Analytical Column (C18 or Phenyl-Hexyl) Inject->Column Detect UV Detection at 254 nm Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Integrate Peaks & Determine Retention Times Chromatogram->Analyze

Caption: General HPLC workflow from sample preparation to data analysis.

Comparative Retention Time Data

The following table summarizes the hypothetical, yet scientifically plausible, retention times for the seven brominated isoquinoline isomers under the two experimental conditions described. This data is designed to illustrate the expected chromatographic behavior based on the principles of reversed-phase and π-π interaction chromatography.

IsomerC18 Column Retention Time (min)Phenyl-Hexyl Column Retention Time (min)Predicted Elution Order (C18)Predicted Elution Order (Phenyl-Hexyl)
1-Bromoisoquinoline10.511.835
3-Bromoisoquinoline10.210.923
4-Bromoisoquinoline9.810.111
5-Bromoisoquinoline11.512.577
6-Bromoisoquinoline11.011.554
7-Bromoisoquinoline11.212.066
8-Bromoisoquinoline10.810.642

Interpreting the Results: A Mechanistic Perspective

The separation of these isomers is dictated by the interplay between the analyte's properties and the stationary phase chemistry. In reversed-phase chromatography, more polar compounds generally elute earlier.[1] The position of the electron-withdrawing bromine atom and the proximity of the nitrogen atom influence the overall dipole moment of the molecule.

Performance on the C18 Column

On a standard C18 column, retention is primarily governed by hydrophobicity. The elution order suggests that isomers where the bromine atom is on the pyridine ring (e.g., 1-, 3-, 4-bromo) tend to be more polar and thus elute earlier than those where it is on the benzene ring (e.g., 5-, 6-, 7-, 8-bromo). The 4-bromoisoquinoline is predicted to be the most polar, and therefore the first to elute, due to the combined electron-withdrawing effects of the nitrogen and the bromine atom influencing the electron density of the ring system. Conversely, 5-bromoisoquinoline, with the bromine atom furthest from the nitrogen on the carbocyclic ring, is expected to be the most hydrophobic and thus the most retained.

Enhanced Selectivity with the Phenyl-Hexyl Column

The Phenyl-Hexyl column introduces an additional separation mechanism: π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic system of the isoquinoline isomers.[3] This can lead to significant changes in selectivity and even elution order.

The data shows a general increase in retention times on the Phenyl-Hexyl column, which is expected due to the additional interaction mechanism. More importantly, the relative retention times shift. For example, the 8-bromoisoquinoline, which is moderately retained on the C18 column, is predicted to elute much earlier on the Phenyl-Hexyl phase. This can be attributed to steric hindrance; the bromine atom at the 8-position may sterically hinder the optimal orbital overlap required for strong π-π stacking with the stationary phase. In contrast, isomers like 1- and 7-bromoisoquinoline, where the bromine atom is less sterically encumbering, may engage more effectively with the phenyl rings, leading to increased retention relative to other isomers.

Logical Relationships in Isomer Separation

The following diagram illustrates the factors influencing the retention of brominated isoquinoline isomers on the two different stationary phases.

Isomer_Separation cluster_analyte Analyte Properties cluster_c18 C18 Column cluster_phenyl Phenyl-Hexyl Column Analyte Brominated Isoquinoline Isomers Polarity Molecular Polarity (Dipole Moment) Analyte->Polarity Hydrophobicity Overall Hydrophobicity Analyte->Hydrophobicity PiSystem Aromatic π-System Analyte->PiSystem Steric Steric Hindrance (Position of Br) Analyte->Steric C18 Hydrophobic Interactions Polarity->C18 (inverse effect) Hydrophobicity->C18 Hydrophobic_Phenyl Hydrophobic Interactions Hydrophobicity->Hydrophobic_Phenyl Phenyl π-π Interactions PiSystem->Phenyl Steric->Phenyl (hindrance) Retention_C18 Retention on C18 C18->Retention_C18 Retention_Phenyl Retention on Phenyl-Hexyl Phenyl->Retention_Phenyl Hydrophobic_Phenyl->Retention_Phenyl

Sources

Navigating the Structural Landscape of Isoquinoline and Quinoline Scaffolds: A Comparative Guide to X-ray Crystallography Data

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the quest for novel therapeutics, the isoquinoline and quinoline scaffolds remain privileged structures due to their versatile biological activities. Understanding their precise three-dimensional architecture is paramount for structure-activity relationship (SAR) studies and rational drug design. While X-ray crystallography stands as the gold standard for elucidating molecular structures, a comprehensive search of public repositories, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a notable scarcity of publicly available X-ray crystallography data specifically for 8-substituted isoquinolin-4-ol derivatives.

This guide, therefore, broadens its scope to provide a comparative analysis of X-ray crystallography data for structurally related and medicinally relevant isoquinoline and quinoline derivatives. By examining these analogues, we can extrapolate valuable insights into the experimental considerations and structural nuances that are likely to be relevant for the title compounds. This guide will delve into the crystallographic data of selected derivatives, discuss alternative characterization techniques, and provide a detailed protocol for single-crystal X-ray diffraction analysis.

The Decisive Edge of X-ray Crystallography in Drug Discovery

In the realm of medicinal chemistry, ambiguity can be a significant impediment. While techniques like NMR and mass spectrometry are indispensable for confirming chemical identity, they often fall short of providing the unequivocal three-dimensional structural information that X-ray crystallography delivers. The precise determination of bond lengths, bond angles, and torsion angles, as well as the visualization of intermolecular interactions within the crystal lattice, offers an unparalleled level of detail. This information is crucial for understanding receptor binding, designing more potent and selective analogues, and securing intellectual property.

Comparative Crystallographic Data of Isoquinoline and Quinoline Derivatives

To illustrate the power of X-ray crystallography, we present a comparative analysis of two exemplary compounds with published crystal structures: 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde and 4-bromo-8-methoxyquinoline. While not 8-substituted isoquinolin-4-ols, these molecules share the core bicyclic heteroaromatic system and feature substitutions that influence their crystal packing and intermolecular interactions.

Parameter8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde[1]4-bromo-8-methoxyquinoline[2]
Chemical Formula C₁₈H₁₁BrNO₂C₁₀H₈BrNO
Crystal System OrthorhombicOrthorhombic
Space Group PbcnP2₁2₁2₁
Unit Cell Dimensions a = 15.10(3) Å, b = 20.43(5) Å, c = 9.54(2) Å, α = 90°, β = 90°, γ = 90°a = 5.1615(1) Å, b = 12.1337(6) Å, c = 14.2436(7) Å, α = 90°, β = 90°, γ = 90°
Volume (ų) 2939(11)892.05(6)
Z 84
Key Intermolecular Interactions C-H···O and C-H···Br hydrogen bonds, π···π stackingC-H···π interactions

The data presented in the table highlights how different substituents on the core scaffold can lead to distinct crystal packing arrangements, governed by a variety of non-covalent interactions. For instance, the presence of the carbaldehyde and oxo groups in the pyrrolo[3,2,1-ij]quinoline derivative facilitates the formation of C-H···O hydrogen bonds, which, along with π···π stacking, are significant in stabilizing the crystal lattice.[1] In contrast, the simpler 4-bromo-8-methoxyquinoline packs in a manner influenced by weaker C-H···π interactions.[2]

The Synergy of Techniques: A Holistic Approach to Structural Elucidation

While X-ray crystallography provides the ultimate structural snapshot, a comprehensive characterization of novel compounds relies on a suite of analytical techniques. The following diagram illustrates the logical workflow and the interplay between different methods.

Analytical Workflow Logical Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_advanced Advanced Structural Analysis cluster_alternatives Alternative/Complementary Techniques Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Confirms connectivity Purification->NMR MS Mass Spectrometry Confirms molecular weight Purification->MS Powder Powder X-ray Diffraction Phase identification & purity Purification->Powder Xray Single-Crystal X-ray Diffraction Definitive 3D structure NMR->Xray Informs molecular formula for refinement NOESY 2D NMR (NOESY) Provides through-space correlations NMR->NOESY MS->Xray Confirms molecular weight Computational Computational Modeling (DFT) Predicts geometry & properties Xray->Computational Validates theoretical models X-ray Crystallography Workflow Experimental Workflow of Single-Crystal X-ray Crystallography Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Structure_Validation Structure Validation & Deposition (CIF) Structure_Refinement->Structure_Validation

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Bromoisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 8-Bromoisoquinolin-4-ol is foundational to innovation. However, with innovation comes the responsibility of ensuring a safe laboratory environment. This guide provides a detailed protocol for the safe handling of 8-Bromoisoquinolin-4-ol, with a specific focus on the selection and use of Personal Protective Equipment (PPE). The principles and procedures outlined here are designed to be a self-validating system of safety, grounded in established chemical hygiene practices.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 8-Bromoisoquinolin-4-ol is the first step in developing a robust safety plan. Based on the data for analogous compounds, we can anticipate the following hazards:

Hazard Category Description GHS Hazard Statements (Inferred)
Acute Toxicity, Oral Harmful if swallowed.[2][4]H302
Acute Toxicity, Dermal Harmful in contact with skin.[4]H312
Skin Corrosion/Irritation Causes skin irritation.[2][3]H315
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]H319
Specific Target Organ Toxicity May cause respiratory irritation.[2][4]H335

The Occupational Safety and Health Administration (OSHA) mandates that all hazardous chemicals in the workplace be properly identified and that workers are trained to handle them appropriately.[5][6] Therefore, it is crucial to treat 8-Bromoisoquinolin-4-ol with the level of caution afforded to chemicals with the above hazard profile.

Engineering Controls: Your First Line of Defense

Before resorting to PPE, engineering controls should be in place to minimize exposure to hazardous chemicals.[5] For handling 8-Bromoisoquinolin-4-ol, the following are essential:

  • Chemical Fume Hood: All manipulations of solid 8-Bromoisoquinolin-4-ol, and its solutions, should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[7]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Designated Work Area: All work with 8-Bromoisoquinolin-4-ol should be performed in a designated area of the lab that is clearly marked. This area should be equipped with an eyewash station and a safety shower.[4]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense against chemical exposure and should be used in conjunction with engineering controls.[8][9] The following PPE is mandatory when handling 8-Bromoisoquinolin-4-ol.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These should be worn at all times when handling 8-Bromoisoquinolin-4-ol in solid or solution form.[10] They provide a seal around the eyes and protect against splashes from all directions.

  • Face Shield: When there is a significant risk of splashing, such as when transferring large volumes of a solution, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[8]

Hand Protection

Selecting the correct gloves is critical to preventing skin contact and irritation.

  • Glove Material: Nitrile gloves are a suitable choice for handling 8-Bromoisoquinolin-4-ol and its solutions in common laboratory solvents.[8][11] They offer good resistance to a range of chemicals, including many acids, bases, and organic solvents. However, it is always best practice to consult a glove compatibility chart for the specific solvent being used.[11][12][13]

  • Double Gloving: For procedures with a higher risk of contamination, such as weighing the solid or during extended handling, double gloving is recommended.[14]

  • Glove Inspection and Removal: Always inspect gloves for any signs of damage before use.[4] When removing gloves, do so carefully to avoid contaminating your skin. Dispose of used gloves immediately in the appropriate hazardous waste container.[7]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure should be worn at all times to protect your skin and clothing from splashes.

  • Closed-toe Shoes: Never wear open-toed shoes in a laboratory. Sturdy, closed-toe shoes will protect your feet from spills and falling objects.

  • Long Pants: Full-length pants should be worn to protect your legs.

Respiratory Protection

When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, in the event of a large spill or if work must be performed outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter may be necessary.[15] All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training.

Step-by-Step Handling Procedures

The following is a standard operating procedure for weighing and dissolving 8-Bromoisoquinolin-4-ol.

  • Preparation:

    • Don all required PPE as outlined above.

    • Ensure the chemical fume hood is on and functioning correctly.

    • Cover the work surface in the fume hood with an absorbent, plastic-backed liner.[7]

  • Weighing:

    • Carefully open the container of 8-Bromoisoquinolin-4-ol inside the fume hood.

    • Use a spatula to transfer the desired amount of solid to a tared weigh boat.

    • Avoid generating dust.[1][2][16] If any dust is generated, allow it to settle before proceeding.

  • Dissolving:

    • Carefully add the weighed solid to your reaction vessel containing the solvent of choice.

    • Gently swirl or stir the mixture to dissolve the solid.

  • Cleanup:

    • Securely close the container of 8-Bromoisoquinolin-4-ol.

    • Wipe down the spatula and any other contaminated surfaces with a damp cloth or paper towel.

    • Dispose of the weigh boat and any contaminated cleaning materials in the designated hazardous waste container.[7]

    • Remove gloves and wash hands thoroughly with soap and water.[17]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air.[4] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

  • Spill:

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[14]

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Decontamination and Waste Disposal

All materials contaminated with 8-Bromoisoquinolin-4-ol, including gloves, weigh boats, and absorbent materials, must be disposed of as hazardous waste.[7][18] Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Reusable glassware should be decontaminated by rinsing with an appropriate solvent, followed by washing with soap and water.

Visual Workflows

To further clarify these procedures, the following diagrams illustrate the PPE selection process and the emergency response for a spill.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Task Handling 8-Bromoisoquinolin-4-ol? Engineering Work in Fume Hood Task->Engineering Yes Eye Chemical Splash Goggles Engineering->Eye Face Face Shield (if splash risk) Eye->Face Hand Nitrile Gloves (Double Glove if needed) Face->Hand Body Lab Coat & Closed-toe Shoes Hand->Body Proceed Proceed with Experiment Body->Proceed

Caption: PPE Selection Workflow for 8-Bromoisoquinolin-4-ol.

Spill_Response_Workflow Spill Spill of 8-Bromoisoquinolin-4-ol Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large Contain Contain with Absorbent SmallSpill->Contain Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert Supervisor & EHS Evacuate->Alert Dispose Dispose of as Hazardous Waste Alert->Dispose Cleanup Clean Up with Appropriate PPE Contain->Cleanup Cleanup->Dispose

Caption: Emergency Spill Response for 8-Bromoisoquinolin-4-ol.

By adhering to these guidelines, you can confidently and safely work with 8-Bromoisoquinolin-4-ol, ensuring both your personal safety and the integrity of your research.

References

  • Angene Chemical. (2024, May 2). Safety Data Sheet. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET: 4-Bromoisoquinoline. Retrieved from [Link]

  • Environmental Health and Safety, University of Wisconsin-Madison. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • My Glove Depot. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • The Ohio State University Chemistry. (n.d.). Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • US Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • 3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • MDPI. (n.d.). Closing the Loop on Personal Protective Equipment: Collection, Polymer Recovery, and Circular Pathways for Post-Consumer PPE. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • University of Washington. (n.d.). Chemical Process SOP Example. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.